1,6-Diaminohexane-1,1,6,6-d4
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,6,6-tetradeuteriohexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQMVNRVTILPCV-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCC([2H])([2H])N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442316 | |
| Record name | 1,6-Diaminohexane-1,1,6,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115797-49-4 | |
| Record name | 1,6-Diaminohexane-1,1,6,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115797-49-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,6-Diaminohexane-1,1,6,6-d4 chemical properties and synthesis
An In-depth Technical Guide to 1,6-Diaminohexane-1,1,6,6-d4: Properties, Synthesis, and Applications
Introduction: The Strategic Value of Isotopic Labeling
In modern pharmaceutical research and drug development, the strategic substitution of hydrogen with its stable, heavy isotope, deuterium (²H or D), has emerged as a powerful tool. This process, known as deuteration, can significantly alter the metabolic fate of a drug molecule without changing its fundamental shape or biological target engagement. The underlying principle is the Kinetic Isotope Effect (KIE) , where the greater mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond results in a higher activation energy for bond cleavage. Consequently, metabolic pathways involving the enzymatic breaking of a C-H bond can be slowed, potentially leading to improved pharmacokinetic profiles, reduced toxic metabolites, and an enhanced therapeutic window.[1][2]
This compound is a deuterated analog of hexamethylenediamine, a key building block in various industrial and pharmaceutical compounds.[3][4] By selectively placing deuterium atoms at the C1 and C6 positions, adjacent to the primary amine groups, this molecule becomes an invaluable tool for researchers. It serves as a stable internal standard for mass spectrometry, a tracer for metabolic studies, and a synthetic precursor for creating novel deuterated active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications for professionals in the scientific community.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Reduction of Adiponitrile
Disclaimer: This protocol is a representative procedure and must be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.
Materials:
-
Adiponitrile (Hexane-1,6-dinitrile)
-
Lithium Aluminum Deuteride (LiAlD₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water (H₂O)
-
Sodium Hydroxide (NaOH) solution, 15% (w/v)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere of nitrogen.
-
Reagent Suspension: Carefully charge the flask with Lithium Aluminum Deuteride (e.g., 1.2 equivalents per nitrile group) and add anhydrous THF to create a stirrable slurry. Cool the flask to 0 °C using an ice bath.
-
Substrate Addition: Dissolve adiponitrile (1 equivalent) in anhydrous THF in the dropping funnel. Add the adiponitrile solution dropwise to the stirred LiAlD₄ slurry at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS if possible).
-
Workup/Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlD₄. Follow this with the dropwise addition of 15% NaOH solution, and then add more water. This sequence (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate and wash it thoroughly with fresh THF.
-
Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.
PART 3: Analytical Characterization
Confirming the identity, purity, and isotopic incorporation of the final product is a critical step.
-
Mass Spectrometry (MS): This is the primary technique to confirm successful deuteration. The molecular ion peak in the mass spectrum should correspond to the calculated mass of the deuterated compound (120.23 Da). [5]A comparison with the non-deuterated analog (116.20 Da) will clearly show the M+4 mass shift, confirming the incorporation of four deuterium atoms. [6]GC-MS is particularly useful for assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling feature will be the significant reduction or complete absence of the proton signal corresponding to the α-methylene groups (the CH₂ next to the NH₂). The integral of any residual signal in this region can be used to calculate the percentage of deuterium incorporation.
-
¹³C NMR: The signals for the C1 and C6 carbons will appear as triplets (due to C-D coupling, as deuterium has a spin I=1) and will be shifted slightly upfield compared to the non-deuterated compound.
-
²H NMR (Deuterium NMR): A single resonance in the deuterium spectrum would confirm the presence of deuterium in one chemical environment.
-
PART 4: Applications and Safety
Applications in Research and Drug Development
-
Metabolic Profiling: As deuteration can slow metabolism at the labeled site, this compound is ideal for "soft-spot" analysis. [1]If a drug candidate containing a 1,6-diaminohexane moiety is rapidly metabolized, synthesizing its d4 analog can help determine if oxidation at the C1/C6 positions is the primary metabolic route.
-
Internal Standards: Due to its M+4 mass shift, this compound is an excellent internal standard for quantitative bioanalysis (e.g., LC-MS/MS). [7]It co-elutes with the non-deuterated analyte but is detected in a separate mass channel, allowing for precise quantification in complex biological matrices.
-
Labeled Building Block: It can be used as a starting material in the synthesis of more complex deuterated molecules, ensuring the isotopic label is carried through the synthetic pathway. [8]
Safety and Handling
This compound shares the same hazard profile as its non-deuterated analog.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation). [6][5][9]* Precautions: The compound is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses or a face shield, and a lab coat. [6]All handling should be performed in a well-ventilated fume hood. It is classified as a combustible corrosive material. [6]
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- 1,6-Hexane-1,1,6,6-d4-diamine | LGC Standards. [URL: https://www.lgcstandards.com/US/en/1-6-Hexane-1-1-6-6-d4-diamine/p/TRC-H294527]
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The Gold Standard in Quantitative Analysis: A Technical Guide to the Research Applications of 1,6-Diaminohexane-1,1,6,6-d4
Introduction: Precision in the Face of Complexity
In the fields of analytical chemistry, toxicology, and drug development, the pursuit of accurate quantification of target analytes in complex biological matrices is paramount. 1,6-Diaminohexane, also known as hexamethylene diamine (HDA), is a compound of significant industrial importance, primarily as a monomer for the production of polymers like Nylon 6,6.[1][2][3] Its presence in biological systems, often as a metabolite of industrial isocyanates such as hexamethylene diisocyanate (HDI), serves as a critical biomarker for occupational and environmental exposure monitoring.[4] However, quantifying HDA in matrices like urine or plasma is fraught with challenges, including sample loss during preparation and unpredictable matrix effects that can suppress or enhance instrument signals.[5][6]
This technical guide provides an in-depth exploration of the primary research application of 1,6-Diaminohexane-1,1,6,6-d4, the stable isotope-labeled (SIL) analogue of HDA. We will delve into its role as the "gold standard" internal standard in isotope dilution mass spectrometry (IDMS), a technique that provides the highest level of accuracy and precision for quantitative analysis.[7][8] This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical methods.
The Core Principle: Why Deuterated Standards Excel
The fundamental challenge in quantitative mass spectrometry is variability. Ionization efficiency can fluctuate, sample recovery during extraction can be inconsistent, and co-eluting endogenous compounds can interfere with the analyte's signal—a phenomenon known as the matrix effect.[5][9] The use of an internal standard (IS) is the established strategy to correct for these variations. An ideal IS behaves identically to the analyte throughout the entire analytical process but is distinguishable by the detector.
This is where this compound demonstrates its superiority. By replacing four hydrogen atoms at the terminal carbons with deuterium, its chemical and physical properties remain nearly identical to the native HDA.[10]
-
Co-elution: It co-elutes chromatographically with the analyte, meaning it experiences the exact same matrix effects at the same time.[11]
-
Similar Extraction Recovery: It mirrors the analyte's behavior during sample preparation steps like liquid-liquid extraction or solid-phase extraction.
-
Identical Ionization: It has the same ionization efficiency in the mass spectrometer source.
The key difference is its mass. The four deuterium atoms increase its molecular weight by four Daltons, creating a distinct mass-to-charge ratio (m/z) that the mass spectrometer can easily differentiate from the analyte.[12] By adding a known concentration of the deuterated standard to every sample at the beginning of the workflow, the final analyte concentration is calculated based on the ratio of the analyte signal to the IS signal. This ratio remains stable even if absolute signal intensities fluctuate, effectively nullifying the sources of analytical error.
Primary Application: Biomonitoring of Isocyanate Exposure
The most prominent research use of this compound is in the biological monitoring of exposure to hexamethylene diisocyanate (HDI).[4] HDI is widely used in the production of polyurethane paints, coatings, and foams.[4] Upon exposure, HDI is metabolized and hydrolyzes in the body to form 1,6-diaminohexane (HDA), which is then excreted in the urine.[13] Measuring urinary HDA levels provides a reliable measure of an individual's exposure dose.
Given the low concentrations expected and the complexity of urine as a matrix, a highly sensitive and specific analytical method is required. Isotope dilution GC-MS is the methodology of choice, and this compound is the indispensable internal standard for this application.[12]
Logical Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for the quantification of HDA in a biological sample using its deuterated internal standard.
Caption: Workflow for HDA quantification using a deuterated internal standard.
Experimental Protocol: GC-MS Quantification of HDA in Urine
This protocol is based on established methodologies for the determination of HDA in human urine, employing derivatization with 2',2',2-trifluoroethyl chloroformate (TFECF) and quantification by GC-MS with chemical ionization.[12]
Materials:
-
This compound (Internal Standard, IS)
-
1,6-Diaminohexane (Analyte standard for calibration)
-
2',2',2-trifluoroethyl chloroformate (TFECF)
-
Sodium hydroxide (NaOH)
-
Toluene, HPLC grade
-
Hydrochloric acid (HCl)
-
Human urine samples
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Step-by-Step Methodology:
-
Sample Preparation & Spiking:
-
To a 1 mL urine sample, add a precise volume of this compound solution to achieve a final concentration of 100 µg/L.
-
Add an equal volume of concentrated HCl for acid hydrolysis to release any conjugated HDA.
-
Heat the sample (e.g., 100°C for 4 hours) and then cool to room temperature.
-
-
Extraction and Derivatization (Two-Phase System):
-
Neutralize the hydrolyzed sample with NaOH.
-
Add 2 mL of toluene to the sample vial.
-
Add 50 µL of TFECF derivatizing reagent.
-
Vortex vigorously for 2 minutes. The derivatization of the primary amine groups on both HDA and the deuterated IS to carbamate esters occurs in this two-phase system.[12]
-
-
Phase Separation & Analysis:
-
Centrifuge the sample to separate the organic (toluene) and aqueous layers.
-
Carefully transfer the upper organic layer containing the derivatized analytes to an autosampler vial.
-
Inject 1-2 µL of the organic extract into the GC-MS system.
-
GC-MS Parameters:
-
GC Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Ionization: Chemical Ionization (CI), positive and negative modes. Ammonia is often used as the reagent gas.[12]
-
Detection Mode: Selective Ion Monitoring (SIM).
Data Presentation: Key Quantitative Parameters
The power of IDMS lies in monitoring specific ions for the analyte and the internal standard. The derivatization with two molecules of TFECF adds significant mass, shifting the compounds to a cleaner region of the mass spectrum.
| Compound | Derivative | Ionization Mode | Monitored Ion (m/z) | Rationale |
| 1,6-Diaminohexane (Analyte) | HDA-(TFECF)₂ | Positive CI (CI+) | 386 | [M+NH₄]⁺ or [M+H]⁺ adduct |
| 1,6-Diaminohexane-d4 (IS) | TDHDA-(TFECF)₂ | Positive CI (CI+) | 390 | [M+NH₄]⁺ or [M+H]⁺ adduct |
| 1,6-Diaminohexane (Analyte) | HDA-(TFECF)₂ | Negative CI (CI-) | 267 | [M-101]⁻ fragment |
| 1,6-Diaminohexane-d4 (IS) | TDHDA-(TFECF)₂ | Negative CI (CI-) | 271 | [M-101]⁻ fragment |
| Table based on data from a study on the determination of 1,6-hexamethylene diamine.[12] |
This method demonstrates excellent performance, with a minimal detectable concentration in urine reported to be as low as 0.5 µg/L and an overall recovery of 97 ± 5%.[12] The precision is also high, with a relative standard deviation of approximately 6.3% at a concentration of 5 µg/L.[12]
Alternative Research Avenues: A Look Beyond Quantification
While the predominant use of this compound is as an internal standard, stable isotope labeling is a powerful tool in other research areas. Although specific studies employing this particular deuterated molecule are not prominent in the literature, the principles could be applied to:
-
Metabolic Pathway Tracing: In research focused on the biosynthesis of diamines or the metabolic fate of HDA beyond simple hydrolysis, deuterium labeling could be used to trace the path of the hexane backbone through various enzymatic reactions.[14][15][16]
-
Polymerization Kinetics: The kinetic isotope effect (KIE) could theoretically be studied. By comparing the polymerization rates of deuterated and non-deuterated diamines, researchers could gain insights into the reaction mechanisms of polyamide formation, although this would be a highly specialized application.
Conclusion: Ensuring Data Integrity in Demanding Applications
This compound is a quintessential example of how stable isotope labeling provides an elegant and robust solution to complex analytical challenges. Its role as an internal standard in isotope dilution mass spectrometry is critical for the accurate and precise quantification of 1,6-diaminohexane, particularly for biomonitoring studies in occupational health and toxicology. By perfectly mimicking the behavior of the analyte while maintaining a distinct mass signature, it allows researchers to overcome the inherent variability of sample preparation and instrumental analysis. This ensures the highest degree of scientific integrity and trustworthiness in the resulting data, making it an indispensable tool for scientists and drug development professionals.
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A Technical Guide to 1,6-Diaminohexane-1,1,6,6-d4: A Versatile Stable Isotope Labeling Reagent for Mass Spectrometry
This guide provides an in-depth technical overview of 1,6-Diaminohexane-1,1,6,6-d4, a deuterated stable isotope labeling reagent, for researchers, scientists, and professionals in drug development. We will explore its core principles, applications, and detailed methodologies for its use in quantitative mass spectrometry.
Introduction: The Power of Stable Isotope Labeling
In the realm of quantitative proteomics and metabolomics, stable isotope labeling has emerged as a cornerstone for accurate and robust quantification.[1] By introducing a known mass difference between samples, researchers can precisely measure relative abundance, overcoming the inherent variability of mass spectrometry analyses.[2][3] Deuterium-labeled compounds, in particular, offer a cost-effective and efficient means of creating these mass signatures.[2] this compound (d4-DAH) is a bifunctional molecule featuring two primary amine groups and a stable incorporation of four deuterium atoms, offering a versatile tool for labeling and cross-linking biomolecules.
Core Principles of d4-DAH Chemistry
The utility of this compound lies in the reactivity of its primary amine groups. These amines can readily form stable amide bonds with carboxylic acid groups, making it an ideal reagent for labeling proteins, peptides, and other carboxyl-containing metabolites.[4] The presence of four deuterium atoms introduces a precise mass shift of +4 Da compared to its non-deuterated counterpart, 1,6-diaminohexane (d0-DAH). This mass difference is easily resolved by modern mass spectrometers, forming the basis for quantitative analysis.
Diagram: Carboxylic Acid Labeling with d4-DAH
Caption: Covalent labeling of a carboxylic acid with d4-DAH.
Applications and Methodologies
Quantitative Analysis of Carboxylic Acid-Containing Molecules
A primary application of d4-DAH is the relative quantification of molecules bearing carboxylic acid groups. This is particularly relevant in metabolomics for the analysis of fatty acids and other organic acids, as well as in proteomics for labeling the C-termini of proteins or the side chains of aspartic and glutamic acid residues.[5][6]
Experimental Protocol: Isotope Labeling of Carboxyl Groups
This protocol is adapted from established methods for amine-based derivatization of carboxylic acids.[5][6]
-
Sample Preparation: Prepare two samples for comparison (e.g., control and treated). Lyophilize the samples to dryness.
-
Derivatization Reagent Preparation:
-
Prepare a 50 mM solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a 50 mM solution of N-hydroxysuccinimide (NHS) in anhydrous acetonitrile.
-
Prepare a 100 mM solution of d4-DAH in anhydrous acetonitrile for the "heavy" labeled sample and a 100 mM solution of d0-DAH for the "light" labeled sample.
-
-
Activation and Labeling:
-
To each dried sample, add 100 µL of the EDC/NHS solution and vortex briefly. Incubate at room temperature for 15 minutes to activate the carboxyl groups.
-
To the "heavy" sample, add 50 µL of the d4-DAH solution. To the "light" sample, add 50 µL of the d0-DAH solution.
-
Incubate the reactions at 37°C for 2 hours.
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding 10 µL of 5% hydroxylamine.
-
Combine the "light" and "heavy" labeled samples.
-
Dry the combined sample under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in a solvent compatible with your downstream analysis (e.g., 0.1% formic acid for reverse-phase LC-MS).
-
-
LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. The labeled molecules will appear as paired peaks with a 4 Da mass difference.
Diagram: Quantitative Carboxylic Acid Analysis Workflow
Caption: Workflow for quantitative analysis using d0/d4-DAH labeling.
Chemical Cross-Linking Mass Spectrometry (XL-MS)
The bifunctional nature of d4-DAH makes it a valuable tool for XL-MS to study protein-protein interactions and protein structure.[7] In this application, d4-DAH can be used in conjunction with its non-deuterated analog to identify cross-linked peptides with a characteristic isotopic signature.
Experimental Protocol: Cross-Linking with d0/d4-DAH
This protocol outlines a general approach for using d0/d4-DAH as a cross-linking reagent.
-
Protein Sample Preparation: Prepare your protein complex of interest in a suitable buffer (e.g., HEPES or PBS).
-
Cross-linking Reaction:
-
Divide the protein sample into two aliquots.
-
To one aliquot, add a mixture of EDC/NHS and d0-DAH.
-
To the other aliquot, add a mixture of EDC/NHS and d4-DAH.
-
Incubate both reactions at room temperature for 1-2 hours.
-
-
Quenching and Combining:
-
Quench the reactions with an excess of a primary amine-containing buffer (e.g., Tris or ammonium bicarbonate).
-
Combine the d0 and d4 labeled samples in a 1:1 ratio.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the proteins with a protease (e.g., trypsin).
-
-
Enrichment of Cross-linked Peptides (Optional): Use techniques like size exclusion or strong cation exchange chromatography to enrich for the larger, cross-linked peptides.[8]
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Use specialized software to identify pairs of peptide peaks with a 4 Da mass difference, which correspond to the d0 and d4 cross-linked peptides.
Diagram: Cross-Linking Mass Spectrometry Workflow
Caption: Workflow for XL-MS using d0/d4-DAH.
Data Analysis and Interpretation
The key to quantitative analysis using d4-DAH is the identification and integration of the paired "light" (d0) and "heavy" (d4) peaks in the mass spectrum. The ratio of the peak areas of the heavy to light labeled species directly corresponds to the relative abundance of the analyte in the two original samples.
Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 115797-49-4 | |
| Molecular Formula | C₆H₁₂D₄N₂ | [5] |
| Molecular Weight | 120.23 g/mol | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Mass Shift (vs. d0) | +4.025 Da | Calculated |
| Reactivity | Primary Amines | [4] |
| Target Functional Groups | Carboxylic Acids (with activation) | [5][6] |
Advantages and Considerations
Advantages:
-
Chemical Specificity: The amine groups of d4-DAH provide specific reactivity towards activated carboxylic acids.
-
Clear Mass Signature: The +4 Da mass shift is easily detectable and is unlikely to overlap with natural isotopic distributions of peptides and small molecules.
-
Versatility: Can be used for both quantitative labeling and structural analysis via cross-linking.
-
Cost-Effective: Deuterated reagents are generally more economical than those labeled with ¹³C or ¹⁵N.
Considerations:
-
Reaction Optimization: As with any chemical labeling, reaction conditions (pH, temperature, time, and reagent concentrations) must be optimized to ensure complete and specific labeling.
-
Potential for Side Reactions: At high pH, the primary amines can potentially react with other electrophilic sites. Careful control of reaction conditions is crucial.
-
Chromatographic Effects: While minimal, deuteration can sometimes lead to slight shifts in chromatographic retention time compared to the non-deuterated analog. This should be accounted for during data analysis.
Conclusion
This compound is a powerful and versatile reagent for stable isotope labeling in mass spectrometry. Its specific reactivity towards carboxylic acids and its well-defined mass shift make it an excellent tool for quantitative proteomics and metabolomics, as well as for structural studies using cross-linking. By understanding the core chemical principles and carefully optimizing experimental protocols, researchers can leverage d4-DAH to gain valuable insights into complex biological systems.
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Navigating the Proteome's Architectural Dynamics: A Technical Guide to Deuterated Diamines in Quantitative Proteomics
Abstract
This in-depth technical guide provides a comprehensive overview of the application of deuterated diamines in the field of proteomics, with a specific focus on chemical cross-linking mass spectrometry (CX-MS). For researchers, scientists, and drug development professionals, this document elucidates the core principles, experimental workflows, and data analysis strategies for leveraging these powerful reagents to unravel the complexities of protein-protein interactions and conformational dynamics. By integrating stable isotope labeling into the cross-linking workflow, deuterated diamines offer a robust methodology for the quantitative analysis of protein structures and their alterations in response to various stimuli, thereby providing critical insights for basic research and therapeutic development.
Introduction: Unveiling the Interactome with Isotopic Precision
The intricate dance of life is orchestrated by a vast network of protein-protein interactions (PPIs) and the dynamic conformational changes that proteins undergo. Understanding these molecular events is paramount to deciphering cellular function and the underpinnings of disease. Chemical cross-linking mass spectrometry (CX-MS) has emerged as a powerful technique to capture a snapshot of these interactions by covalently linking spatially proximate amino acid residues within a protein or protein complex.[1][2] This low-resolution structural information provides invaluable distance constraints for modeling protein architectures.[3]
The advent of quantitative proteomics has further revolutionized the field, enabling the precise measurement of changes in protein abundance and interactions across different cellular states.[4] The integration of stable isotope labeling with CX-MS, a technique known as quantitative cross-linking mass spectrometry (qXL-MS), has opened new avenues for studying the dynamics of protein structures and complexes.[5] Deuterated diamines, a class of amine-reactive cross-linkers containing deuterium atoms, are at the forefront of this technological advancement. By introducing a known mass shift, these reagents allow for the direct comparison of cross-linking patterns between different experimental conditions, providing a quantitative readout of conformational changes and alterations in PPIs.[6]
This guide will delve into the theoretical underpinnings and practical applications of deuterated diamines in proteomics, with a particular emphasis on the widely used cross-linker, bis(sulfosuccinimidyl) suberate (BS3) and its deuterated analog, BS3-d4.
The Principle of Quantitative Cross-Linking with Deuterated Diamines
The core principle of qXL-MS using deuterated diamines lies in the differential isotopic labeling of two or more protein samples representing different states (e.g., with and without a ligand, or healthy vs. diseased). One sample is treated with the "light" (non-deuterated) version of the cross-linker (e.g., BS3-d0), while the other is treated with the "heavy" (deuterated) version (e.g., BS3-d4).[7]
Following the cross-linking reaction, the samples are combined, digested with a protease (typically trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] Cross-linked peptides from the two samples will appear as doublet signals in the mass spectrum, separated by a characteristic mass difference corresponding to the number of deuterium atoms in the heavy cross-linker (e.g., 4 Da for BS3-d4).[7] The relative intensity of the light and heavy peaks in these doublets directly reflects the relative abundance of that particular cross-link in the two original samples.
An increase or decrease in the intensity ratio of a specific cross-link between the two states signifies a change in the proximity of the linked amino acid residues, indicating a conformational change or a modulation of a protein-protein interaction.
The Cross-Linker of Choice: Deuterated Bis(succinimidyl) Suberate (BS3-d4)
Bis(sulfosuccinimidyl) suberate (BS3) is a homo-bifunctional, amine-reactive cross-linker that is water-soluble and membrane-impermeable, making it ideal for cross-linking cell surface proteins and purified protein complexes in aqueous buffers.[9][10] Its deuterated counterpart, BS3-d4, contains four deuterium atoms, resulting in a 4 Dalton mass shift in mass spectrometry analysis.[9]
| Feature | Description |
| Reactivity | Reacts with primary amines (lysine side chains and protein N-termini). |
| Spacer Arm Length | 11.4 Å |
| Solubility | Water-soluble |
| Cleavability | Non-cleavable |
| Isotopic Label | BS3-d0 (light), BS3-d4 (heavy, +4 Da) |
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a general workflow for a quantitative cross-linking experiment using BS3-d0 and BS3-d4.
Diagram of the Quantitative Cross-Linking Workflow
Caption: A typical workflow for quantitative cross-linking mass spectrometry.
Protein Cross-Linking
-
Sample Preparation: Prepare two protein samples representing the different states to be compared (e.g., apo-protein vs. ligand-bound protein). Ensure the buffer is amine-free (e.g., HEPES or phosphate buffer) and at a pH of 7-9.[11]
-
Cross-Linker Preparation: Immediately before use, dissolve BS3-d0 and BS3-d4 in an appropriate solvent (e.g., water or DMSO) to the desired stock concentration.[10][11]
-
Cross-Linking Reaction: Add the "light" cross-linker (BS3-d0) to one protein sample and the "heavy" cross-linker (BS3-d4) to the other. A typical starting point is a 50- to 100-fold molar excess of the cross-linker over the protein.[11] Incubate the reactions at room temperature for 30-60 minutes.[12]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM. This will react with and neutralize any excess cross-linker.[12]
-
Sample Combination: Combine the "light" and "heavy" cross-linked samples in a 1:1 ratio.
Protein Digestion
The combined cross-linked protein sample can be digested into peptides using either an in-solution or in-gel approach.
In-Gel Digestion Protocol [13][14][15][16]
-
SDS-PAGE: Separate the cross-linked protein mixture on an SDS-PAGE gel. The formation of higher molecular weight bands indicates successful cross-linking.
-
Band Excision: Excise the gel band(s) corresponding to the cross-linked protein(s).
-
Destaining and Dehydration: Destain the gel pieces and dehydrate them with acetonitrile.
-
Reduction and Alkylation: Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
Trypsin Digestion: Rehydrate the gel pieces with a solution containing trypsin and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of washes with acetonitrile and formic acid.
Enrichment of Cross-Linked Peptides
Cross-linked peptides are often present in low abundance compared to linear (un-cross-linked) peptides. Therefore, an enrichment step is highly recommended to increase their detection by mass spectrometry.[1][7][17]
-
Strong Cation Exchange (SCX) Chromatography: This technique separates peptides based on their charge. Cross-linked peptides typically have a higher charge state than linear peptides and will elute at higher salt concentrations.[1]
-
Size Exclusion Chromatography (SEC): This method separates peptides based on their size. Cross-linked peptides are larger than their linear counterparts and will elute earlier.[17]
LC-MS/MS Analysis
The enriched peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.[18]
Data Analysis: Deciphering the Cross-Linking Puzzle
The analysis of qXL-MS data is complex and requires specialized software. Several software packages are available that can identify cross-linked peptides and quantify the relative abundance of the light and heavy forms.[19][20]
Data Analysis Workflow
Caption: A general workflow for the analysis of quantitative cross-linking data.
A key challenge in analyzing data from deuterated cross-linkers is the potential for a chromatographic shift, where the deuterated ("heavy") peptides elute slightly earlier than their non-deuterated ("light") counterparts during liquid chromatography.[7] This can complicate the accurate quantification of peak areas. Specialized software can account for this shift during data processing.
Applications in Research and Drug Development
Quantitative cross-linking with deuterated diamines is a versatile technique with broad applications in both basic research and drug discovery.
-
Mapping Protein-Protein Interaction Interfaces: By identifying the specific residues involved in a cross-link, the interaction interface between two proteins can be mapped.[4]
-
Studying Conformational Changes: Changes in the relative abundance of intra-protein cross-links can reveal ligand-induced conformational changes or the structural effects of mutations.[6]
-
Elucidating the Architecture of Protein Complexes: Inter-protein cross-links provide distance constraints that can be used to model the three-dimensional arrangement of subunits within a protein complex.[3]
-
Drug Target Validation and Mechanism of Action Studies: qXL-MS can be used to monitor how a drug molecule affects the conformation of its target protein or its interactions with other proteins, providing insights into its mechanism of action.[5]
Conclusion and Future Perspectives
Deuterated diamines have become indispensable tools in the field of proteomics, enabling the quantitative analysis of protein structures and interactions with unprecedented detail. The combination of chemical cross-linking with stable isotope labeling provides a powerful approach to study the dynamic nature of the proteome. As mass spectrometry instrumentation continues to improve in sensitivity and speed, and as data analysis software becomes more sophisticated, the applications of deuterated diamines in proteomics are poised to expand even further, promising new discoveries in our understanding of cellular function and disease.
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An In-depth Technical Guide to 1,6-Diaminohexane-1,1,6,6-d4: Physicochemical Properties and Analytical Methodologies
This guide provides a comprehensive overview of the physical and chemical characteristics of 1,6-Diaminohexane-1,1,6,6-d4, a deuterated form of the industrially significant compound 1,6-diaminohexane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, analytical characterization, and practical applications of this stable isotope-labeled compound.
Introduction: The Significance of Isotopic Labeling
In the landscape of modern analytical chemistry and metabolic research, stable isotope-labeled compounds are indispensable tools. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, provides a subtle yet powerful modification that allows for the precise tracking and quantification of molecules in complex matrices. This compound, with deuterium atoms specifically positioned at the terminal carbons, serves as an invaluable internal standard in mass spectrometry-based analyses and as a probe in mechanistic studies. Its chemical behavior is nearly identical to its non-deuterated counterpart, 1,6-diaminohexane, a key monomer in the production of nylon and other polyamides. This guide will elucidate the foundational properties of this deuterated analog and provide insights into its application.
Physicochemical Characteristics
The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂D₄N₂ | [1] |
| Molecular Weight | 120.23 g/mol | |
| CAS Number | 115797-49-4 | |
| Appearance | Solid | |
| Melting Point | 42-45 °C (lit.) | |
| Boiling Point | 204-205 °C (lit.) | |
| Isotopic Purity | ≥98 atom % D | [2] |
| Chemical Purity | ≥99% (CP) | |
| Synonyms | 1,6-Hexane-1,1,6,6-d4-diamine, Hexamethylene-1,1,6,6-d4-diamine |
The deuteration at the 1 and 6 positions results in a mass shift of +4 compared to the unlabeled compound, a key feature for its use in mass spectrometry.
Synthesis and Purification: A Conceptual Framework
While specific proprietary synthesis methods may vary, a general approach to the synthesis of this compound involves the reduction of a suitable dinitrile precursor with a deuterium source. A plausible synthetic route is the catalytic reduction of adiponitrile in the presence of deuterium gas or a deuterated reducing agent.
Conceptual Synthesis Protocol
A robust synthesis would necessitate a carefully controlled reaction environment to ensure high isotopic incorporation and chemical purity.
Step 1: Deuteration of Adiponitrile Adiponitrile, the precursor to 1,6-diaminohexane, can be reduced using a deuterium source. A common method for such transformations is catalytic hydrogenation.
-
Reaction: Adiponitrile is subjected to high-pressure deuteration using deuterium gas (D₂) in the presence of a suitable catalyst, such as Raney Nickel or a palladium-based catalyst.
-
Solvent: An inert solvent like ethanol or methanol is typically used.
-
Conditions: The reaction is carried out at elevated temperature and pressure to facilitate the reduction of the nitrile groups.
Step 2: Work-up and Isolation Following the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.
Purification Strategies
Purification of the deuterated diamine is critical to remove any unreacted starting material, by-products, and residual catalyst. Distillation is a commonly employed method for the purification of diamines like hexamethylenediamine.[3] For laboratory-scale purification, column chromatography can also be effective.
Diagram: Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis and purification of this compound.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and for confirming the positions of deuterium incorporation.
-
¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons at the 1 and 6 positions would be significantly diminished or absent, confirming successful deuteration. The spectrum would be dominated by the signals from the methylene protons at the 2, 3, 4, and 5 positions. For the non-deuterated compound, the protons alpha to the amine typically appear around 2.58 ppm in D₂O.[4]
-
¹³C NMR: The carbon signals for the deuterated carbons (C1 and C6) would exhibit coupling to deuterium, resulting in characteristic multiplets and a decrease in signal intensity in a proton-decoupled spectrum.
-
²H NMR: Deuterium NMR would show a signal corresponding to the deuterium atoms at the 1 and 6 positions, providing direct evidence of their presence.
Proposed NMR Sample Preparation Protocol:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or Deuterium Oxide).[5] The choice of solvent is critical to avoid H/D exchange with the amine protons.
-
Transfer the solution to a clean 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ²H NMR spectra on a high-field NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for determining the molecular weight and isotopic enrichment of the labeled compound. Gas chromatography-mass spectrometry (GC-MS) is a particularly suitable technique for volatile amines.
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 120, which is 4 mass units higher than the unlabeled compound (m/z 116).[6] The fragmentation pattern can also provide structural information. A known mass spectrum for this compound is available in public databases.[7][8]
Proposed GC-MS Analysis Protocol:
-
Derivatization (Optional but Recommended): To improve chromatographic peak shape and thermal stability, the amine groups can be derivatized. A common method is acylation.[9]
-
Sample Preparation: Prepare a dilute solution of the (derivatized) compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injector: Splitless injection mode at a temperature of ~250-280 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50-70 °C) and ramping up to a high temperature (e.g., 280-300 °C) to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode to observe the full mass spectrum and selected ion monitoring (SIM) mode for targeted quantification.
-
Diagram: Analytical Workflow
Caption: Workflow for the analytical characterization of this compound.
Applications in Research and Development
The primary utility of this compound lies in its application as an internal standard for the quantitative analysis of its non-deuterated analog in various matrices.
Internal Standard in Quantitative Mass Spectrometry
In bioanalytical and environmental studies, accurate quantification of analytes is often hampered by matrix effects and variations in sample preparation and instrument response.[10] A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting these variations.[11]
-
Mechanism of Action: this compound is chemically identical to the analyte of interest (1,6-diaminohexane) and thus exhibits the same behavior during extraction, chromatography, and ionization.[12] However, it is distinguishable by its higher mass in the mass spectrometer. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte to the internal standard can be used for accurate quantification, as this ratio remains constant despite any sample loss or matrix-induced signal suppression or enhancement.
Metabolic Studies
Deuterated compounds are also valuable in studying the metabolic fate of xenobiotics.[13][14] By administering the deuterated compound, its metabolites can be traced and identified by the characteristic isotopic signature using mass spectrometry. Studies on the metabolism of 1,6-diaminohexane have shown that it can be converted to 6-aminohexanoic acid and caprolactam in vitro.[13] The use of the deuterated analog could provide more detailed insights into these metabolic pathways.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.
-
Handling: As a corrosive and toxic substance, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound is a high-purity, stable isotope-labeled compound with significant applications in analytical and metabolic research. Its well-defined physicochemical properties and the +4 mass shift make it an ideal internal standard for accurate quantification of 1,6-diaminohexane by mass spectrometry. This technical guide provides a foundational understanding of its characteristics and a framework for its synthesis, analysis, and application, empowering researchers to leverage this valuable tool in their scientific endeavors.
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The Sentinel Molecule: A Technical Guide to 1,6-Diaminohexane-d4 in Quantitative Mass Spectrometry
Foreword: The Pursuit of Precision in Quantitative Analysis
In the landscape of modern analytical chemistry, particularly within the realms of clinical diagnostics, environmental monitoring, and pharmaceutical development, the demand for unwavering accuracy and precision in quantitative measurements is paramount. Mass spectrometry, coupled with chromatographic separation, stands as a cornerstone of these endeavors. However, the inherent variability in sample preparation, instrument response, and matrix effects can introduce significant uncertainty. It is in this context that the principle of isotope dilution mass spectrometry (IDMS) emerges as the gold standard for achieving the highest level of analytical rigor. This guide provides an in-depth exploration of the role and application of a specific, yet powerful, tool in the IDMS arsenal: 1,6-Diaminohexane-d4. Through a detailed examination of its properties, derivatization chemistry, and application in validated analytical methods, we will elucidate how this deuterated internal standard serves as a "sentinel molecule," ensuring the fidelity of quantitative data.
The Foundation: Isotope Dilution Mass Spectrometry and the Ideal Internal Standard
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of the analytical workflow.[1][2] This isotopically labeled compound, or internal standard (IS), is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).
The fundamental premise of IDMS is that the internal standard and the native analyte will behave identically during sample preparation, chromatography, and ionization in the mass spectrometer.[3] Any losses or variations that occur during these steps will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or signal suppression.
An ideal internal standard possesses several key characteristics:
-
Chemical and Physical Identity: It should be chemically identical to the analyte to ensure co-elution during chromatography and identical behavior during extraction and derivatization.
-
Mass Difference: It must have a sufficient mass difference from the native analyte to be distinguished by the mass spectrometer, without introducing significant isotopic overlap. A mass shift of +4 Da, as in the case of 1,6-Diaminohexane-d4, is generally considered adequate.[4]
-
Isotopic Purity and Stability: The isotopic label should be stable and not prone to exchange with the surrounding matrix. Deuterium labels on non-exchangeable carbon positions are highly stable.
-
Absence in the Sample: The internal standard should not be naturally present in the samples being analyzed.
1,6-Diaminohexane-d4, with its four deuterium atoms replacing hydrogens on the terminal carbons, fulfills these criteria, making it an excellent internal standard for the quantification of its unlabeled counterpart, 1,6-diaminohexane, and structurally related biogenic amines.
1,6-Diaminohexane-d4: A Profile
1,6-Diaminohexane, also known as hexamethylenediamine, is an organic compound with the formula H₂N(CH₂)₆NH₂.[5] It is a colorless solid with a characteristic amine odor.[6] Its deuterated analog, 1,6-Diaminohexane-d4, has the chemical formula H₂NCD₂(CH₂)₄CD₂NH₂.[4]
| Property | 1,6-Diaminohexane | 1,6-Diaminohexane-d4 |
| CAS Number | 124-09-4[7] | 115797-49-4[4] |
| Molecular Formula | C₆H₁₆N₂[5] | C₆H₁₂D₄N₂ |
| Molecular Weight | 116.20 g/mol [7] | 120.23 g/mol [4][8] |
| Structure | H₂N-(CH₂)₆-NH₂ | H₂N-CD₂-(CH₂)₄-CD₂-NH₂ |
The primary application of 1,6-Diaminohexane-d4 in quantitative mass spectrometry is as an internal standard for the analysis of biogenic amines, particularly cadaverine (1,5-diaminopentane) and putrescine (1,4-diaminobutane), as well as 1,6-diaminohexane itself, which can be a biomarker for exposure to hexamethylene diisocyanate.[6] These compounds are polar and often exhibit poor chromatographic retention and ionization efficiency, necessitating a derivatization step prior to analysis.
The Critical Step: Derivatization of Diamines
Direct analysis of polar compounds like 1,6-diaminohexane by reversed-phase liquid chromatography-mass spectrometry (LC-MS) is challenging. Derivatization is a chemical modification process employed to enhance the analytical properties of a molecule. For diamines, the primary goals of derivatization are to:
-
Increase Hydrophobicity: To improve retention on reversed-phase chromatographic columns.
-
Enhance Ionization Efficiency: To increase the sensitivity of detection by mass spectrometry.
-
Improve Volatility (for GC-MS): To allow for analysis by gas chromatography.
Several derivatizing reagents are commonly used for biogenic amines. The choice of reagent depends on the analytical platform (LC-MS or GC-MS) and the specific requirements of the assay.
Workflow for Derivatization and Analysis
The following diagram illustrates a general workflow for the quantitative analysis of biogenic amines using 1,6-Diaminohexane-d4 as an internal standard.
Sources
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Introduction: The Power of Proximity and the Precision of Isotopes
An In-Depth Technical Guide to Cross-Linking with 1,6-Diaminohexane-1,1,6,6-d4
In the intricate molecular dance that governs biological systems and advanced materials, proximity is paramount. Understanding which molecules interact, where they touch, and how their structures change is fundamental to innovation in drug development and materials science. Chemical cross-linking is a powerful technique that captures these interactions by creating stable covalent bonds between molecules, providing a "snapshot" of their spatial arrangement.[1] When coupled with analytical methods like mass spectrometry (XL-MS), cross-linking becomes a vital tool for elucidating protein structures, mapping interaction networks, and stabilizing molecular complexes for further study.[2][3]
This guide delves into the specific application of a unique cross-linking agent: This compound . Unlike pre-activated cross-linkers, this molecule acts as a simple, flexible spacer. Its true power lies in its isotopic composition. The four deuterium atoms provide a distinct mass signature that significantly simplifies the identification of cross-linked products in complex mass spectrometry experiments, enhancing both the confidence and the quantitative potential of the analysis.[4]
This document serves as a technical resource for researchers and professionals, providing not just protocols, but the underlying rationale for experimental choices. We will explore the properties of this deuterated diamine, detail its use in a common cross-linking workflow, outline the analytical strategies to leverage its isotopic label, and discuss its broader applications.
Part 1: The Reagent: Understanding this compound
This compound is an isotopically labeled aliphatic diamine. The core of the molecule is a six-carbon chain, providing a flexible spacer, capped at each end by a primary amine group (-NH₂). The key feature is the replacement of four hydrogen atoms with deuterium at the C1 and C6 positions.[5]
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| Chemical Formula | H₂NCD₂(CH₂)₄CD₂NH₂ | |
| Molecular Weight | 120.23 g/mol | [6] |
| CAS Number | 115797-49-4 | [5] |
| Isotopic Purity | Typically ≥98 atom % D | |
| Mass Shift | M+4 compared to unlabeled analog | |
| Form | Solid | |
| Boiling Point | 204-205 °C | |
| Melting Point | 42-45 °C |
The Rationale for Deuteration in Cross-Linking Mass Spectrometry (XL-MS)
The primary advantage of using a deuterated cross-linker is the simplification of data analysis in mass spectrometry.[4] When a protein complex is cross-linked and subsequently digested into peptides for LC-MS/MS analysis, the resulting spectra are incredibly complex. Cross-linked peptides are often low in abundance compared to the vast background of unmodified peptides.[1]
By using a 1:1 mixture of the deuterated (d4) and non-deuterated (d0) 1,6-diaminohexane, every cross-linked peptide pair will appear in the mass spectrum as a characteristic doublet, separated by 4 Da (or a multiple thereof, depending on charge state). This unique isotopic signature allows for:
-
Confident Identification: Sophisticated software can specifically search for these doublets, easily distinguishing true cross-links from the background noise and other modifications.[7]
-
Reduced False Positives: The requirement of a specific mass-shifted partner for every cross-link dramatically increases the confidence of identification.
-
Quantitative Analysis (qXL-MS): The relative intensities of the light (d0) and heavy (d4) peaks can be used for quantitative studies. For instance, by applying the d0 linker to a protein in one state (e.g., unbound) and the d4 linker to the protein in another state (e.g., drug-bound), changes in conformation and interactions can be precisely quantified by analyzing the intensity ratios of the peptide doublets.[4]
Part 2: The Methodology: An EDC-Mediated Cross-Linking Protocol
1,6-Diaminohexane itself is not reactive. It serves as a nucleophilic spacer that connects two electrophilic sites. A common and highly effective strategy in protein chemistry is to activate carboxyl groups (on aspartic acid, glutamic acid, or C-termini) using a "zero-length" cross-linker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . EDC activates the carboxyls to form a highly reactive O-acylisourea intermediate, which can then react with the primary amines of 1,6-diaminohexane-d4 to form a stable amide bond.[8][9]
Experimental Workflow Diagram
The following diagram outlines the key steps in the EDC-mediated cross-linking process using 1,6-Diaminohexane-d4.
Caption: Workflow for EDC-mediated protein cross-linking.
Detailed Step-by-Step Protocol
This protocol provides a general framework. Optimal concentrations and incubation times should be empirically determined for each specific biological system.
Materials:
-
Purified protein(s) of interest
-
Reaction Buffer: MES Buffer (100 mM MES, 150 mM NaCl, pH 6.0). Avoid amine-containing buffers like Tris or phosphate buffers during the reaction, as they will compete for reaction with EDC.
-
Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) - Optional but recommended to increase efficiency and stability of the active intermediate.
-
This compound
-
Quenching Buffer: 1M Tris-HCl, pH 7.5 or 1M Hydroxylamine, pH 8.5
-
-
Reaction tubes, incubator/shaker, SDS-PAGE equipment, dialysis/desalting columns.
Methodology:
-
Sample Preparation:
-
Prepare the protein sample at a suitable concentration (e.g., 1-5 mg/mL) in ice-cold MES Reaction Buffer. Ensure the buffer has been thoroughly exchanged to remove any extraneous primary amines.
-
-
Reagent Preparation:
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 100 mM), Sulfo-NHS (e.g., 100 mM), and 1,6-Diaminohexane-d4 (e.g., 100 mM) in anhydrous DMSO or water. Note: EDC is moisture-sensitive and hydrolyzes quickly in water.
-
-
Activation of Carboxyl Groups:
-
Add EDC and Sulfo-NHS to the protein solution. A molar excess of 20-50 fold over the protein is a good starting point. For a 1 mg/mL solution of a 50 kDa protein (20 µM), this would be 0.4-1.0 mM final concentration of EDC/Sulfo-NHS.
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.
-
-
Cross-Linking with Diamine Spacer:
-
Add the 1,6-Diaminohexane-d4 stock solution to the reaction mixture. The concentration should be optimized, but a final concentration in the range of 1-10 mM is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted EDC and active esters.
-
Incubate for 15 minutes at room temperature.
-
-
Verification and Cleanup:
-
Analyze a small aliquot of the reaction mixture by SDS-PAGE. Successful intermolecular cross-linking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, etc. Intramolecular cross-linking may result in a slight shift in mobility.
-
Remove excess cross-linking reagents and byproducts by dialysis, size-exclusion chromatography (SEC), or spin desalting columns. The cleaned sample is now ready for downstream analysis.
-
Part 3: Analysis of Cross-Linked Products by Mass Spectrometry
The true power of using 1,6-Diaminohexane-d4 is realized during the analysis of the cross-linked products. The standard approach is a "bottom-up" proteomics workflow.[3]
Analytical Workflow Diagram
Caption: Bottom-up proteomics workflow for analyzing cross-links.
Explanation of the Process:
-
Proteolytic Digestion: The purified cross-linked protein complex is denatured, its disulfide bonds are reduced and alkylated, and it is then digested with a protease, typically trypsin. This generates a complex mixture of linear (unmodified) peptides and a small population of cross-linked peptides.
-
LC-MS/MS: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[2]
-
MS1 Scan: The mass spectrometer scans the masses of all eluting peptides. In this scan, cross-linked peptides containing the d4-linker (when used in a 1:1 mix with the d0 version) will be clearly visible as pairs of peaks with a 4 Da mass difference. This allows the instrument to preferentially select these doublets for fragmentation.
-
MS2 Scan: The selected peptide ion is fragmented, and the masses of the fragments are measured. This fragmentation spectrum contains information about the amino acid sequences of the two peptides linked together.[1]
-
-
Data Analysis: The complex MS2 spectra are analyzed using specialized software. The software searches a protein sequence database to identify the two peptide sequences that, when linked by 1,6-diaminohexane-d4, match the precursor mass and the fragmentation pattern observed in the MS2 spectrum. The presence of the isotopic signature provides an additional layer of validation for the software.[7]
Part 4: Applications in Research and Development
The distance constraints derived from cross-linking with 1,6-Diaminohexane-d4 are invaluable across multiple scientific domains.
-
Structural Biology: In cases where high-resolution techniques like X-ray crystallography or cryo-EM are not feasible, XL-MS provides low-resolution structural information. The identified cross-links serve as distance constraints to guide computational modeling and docking of proteins and protein complexes, revealing their architecture and interaction interfaces.[2][10]
-
Drug Development: By comparing the cross-linking patterns of a target protein in the presence and absence of a drug candidate, one can map binding sites and identify drug-induced conformational changes. This is a powerful method for mechanism-of-action studies.
-
Materials Science: 1,6-Diaminohexane is a fundamental building block for polymers like Nylon and acts as a curing agent for epoxy resins.[11][12] The deuterated version can be used as a tracer to study polymerization kinetics, analyze polymer degradation, or investigate the diffusion of the agent into a polymer matrix without altering the fundamental chemistry.
Conclusion
This compound is more than just a simple chemical spacer; it is a precision tool for molecular investigation. Its utility is rooted in the strategic placement of deuterium atoms, which transforms a challenging analytical problem into a manageable one. The ability to easily and confidently identify cross-linked species in a complex mixture using mass spectrometry opens the door to sophisticated structural and quantitative analyses. For researchers in structural biology, drug discovery, and materials science, mastering the use of isotopic-labeled cross-linkers like this deuterated diamine is a critical step toward unlocking a deeper understanding of the molecular world.
References
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- Panandiker, R., & Schappert, J. (1988). Polyfunctional amine crosslinker, process for making same, and compositions containing same. Google Patents.
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The Aliphatic Amine Workhorse, Refined: A Technical Guide to the Safe Handling and Application of 1,6-Diaminohexane-1,1,6,6-d4
Abstract
In the landscape of quantitative bioanalysis and mechanistic drug metabolism studies, stable isotope-labeled compounds are not merely tools but the very bedrock of precision. 1,6-Diaminohexane-1,1,6,6-d4, a deuterated analogue of a key industrial chemical and biological amine, serves as a quintessential internal standard for mass spectrometry. Its utility, however, is paired with significant handling requirements stemming from its potent chemical reactivity. This guide provides an in-depth framework for the safe handling, application, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, we will explore the chemical causality behind its hazards and the rationale for specific handling procedures, ensuring a self-validating system of safety and scientific integrity. Every recommendation is grounded in authoritative sources to empower researchers to work with confidence and precision.
Mechanistic Understanding: The "Why" Behind the Hazard
A foundational principle of laboratory safety is understanding the inherent reactivity of a chemical. For this compound, the hazards are fundamentally linked to the chemistry of its primary aliphatic amine groups. While deuteration at the alpha-carbons does not alter its fundamental chemical nature, it is crucial to recognize these properties to appreciate the necessity of stringent safety protocols.
The Basis of Corrosivity: Saponification and Hydrolysis
The severe skin burns and eye damage caused by 1,6-diaminohexane are a direct result of its basicity. Aliphatic amines are moderately strong bases. When they come into contact with moist tissues like skin or eyes, they readily react with water to form hydroxide ions, creating a localized alkaline environment. This high pH environment triggers two primary destructive chemical reactions:
-
Saponification: The amine acts as a base to hydrolyze the ester linkages in fats and lipids that form cell membranes. This process, chemically similar to soap making, disrupts the integrity of cells, leading to liquefactive necrosis—a type of cell death that results in a viscous liquid, allowing the chemical to penetrate deeper into the tissue.
-
Protein Hydrolysis: The alkaline conditions also break down the complex structure of proteins through the hydrolysis of amide bonds, denaturing them and destroying their biological function.
This is why alkaline burns are often deeper and more damaging than acid burns of similar concentration; the initial tissue destruction facilitates further penetration of the corrosive agent.
The Mechanism of Sensitization
Certain individuals may develop an allergic reaction to 1,6-diaminohexane upon repeated exposure. This occurs through a process known as skin sensitization. The amine itself is not the primary allergen. Instead, its chemical reactivity allows it to act as a hapten. It forms covalent bonds with endogenous skin proteins, creating a new hapten-protein complex. This new complex is recognized as foreign by the body's immune system, triggering an immune response that, upon subsequent exposures, manifests as allergic contact dermatitis.
Hazard Profile and Risk Mitigation
A comprehensive risk assessment is the cornerstone of safe laboratory practice. The following tables summarize the key hazards and the necessary engineering and personal protective controls.
GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin |
| Skin Corrosion (Category 1B) | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
| Respiratory Irritation (STOT SE 3) | GHS07 | Warning | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets and chemical databases.
Exposure Controls and Personal Protective Equipment (PPE)
| Control Type | Specification | Rationale (Causality) |
| Engineering Controls | Certified Chemical Fume Hood | Required for all manipulations of the solid and concentrated solutions to prevent inhalation of corrosive and sensitizing dust or vapors. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield | Goggles provide a seal against splashes; the face shield offers a secondary barrier for the entire face, which is critical given the severe corrosivity. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene), double-gloved | Prevents direct skin contact. Double-gloving provides redundancy in case of a tear and allows for safer removal of the outer, contaminated glove. |
| Body Protection | Chemical-resistant lab coat and apron | Protects against splashes and spills, preventing contamination of personal clothing and underlying skin. |
| Emergency Equipment | Immediately accessible safety shower and eyewash station | Essential for immediate and prolonged flushing (at least 15 minutes) to mitigate damage in case of accidental exposure. |
Application in Quantitative Analysis: A Self-Validating Workflow
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry. The principle of isotope dilution mass spectrometry is that the SIL-IS is chemically almost identical to the analyte, so it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects (ion suppression or enhancement). By adding a known amount of the SIL-IS at the very beginning of sample preparation, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification, correcting for experimental variability and ensuring high accuracy and precision.
Protocol: Developing a Quantitative LC-MS/MS Assay
This protocol outlines the key steps for quantifying unlabeled 1,6-diaminohexane in a biological matrix (e.g., plasma) using this compound as the internal standard.
Caption: Workflow for LC-MS/MS quantification using a deuterated internal standard.
Step-by-Step Methodology:
-
Preparation of Stock and Working Solutions:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Rationale: A high-purity, aprotic solvent prevents premature H-D exchange and ensures stability.
-
From this stock, prepare a working internal standard (IS) solution at a concentration that will yield a robust signal in the mass spectrometer without causing detector saturation.
-
-
Sample Spiking:
-
To each plasma sample, calibration standard, and quality control (QC) sample, add a small, precise volume of the working IS solution. This must be the very first step. Causality: Adding the IS at the beginning ensures it experiences all subsequent variations in sample handling, extraction, and analysis alongside the analyte, which is the core principle of isotope dilution.
-
-
Sample Preparation (Protein Precipitation Example):
-
Add 3-4 volumes of cold acetonitrile to the plasma sample.
-
Vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube. Rationale: This removes the bulk of matrix proteins which can interfere with the analysis and foul the LC-MS system.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a chromatographic method (likely HILIC or a mixed-mode column, given the polar nature of the analyte) that provides good peak shape and retention.
-
Optimize mass spectrometer parameters in Multiple Reaction Monitoring (MRM) mode. You will need one MRM transition for the analyte (e.g., m/z 117 -> fragment) and one for the deuterated standard (m/z 121 -> corresponding fragment).
-
-
Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus concentration for the calibration standards.
-
Determine the concentration of the unknown samples from their peak area ratios using the regression equation from the calibration curve.
-
Field Insights & Troubleshooting
-
The Deuterium Isotope Effect: The C-D bond is slightly shorter and stronger than the C-H bond. This can sometimes lead to a slight shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography. While usually minor, if this shift is significant and occurs on a steep gradient of matrix suppression, it can compromise the accuracy of the assay. Self-Validation: Always confirm co-elution during method development. If a shift is observed, optimizing the chromatography to ensure both peaks fall in a region of consistent ion response is critical.
-
Hydrogen-Deuterium (H-D) Exchange: The deuterium atoms on the carbons alpha to the nitrogen in this compound are generally stable. However, prolonged exposure to highly acidic or basic aqueous solutions, especially at elevated temperatures, can facilitate H-D exchange, compromising the isotopic purity of the standard. Self-Validation: Store stock solutions in aprotic organic solvents at low temperatures (-20°C or below). Avoid unnecessary exposure to protic solvents and extreme pH conditions.
Safe Storage and Disposal
Long-Term Storage
To maintain both chemical and isotopic integrity, this compound should be stored under the following conditions:
-
Temperature: -20°C is recommended for long-term stability.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a desiccator. The compound is hygroscopic and amines are prone to oxidation.
-
Light: Protect from light by using amber vials or storing in a dark location.
Waste Neutralization and Disposal
Due to its corrosive nature, bulk waste containing this compound should be neutralized before disposal. This must be performed as a controlled chemical reaction within a fume hood.
Caption: Controlled workflow for the neutralization of basic amine waste.
Neutralization Protocol:
-
Preparation: Perform the entire procedure in a chemical fume hood. Wear full PPE, including a face shield. Place the container of amine waste in a larger secondary container filled with an ice/water slurry to dissipate heat.
-
Neutralization: While stirring the waste solution, slowly and carefully add a weak acid, such as 1M citric acid or 1M acetic acid. Causality: A weak acid is used to control the rate of the neutralization reaction, which is highly exothermic. Using a strong acid like HCl could cause dangerous boiling and splashing.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Completion: Stop adding acid once the pH is stable within a neutral range (typically 5.5-9.0).
-
Disposal: The neutralized solution must be disposed of into a properly labeled aqueous hazardous waste container according to your institution's guidelines. Do not pour down the drain unless explicitly permitted by local regulations for neutralized waste of this type.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- Borges, J., et al. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central.
- BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. BenchChem.
- Michel, P. J., & Prost, J. (1954). [Skin lesions caused by hexamethylenediamine]. Bulletin de la Societe francaise de dermatologie et de syphiligraphie, 61(4), 385.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). 1,6-Hexanediamine: Human health tier II assessment. Australian Government Department of Health.
- Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- BenchChem. (2025).
- Yi, L., et al. (2013). Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. Analytical Biochemistry, 440(2), 143-149.
- ADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org.
- Stokvis, E., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
- Ma, M., & McLaughlin, L. W. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of the American Society for Mass Spectrometry.
- Frontiers. (2024). Allergic contact dermatitis to 1,6-hexanediol diacrylate in a factory worker. Frontiers Publishing Partnerships.
- ResearchGate. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Request PDF.
- Guengerich, F. P. (n.d.). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed Central.
- Landvatter, S. W. (n.d.).
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- Wikipedia. (n.d.).
- Alwis, K. U., et al. (2023).
- Quora. (2018). Why are bases corrosive to the skin?.
- Goebel, C., et al. (2018). Skin sensitization quantitative risk assessment for occupational exposure of hairdressers to hair dye ingredients. Regulatory Toxicology and Pharmacology, 95, 124-132.
- ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?.
- National Toxicology Program. (1993). NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3)
- EBSCO. (n.d.).
- Taylor & Francis. (n.d.).
- Sagi, A., et al. (1988). Skin injury following contact with a complex amine. Burns Including Thermal Injury, 14(6), 495-496.
- Chemistry LibreTexts. (2020). 26.
- Centers for Disease Control and Prevention. (n.d.). Effects of Skin Contact with Chemicals.
- The Joint Research Centre - EU Science Hub. (n.d.). Skin Corrosion. European Union.
- Alum, K. (2024). Saponification Process and Soap Chemistry.
- BOC Sciences. (n.d.).
- Jírová, D., et al. (n.d.).
- Grelier, G., et al. (n.d.).
Methodological & Application
Application Notes and Protocols for Protein Cross-Linking with 1,6-Diaminohexane-1,1,6,6-d4
Authored by: Gemini, Senior Application Scientist
Abstract
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional architecture of protein complexes.[1][2][3] This guide provides a detailed protocol for protein cross-linking using 1,6-Diaminohexane-1,1,6,6-d4 in conjunction with carbodiimide chemistry. The incorporation of a stable, deuterated isotopic label offers a distinct mass signature that significantly enhances the confidence and accuracy of identifying cross-linked peptides in mass spectrometry workflows.[4][5] This protocol is designed for researchers, scientists, and drug development professionals seeking to apply advanced structural proteomics methods to their studies.
Introduction: The Power of Isotope-Coded Cross-Linking
Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes in both health and disease. Many of these interactions are transient, making them difficult to capture and analyze using traditional biochemical methods. Chemical cross-linking stabilizes these interactions by creating covalent bonds between spatially proximate amino acid residues, effectively providing a "snapshot" of the protein complex architecture.[6][7]
When coupled with mass spectrometry (XL-MS), this approach provides distance constraints that can be used to model the topology of proteins and their complexes.[1][8] The primary challenge in XL-MS is the confident identification of cross-linked peptides from a complex mixture of linear (non-cross-linked) peptides, which are typically far more abundant.[9]
Isotope-coded cross-linkers are designed to overcome this challenge. By using a "heavy" deuterated cross-linker like this compound alongside its "light" (d0) counterpart, cross-linked peptides appear as characteristic doublet signals in the mass spectrum. This unique isotopic signature acts as a beacon, simplifying data analysis and dramatically reducing false-positive identifications.[4][10] 1,6-Diaminohexane is a short-chain diamine that, when used with an activating agent like EDC, bridges carboxyl groups on acidic residues (Asp, Glu) or protein C-termini, providing valuable structural information.[11][12]
Principle of the Method: Carbodiimide Chemistry with a Deuterated Spacer
This protocol utilizes a two-stage reaction mechanism facilitated by a carbodiimide, which is often referred to as "zero-length" cross-linking because the carbodiimide itself is not incorporated into the final linkage. However, in this application, we leverage this chemistry to covalently insert the this compound spacer between two carboxyl groups.
The core reaction proceeds as follows:
-
Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with carboxyl groups (-COOH) on aspartic acid, glutamic acid, or the C-terminus of a protein to form a highly reactive and unstable O-acylisourea intermediate.
-
Stabilization (Optional but Recommended): The addition of N-hydroxysulfosuccinimide (Sulfo-NHS) displaces the O-acylisourea intermediate to form a more stable Sulfo-NHS ester.[13] This enhances the efficiency of the cross-linking reaction, particularly in aqueous solutions, by increasing the half-life of the activated carboxyl group.[14]
-
Cross-Link Formation: The primary amine groups of this compound react with the activated Sulfo-NHS esters, forming stable amide bonds. Because 1,6-Diaminohexane has two amine groups, it can act as a bridge, connecting two activated carboxyl groups on the same or different proteins.[15] The resulting cross-link introduces a +4 Da mass shift due to the four deuterium atoms, providing the isotopic signature for MS analysis.[16][17]
Fig. 1: Reaction mechanism workflow.
Materials and Reagents
Cross-Linking Reagents & Chemicals
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0-6.5. Crucial: Avoid amine and carboxylate buffers like Tris, Glycine, or Acetate during the reaction.[11]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5.
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO), if needed for dissolving reagents.
-
Ultrapure water.
Protein Sample & Analysis
-
Purified protein of interest (concentration >1 mg/mL, high purity is essential).[11]
-
SDS-PAGE equipment and reagents (gels, running buffer, loading buffer, Coomassie stain).
-
Mass Spectrometry Sample Preparation Reagents: Urea, Dithiothreitol (DTT), Iodoacetamide (IAA), Sequencing-grade Trypsin, Formic Acid, Acetonitrile.
Detailed Experimental Protocol
This protocol outlines the entire workflow, from initial reaction setup to sample preparation for mass spectrometry analysis.
Fig. 2: Overall experimental workflow.
Step 1: Protein Preparation
-
Rationale: The purity of the protein sample is critical to avoid non-specific cross-linking with contaminants. The buffer must be free of extraneous primary amines or carboxyl groups that would compete with the reaction.[11]
-
Procedure:
-
Ensure the protein sample is in an appropriate amine-free and carboxyl-free buffer, such as 0.1 M MES with 0.5 M NaCl at pH 6.5. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to a range of 1-5 mg/mL (typically 10-50 µM). Concentrated samples favor intermolecular cross-linking, while dilute samples may favor intramolecular cross-linking.
-
Step 2: Reagent Preparation
-
Rationale: EDC is moisture-sensitive and hydrolyzes rapidly in water. Sulfo-NHS is more stable but should also be prepared fresh. Stock solutions should be made immediately before use.
-
Procedure:
-
Prepare a 100 mM EDC stock solution in cold, ultrapure water.
-
Prepare a 100 mM Sulfo-NHS stock solution in cold, ultrapure water.
-
Prepare a 50 mM this compound stock solution in the Reaction Buffer (e.g., MES).
-
Step 3: The Cross-Linking Reaction
-
Rationale: This two-step process ensures efficient activation before the introduction of the diamine cross-linker. The molar excess of reagents drives the reaction to completion but must be optimized to avoid excessive modification or protein precipitation.
-
Procedure:
-
To your protein solution, add EDC and Sulfo-NHS stock solutions to a final concentration of 2-5 mM each. This typically represents a 40- to 100-fold molar excess over the protein.
-
Incubate for 15 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
Add the this compound stock solution to a final concentration of 10-20 mM.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Step 4: Quenching the Reaction
-
Rationale: Quenching is essential to stop the reaction and prevent further, non-specific modifications by consuming all unreacted EDC and Sulfo-NHS esters.[19][20]
-
Procedure:
-
Add the Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
Step 5: Verification of Cross-Linking by SDS-PAGE
-
Rationale: A successful cross-linking reaction will produce higher molecular weight species (dimers, trimers, etc.) corresponding to covalently linked proteins. This is readily visualized on an SDS-PAGE gel.
-
Procedure:
-
Take an aliquot of the quenched reaction mixture.
-
Add SDS-PAGE loading buffer and heat as per standard protocols.
-
Run the sample on an appropriate percentage polyacrylamide gel alongside a non-cross-linked control.
-
Stain the gel with Coomassie Blue. Successful intermolecular cross-linking will be indicated by the appearance of new bands at higher molecular weights compared to the monomeric protein in the control lane.
-
Step 6: Sample Preparation for Mass Spectrometry
-
Rationale: The cross-linked protein complex must be proteolytically digested into smaller peptides for analysis by bottom-up proteomics.[21]
-
Procedure:
-
Denaturation: Add solid urea to the remaining cross-linked sample to a final concentration of 8 M.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate for 45 minutes at 37°C.
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature.
-
Digestion: Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Desalting: Acidify the peptide mixture with formic acid and desalt using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
-
Summary of Key Experimental Parameters
| Parameter | Recommended Range | Rationale & Considerations |
| Reaction Buffer | 0.1 M MES, pH 6.0-6.5 | Must be free of primary amines and carboxylates to avoid competing reactions.[11] |
| Protein Concentration | 10 - 50 µM (1-5 mg/mL) | Higher concentrations favor intermolecular cross-links. Optimization is key. |
| EDC / Sulfo-NHS | 2 - 5 mM (40-100x molar excess) | Drives the activation of less reactive carboxyl groups. |
| 1,6-Diaminohexane-d4 | 10 - 20 mM | A significant excess ensures efficient reaction with activated sites. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can reduce protein degradation. |
| Quenching Reagent | 20-50 mM Tris or Hydroxylamine | Immediately stops the reaction by consuming excess reactive esters.[14] |
Trustworthiness: A Self-Validating System
The integrity of an XL-MS experiment relies on a series of internal checks and controls to ensure that the resulting data is reliable.
-
Negative Control: Always prepare a sample that undergoes the entire protocol without the addition of the cross-linking reagents (EDC, Sulfo-NHS, and Diamine-d4). On an SDS-PAGE gel, this sample should show only the monomeric protein band. In MS analysis, it serves as a baseline to identify background contaminants.
-
SDS-PAGE Validation: The gel analysis described in Step 5 is the first and most crucial validation point. The clear presence of higher molecular weight bands that are absent in the negative control provides direct evidence that the cross-linking reaction was successful.
-
Isotopic Signature: The core of the self-validation system lies in the mass spectrometry data. A true cross-link formed with 1,6-Diaminohexane-d4 will produce a unique isotopic signature. Data analysis software should be configured to specifically search for pairs of peptides linked by a moiety with the precise mass of the diamine, where the peptide pair exhibits a characteristic mass shift. This provides extremely high confidence in the identification, as the probability of this signature occurring by chance is negligible.
-
Quantitative Cross-Linking (qXL-MS): For advanced applications, the experiment can be run in parallel using the non-deuterated ("light") 1,6-Diaminohexane. By mixing the "heavy" and "light" cross-linked samples, one can perform quantitative analysis to study changes in protein conformation or interaction dynamics under different conditions.[4]
References
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Gandon, T., et al. (2018). eXL-MS: An Enhanced Cross-Linking Mass Spectrometry Workflow To Study Protein Complexes. PubMed. Retrieved from [Link]
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Yu, C., & Huang, L. (2018). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. PubMed Central. Retrieved from [Link]
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Liu, F., & Heck, A. J. (2018). Chemical cross-linking in the structural analysis of protein assemblies. PubMed Central. Retrieved from [Link]
-
Haupt, C., et al. (n.d.). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Springer Nature Experiments. Retrieved from [Link]
-
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. ACS Publications. Retrieved from [Link]
-
Götze, M., et al. (2023). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. Analytical Chemistry. Retrieved from [Link]
-
Fischer, L., & Rappsilber, J. (2017). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. PubMed. Retrieved from [Link]
-
The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
-
G-Biosciences. (2014). A Guide to Protein Cross Linkers. Retrieved from [Link]
-
Max Perutz Labs. (2021). Sample preparation guidelines for MS-based cross-linking (XL-MS). Retrieved from [Link]
-
Schmidt, C., et al. (2017). Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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eScholarship.org. (2014). Developing New Isotope-Coded Mass Spectrometry-Cleavable Cross-Linkers for Elucidating Protein Structures. Retrieved from [Link]
-
Chalmers, M. J., et al. (2011). The Utility of Hydrogen/Deuterium Exchange Mass Spectrometry in Biopharmaceutical Comparability Studies. PubMed Central. Retrieved from [Link]
-
CRO SPLENDID LAB. (2018). Deuterated Compounds. Retrieved from [Link]
-
Götze, M., et al. (2019). A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. Analytical Chemistry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
de Koning, L. J., et al. (2003). Identification of Cross-Linked Peptides for Protein Interaction Studies Using Mass Spectrometry and 18O Labeling. Analytical Chemistry. Retrieved from [Link]
-
Kim, M., et al. (2024). Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions. PubMed. Retrieved from [Link]
-
ResearchGate. (2014). What is the best NHS quenching agent?. Retrieved from [Link]
- Google Patents. (n.d.). US4755623A - Polyfunctional amine crosslinker, process for making same, and compositions containing same.
-
Lapek, J. D., et al. (2017). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PubMed Central. Retrieved from [Link]
- How to cross-link proteins. (n.d.). [Source document appears to be a compilation of protocols, specific publisher not identified].
-
Wikipedia. (n.d.). Hexamethylenediamine. Retrieved from [Link]
-
Schweppe, D. K., et al. (2020). Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Chapter Six. General Protein–Protein Cross-Linking. Retrieved from [Link]
-
Faustino, A. M., et al. (2022). Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. bioRxiv. Retrieved from [Link]
-
MDPI. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Retrieved from [Link]
-
Manzano-Lopez, J., et al. (2022). Crosslinking assay to study a specific cargo-coat interaction through a transmembrane receptor in the secretory pathway. Digital CSIC. Retrieved from [Link]
-
Steigenberger, B., et al. (2020). Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry. PubMed Central. Retrieved from [Link]
-
PubMed. (n.d.). Dextran hydrogels by crosslinking with amino acid diamines and their viscoelastic properties. Retrieved from [Link]
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Application Note & Protocol: Leveraging 1,6-Diaminohexane-d4 as a Robust Internal Standard for Mass Spectrometric Quantification
Abstract
This technical guide provides a comprehensive framework for the proficient use of 1,6-Diaminohexane-d4 (d4-HDA) as an internal standard (IS) in quantitative mass spectrometry (MS) assays. Targeted at researchers, scientists, and drug development professionals, this document elucidates the fundamental principles of isotope dilution mass spectrometry (IDMS) and offers detailed, field-proven protocols for the application of d4-HDA. By explaining the causality behind experimental choices, this guide ensures both technical accuracy and practical utility, enabling the development of robust, reproducible, and validated analytical methods.
Introduction: The Imperative for Internal Standards in Mass Spectrometry
Quantitative analysis by mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of modern bioanalysis, pharmaceutical development, and environmental testing.[1][2] Despite its high sensitivity and selectivity, LC-MS is susceptible to variations that can compromise analytical accuracy and precision.[3][4] These variations arise from multiple sources throughout the analytical workflow, including sample preparation, chromatographic separation, and ionization efficiency.[3]
An internal standard is a compound added in a known, constant amount to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[5][6] Its purpose is to mimic the analyte of interest throughout the entire analytical process, thereby compensating for procedural variability.[5] An ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix and instrument fluctuations.[1]
Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a heavy isotope (e.g., ²H (D), ¹³C, ¹⁵N), are considered the "gold standard" for quantitative MS.[2][4][5] Deuterated standards, such as 1,6-Diaminohexane-d4, are chemically and structurally almost identical to their non-labeled counterparts, ensuring they behave similarly during extraction, chromatography, and ionization.[1][7] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification based on the ratio of their signal responses.[5] This approach, known as isotope dilution mass spectrometry, is fundamental to achieving the highest levels of accuracy and precision.[5]
Physicochemical Profile: 1,6-Diaminohexane-d4
1,6-Diaminohexane-d4 is a deuterated form of 1,6-Diaminohexane (also known as hexamethylenediamine), a compound relevant in various industrial and biological contexts.[8][9] Its utility as an internal standard is predicated on its well-defined physical and chemical properties.
Structural and Isotopic Properties
The key characteristics of 1,6-Diaminohexane-d4 are summarized in the table below. The deuterium atoms are strategically placed on the terminal carbons, providing a stable isotopic label with a low probability of hydrogen-deuterium exchange under typical LC-MS conditions.
| Property | Value | Source |
| Chemical Name | 1,6-Diaminohexane-1,1,6,6-d4 | [10][11] |
| Synonyms | 1,6-Hexane-1,1,6,6-d4-diamine | [10] |
| CAS Number | 115797-49-4 | [10][11][12] |
| Molecular Formula | C₆H₁₂D₄N₂ | [11] |
| Molecular Weight | 120.23 g/mol | [10][11][12] |
| Monoisotopic Mass | 120.156455503 Da | [12] |
| Mass Shift (M+4) | The deuterated form is 4 Da heavier than the unlabeled analog. | [10] |
| Isotopic Purity | Typically ≥98 atom % D | [10] |
| Appearance | Solid | [10] |
| Melting Point | 42-45 °C | [10] |
| Boiling Point | 204-205 °C | [10] |
The chemical structure of 1,6-Diaminohexane-d4 is depicted below, highlighting the positions of the deuterium labels.
Figure 1: Chemical structure of this compound.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the preparation and use of 1,6-Diaminohexane-d4 as an internal standard. These protocols are designed to be self-validating, incorporating best practices for analytical chemistry.
Materials and Reagents
-
1,6-Diaminohexane-d4 (Isotopic Purity ≥ 98%)
-
Analyte of interest (e.g., 1,6-Diaminohexane)
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid (or other appropriate mobile phase modifier)
-
Calibrated analytical balance
-
Calibrated micropipettes and tips
-
Class A volumetric flasks
-
Autosampler vials with appropriate caps/septa
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
Accurate preparation of standard solutions is critical for quantitative analysis.[13] The following protocol outlines the preparation of a 1 mg/mL primary stock solution and subsequent working solutions.
Protocol 3.2.1: Preparation of Internal Standard Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 10 mg of 1,6-Diaminohexane-d4 into a clean weighing vessel using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask. Use LC-MS grade methanol to rinse the weighing vessel multiple times, ensuring all material is transferred into the flask.
-
Dilution: Add methanol to the flask to bring the volume to approximately 80% of the final volume. Vortex gently to dissolve the solid completely.
-
Final Volume: Once dissolved, bring the solution to the final 10 mL volume with methanol. Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Calculation: Calculate the exact concentration of the stock solution based on the actual weight and the flask volume.
-
Storage: Transfer the stock solution to a clearly labeled, amber glass vial and store at -20°C or lower to ensure long-term stability.
Protocol 3.2.2: Preparation of Internal Standard Working Solution (e.g., 1 µg/mL)
-
Serial Dilution: Perform a serial dilution from the 1 mg/mL stock solution to achieve the desired working concentration. For example, to prepare a 1 µg/mL working solution:
-
Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent (typically the initial mobile phase composition, e.g., 50:50 methanol:water).
-
Vortex thoroughly.
-
-
Rationale for Concentration: The concentration of the IS working solution should be chosen to yield a detector response that is within the linear range of the instrument and comparable to the expected analyte response in the samples.[14]
-
Storage: Store the working solution under the same conditions as the stock solution, but prepare it fresh more frequently (e.g., weekly or bi-weekly) to avoid issues with solvent evaporation or degradation.
Sample Preparation and Analysis Workflow
The fundamental principle of using an internal standard is to add it at the very beginning of the sample preparation process.[5][14] This ensures that the IS experiences the same potential for loss or variability as the analyte during extraction, cleanup, and injection.
Figure 2: General workflow for sample analysis using d4-HDA internal standard.
Protocol 3.3.1: Spiking, Extraction, and Analysis
-
Sample Aliquoting: Pipette a precise volume of each unknown sample, calibration standard, and quality control (QC) sample into separate microcentrifuge tubes.
-
Internal Standard Spiking: Add a small, fixed volume (e.g., 10-20 µL) of the 1,6-Diaminohexane-d4 working solution to every tube. Vortex briefly.
-
Sample Extraction: Perform the chosen sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The IS, being chemically identical to the analyte, will co-extract.
-
Final Preparation: After extraction, the supernatant or final eluate is transferred to an autosampler vial for injection into the LC-MS system. If necessary, the sample can be evaporated to dryness and reconstituted in the initial mobile phase.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. The mass spectrometer should be set to monitor at least one specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for both the analyte and the d4-HDA internal standard.
Data Analysis and Interpretation
The use of an internal standard simplifies data processing by normalizing the analyte's signal.[3]
Calculation of Response Ratios
The core of the internal standard method is the calculation of the peak area ratio. After integrating the chromatographic peaks for both the analyte and the internal standard, the ratio is calculated as follows:
Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
This ratio, rather than the absolute peak area of the analyte, is used for all subsequent calculations. This normalization corrects for variations in injection volume and ionization efficiency.[5]
Calibration Curve Construction
A calibration curve is constructed by plotting the peak area ratio against the known concentration of the analyte in the calibration standards. A linear regression analysis is typically applied to this data.
Example Calibration Data:
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,250 | 515,000 | 0.0102 |
| 5 | 26,100 | 521,000 | 0.0501 |
| 10 | 53,500 | 518,000 | 0.1033 |
| 50 | 259,000 | 512,000 | 0.5059 |
| 100 | 525,000 | 519,000 | 1.0116 |
| 500 | 2,610,000 | 517,000 | 5.0484 |
| 1000 | 5,280,000 | 522,000 | 10.1149 |
The resulting linear equation (y = mx + c), where 'y' is the peak area ratio and 'x' is the concentration, is then used to calculate the concentration of the analyte in unknown samples from their measured peak area ratios.
Method Validation and Trustworthiness
For regulatory compliance, particularly in drug development, analytical methods must be validated according to guidelines from bodies like the FDA and ICH.[15][16][17][18]
Key Validation Parameters
-
Specificity and Selectivity: Ensure that no endogenous components in the matrix interfere with the detection of the analyte or the internal standard.[18]
-
Linearity and Range: Demonstrate a linear relationship between the peak area ratio and concentration over a defined range.
-
Accuracy and Precision: Assess the closeness of measured values to the true values (accuracy) and the degree of scatter between replicate measurements (precision) using QC samples at multiple concentration levels.
-
Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte and internal standard.[4] A stable isotope-labeled IS is highly effective at compensating for matrix effects because it is affected in the same way as the analyte.[4][7]
-
Stability: Assess the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.
A self-validating system is one where the performance of the internal standard is continuously monitored. The peak area of d4-HDA should be consistent across all samples in an analytical run. Significant deviation (e.g., >20-30%) in the IS response in a particular sample may indicate a problem with sample preparation or a severe matrix effect specific to that sample.[18]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in IS peak area | Inconsistent pipetting of IS; severe and variable matrix suppression/enhancement; IS instability. | Verify pipette calibration; investigate sample cleanup procedures to reduce matrix components; check IS stability under analytical conditions. |
| Poor chromatography (peak fronting/tailing) | Column degradation; inappropriate mobile phase; sample solvent incompatible with mobile phase. | Replace the column; optimize mobile phase pH and organic content; ensure final sample solvent is similar to the initial mobile phase. |
| IS/Analyte peak splitting or retention time shift | Deuterium isotope effect causing slight chromatographic separation of the analyte and IS. | This is sometimes unavoidable. Ensure integration software correctly handles both peaks. A slight shift is often acceptable if consistent. |
| Crosstalk between analyte and IS MRM channels | Isotopic contribution from the analyte to the IS signal, or vice-versa. | Ensure the mass shift is sufficient (M+4 is generally good).[4] Check for in-source fragmentation. Select MRM transitions that are unique and specific. |
Conclusion
1,6-Diaminohexane-d4 serves as an exemplary internal standard for the precise and accurate quantification of its unlabeled analogue in complex matrices by mass spectrometry. Its properties as a stable isotope-labeled compound make it the ideal tool to correct for the inherent variability of the LC-MS workflow, from sample extraction to signal detection. By adhering to the detailed protocols and validation principles outlined in this guide, researchers can develop highly robust and reliable quantitative methods that meet the stringent requirements of scientific and regulatory scrutiny. The correct application of d4-HDA, grounded in the principles of isotope dilution mass spectrometry, is a critical component of achieving trustworthy and defensible analytical data.
References
- Vertex AI Search. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- Taylor & Francis Online. (n.d.).
- ResolveMass Laboratories Inc. (2025).
- BenchChem. (2025).
- WelchLab. (2025). Are You Using The Internal Standard Method In A Right Way?.
-
YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
PubMed. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. [Link]
- ResearchGate. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards.
- Reddit. (2023). How to make a Internal Standard mix... : r/massspectrometry.
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PubChem. (n.d.). This compound. [Link]
- ResearchGate. (2020).
- JoVE. (2015).
- U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2)
- Lab Manager Magazine. (2025).
- ChemicalBook. (2025). 1,6-DIAMINO(HEXANE-1,1,6,6-D4).
-
NIST WebBook. (n.d.). 1,6-Hexanediamine. [Link]
- PubMed. (n.d.). Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring.
- ECA Academy. (2015).
- Chem-Impex. (n.d.). 1,6-Diaminohexane.
- U.S. Environmental Protection Agency (EPA). (2014).
- University of Illinois Urbana-Champaign. (n.d.). Internal Standards.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
- Sigma-Aldrich. (n.d.).
- ACS Sustainable Chemistry & Engineering. (2023). Directed Synthesis of Biobased 1,6-Diaminohexane from Adipic Acid by Rational Regulation of a Functional Enzyme Cascade in Escherichia coli.
- ResearchGate. (2015).
- Sigma-Aldrich. (n.d.). 1,6-Diaminohexane for synthesis.
- The Chemistry Blog. (2024). How To Make A Standard Solution.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Human Metabolome Database. (2021). Showing metabocard for 1,6-Hexanediamine (HMDB0244244).
- Almac. (n.d.).
- PubMed Central. (n.d.).
- The Clinical Proteomic Tumor Analysis Consortium (CPTAC). (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays.
- Taylor & Francis. (n.d.). Internal standard – Knowledge and References.
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Application Notes and Protocols: A Step-by-Step Guide for Stable Isotope Labeling with 1,6-Diaminohexane-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Isotope Dilution Mass Spectrometry for Precise Protein Quantification
In the landscape of quantitative proteomics, stable isotope labeling coupled with mass spectrometry stands out as a robust methodology for accurate and reproducible protein quantification.[1][2] This approach allows for the precise comparison of protein abundance between different biological samples by introducing a "heavy" isotope-labeled internal standard.[3] 1,6-Diaminohexane-d4, a deuterated analog of 1,6-diaminohexane, serves as an excellent reagent for introducing a known mass difference into peptides, enabling relative and absolute quantification of proteins.
This guide provides a comprehensive, step-by-step protocol for utilizing 1,6-Diaminohexane-d4 as a stable isotope labeling reagent for quantitative proteomics. We will delve into the underlying chemistry, provide a detailed experimental workflow, and discuss data analysis considerations. The protocol is designed to be self-validating by explaining the rationale behind each experimental choice, ensuring scientific integrity and trustworthiness.
Principle of the Method: Amine-Reactive Labeling via EDC/NHS Chemistry
The primary functional groups targeted for labeling on proteins and peptides are primary amines, found at the N-terminus of every peptide and on the side chain of lysine residues.[4] However, 1,6-Diaminohexane-d4 itself is an amine-containing compound and therefore not directly reactive with other amines. To achieve labeling, we employ a two-step crosslinking chemistry strategy utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5][6]
Here's a breakdown of the reaction mechanism:
-
Activation of Carboxyl Groups: EDC first activates the carboxyl groups present on the C-terminus of peptides and on the side chains of aspartic and glutamic acid residues. This forms a highly reactive O-acylisourea intermediate.[6]
-
Formation of a Stable NHS Ester: The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This step improves the efficiency of the subsequent reaction with the diamine.[5]
-
Amine Coupling: The NHS-activated carboxyl groups then react with one of the primary amine groups of 1,6-Diaminohexane-d4 (or its light counterpart, 1,6-diaminohexane), forming a stable amide bond.
This process effectively tags the peptides with the deuterated or non-deuterated diamine, introducing a precise mass difference for quantitative analysis by mass spectrometry.
Experimental Workflow Overview
The overall experimental workflow for stable isotope labeling using 1,6-Diaminohexane-d4 is depicted below. This process involves preparing the protein digest, performing the parallel "heavy" and "light" labeling reactions, quenching the reactions, combining the samples, and preparing them for mass spectrometry analysis.
Caption: Figure 1. Experimental workflow for stable isotope labeling.
Detailed Protocol: Stable Isotope Labeling of Peptides
This protocol outlines the procedure for labeling peptide samples with "heavy" 1,6-Diaminohexane-d4 and "light" 1,6-diaminohexane.
Materials and Reagents:
-
1,6-Diaminohexane-d4 (Heavy Label)
-
1,6-Diaminohexane (Light Label)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS)
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Peptide samples (e.g., tryptic digest of a protein lysate)
-
Desalting columns (e.g., C18 spin columns)
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, etc.)
Procedure:
-
Peptide Sample Preparation:
-
Begin with a purified and quantified peptide sample, typically from a tryptic digest of your protein of interest or complex protein lysate.
-
Ensure the peptide sample is in a buffer compatible with the labeling reaction (e.g., PBS) and free of any primary amines (e.g., Tris buffer). If necessary, perform a buffer exchange.
-
Lyophilize the peptide samples to dryness.
-
-
Preparation of Labeling Reagents:
-
Prepare a 100 mM stock solution of 1,6-Diaminohexane-d4 in the Coupling Buffer.
-
Prepare a 100 mM stock solution of 1,6-diaminohexane in the Coupling Buffer.
-
Immediately before use, prepare a 100 mM stock solution of EDC and a 100 mM stock solution of NHS in the Activation Buffer. These reagents are moisture-sensitive and should be equilibrated to room temperature before opening.[5]
-
-
Labeling Reaction:
-
Activation Step:
-
Resuspend the lyophilized peptide sample in Activation Buffer to a concentration of 1-5 mg/mL.
-
Add EDC and NHS to the peptide solution to a final concentration of 10 mM each.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups on the peptides.
-
-
Coupling Step (perform in parallel for heavy and light labeling):
-
To the "heavy" sample, add the 1,6-Diaminohexane-d4 stock solution to a final concentration of 50 mM.
-
To the "light" sample, add the 1,6-diaminohexane stock solution to a final concentration of 50 mM.
-
Incubate both reaction mixtures for 2 hours at room temperature with gentle mixing.
-
-
-
Quenching the Reaction:
-
Add the Quenching Solution to both the "heavy" and "light" reaction mixtures to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Sample Combination and Cleanup:
-
Combine the "heavy" and "light" labeled peptide samples at a 1:1 ratio (or a desired ratio for your experiment).
-
Acidify the combined sample with 1% trifluoroacetic acid (TFA) to a pH of 2-3.
-
Desalt the labeled peptide mixture using a C18 desalting column according to the manufacturer's instructions. This step removes excess reagents and salts that can interfere with mass spectrometry analysis.
-
Elute the labeled peptides and lyophilize to dryness.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried, labeled peptides in a buffer suitable for your LC-MS/MS system (e.g., 0.1% formic acid in water).
-
Analyze the sample by LC-MS/MS. The mass spectrometer will detect pairs of peptide peaks separated by the mass difference introduced by the heavy and light labels.
-
Data Analysis and Interpretation
The key to quantification is the mass difference between the "light" and "heavy" labeled peptides.
Mass Shift Calculation:
-
1,6-Diaminohexane (Light): C₆H₁₆N₂ - Molecular Weight: ~116.21 g/mol
-
1,6-Diaminohexane-d4 (Heavy): C₆H₁₂D₄N₂ - Molecular Weight: ~120.23 g/mol [7]
The nominal mass difference upon labeling a single carboxyl group will be 4 Da .
Quantitative Data Summary:
| Parameter | Description | Expected Outcome |
| Mass Shift | The difference in mass-to-charge ratio (m/z) between the light and heavy labeled peptide pairs. | A consistent 4 Da shift for singly labeled peptides. |
| Peak Intensity Ratio | The ratio of the peak intensities of the heavy-labeled peptide to the light-labeled peptide. | This ratio reflects the relative abundance of the peptide (and thus the protein) in the two original samples. |
| Labeling Efficiency | The percentage of target peptides that have been successfully labeled. | Should be high (>95%) to ensure accurate quantification. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive EDC/NHS reagents.- Incorrect buffer pH.- Presence of primary amines in the sample buffer. | - Use fresh, properly stored EDC and NHS.- Ensure Activation Buffer is at pH 6.0 and Coupling Buffer is at pH 7.4.- Perform a buffer exchange to remove interfering substances. |
| Inconsistent Mass Shifts | - Multiple labeling events on a single peptide.- Incomplete labeling. | - Optimize the stoichiometry of the labeling reagents to favor single labeling events.- Ensure sufficient incubation time for the labeling reaction. |
| Poor Signal in MS | - Sample loss during cleanup.- Low peptide concentration. | - Optimize the desalting and sample handling procedures.- Start with a sufficient amount of peptide material. |
Conclusion
Stable isotope labeling with 1,6-Diaminohexane-d4, facilitated by EDC/NHS chemistry, offers a reliable and precise method for quantitative proteomics. By carefully following this detailed protocol and understanding the underlying chemical principles, researchers can confidently apply this technique to a wide range of biological questions, from biomarker discovery to understanding disease mechanisms. The inherent accuracy of isotope dilution methods provides a solid foundation for robust and reproducible quantitative proteomic studies.
References
-
Longdom Publishing. (n.d.). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Retrieved from [Link]
- Cravatt, B. F., & Simon, G. M. (2007). Quantitative proteomics by stable isotope labeling and mass spectrometry. Methods in Molecular Biology, 359, 209-18.
- Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.
-
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
- Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics.
-
Mtoz Biolabs. (n.d.). Workflow of Chemical Proteomics Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 1,6-Diaminohexane-1,1,6,6-d4. Retrieved from [Link]
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Precision in Practice: A Guide to Quantitative Analysis of 1,6-Diaminohexane in Urine Using Isotope Dilution Mass Spectrometry with 1,6-Diaminohexane-d4
For: Researchers, scientists, and drug development professionals engaged in biomonitoring, occupational safety, and toxicological studies.
Introduction: The Critical Role of Biomonitoring in Occupational Health
In industrial settings where isocyanates like 1,6-hexamethylene diisocyanate (HDI) are utilized in the manufacturing of paints, coatings, and foams, the assessment of worker exposure is paramount for ensuring occupational safety.[1][2][3] HDI is a known respiratory sensitizer, and chronic exposure can lead to severe health implications, including occupational asthma.[1] Direct measurement of HDI exposure can be challenging; therefore, biomonitoring of its metabolites in biological fluids provides a reliable indication of systemic exposure.[2][3] Upon absorption, HDI is metabolized to 1,6-diaminohexane (HDA), which can be quantified in urine.[3][4][5] This application note provides a detailed protocol for the quantitative analysis of HDA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 1,6-diaminohexane-d4 as a stable isotope-labeled internal standard.
The principle of isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis in complex matrices.[6] By introducing a known quantity of an isotopically labeled version of the analyte (in this case, 1,6-diaminohexane-d4) at the initial stage of sample preparation, any variability in sample handling, extraction, and instrument response is effectively normalized.[6] The deuterated internal standard is chemically identical to the analyte of interest, ensuring it behaves similarly throughout the analytical workflow, thus providing a highly accurate and precise measurement of the analyte concentration.
Physicochemical Properties of 1,6-Diaminohexane and its Deuterated Analog
A thorough understanding of the analyte and internal standard's properties is fundamental to method development.
| Property | 1,6-Diaminohexane (HDA) | 1,6-Diaminohexane-d4 |
| Chemical Formula | C₆H₁₆N₂ | C₆H₁₂D₄N₂ |
| Molecular Weight | 116.20 g/mol | 120.23 g/mol |
| CAS Number | 124-09-4 | 115797-49-4 |
| Appearance | Colorless solid | Solid |
| Solubility | Soluble in water | Not specified, but expected to be similar to HDA |
Experimental Workflow: From Sample Collection to Data Analysis
The analytical workflow is designed to ensure the accurate and reproducible quantification of HDA in urine. The key stages include sample preparation involving hydrolysis, extraction, and derivatization, followed by LC-MS/MS analysis.
Figure 1: A schematic of the complete analytical workflow for the quantification of 1,6-diaminohexane in urine.
Detailed Protocol for the Quantification of 1,6-Diaminohexane in Urine
This protocol is adapted from established methods for the biomonitoring of HDI exposure.[4][5]
Materials and Reagents
-
Standards: 1,6-Diaminohexane (HDA), 1,6-Diaminohexane-d4 (Internal Standard)
-
Reagents:
-
Sulfuric acid (concentrated)
-
Sodium hydroxide
-
Sodium chloride
-
Toluene (HPLC grade)
-
Heptafluorobutyric anhydride (HFBA)
-
Potassium phosphate buffer (1 M, pH 7.0)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate (HPLC grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Preparation of Standards and Solutions
-
HDA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of HDA in 10 mL of ultrapure water.
-
1,6-Diaminohexane-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1,6-Diaminohexane-d4 in 10 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the HDA stock solution with pooled, HDA-free urine to create a calibration curve (e.g., 0.1 to 100 µg/L).
-
Working IS Solution (1.5 µg/L): Dilute the IS stock solution with ultrapure water.
Sample Preparation
-
Sample Collection: Collect urine samples in polypropylene containers.
-
Internal Standard Spiking: To 1 mL of each urine sample, standard, and quality control sample, add 10 µL of the 1.5 µg/L working IS solution.
-
Acid Hydrolysis: Add 100 µL of concentrated sulfuric acid to each tube. Cap securely and heat at 100°C for 4 hours to hydrolyze any HDA conjugates.[5]
-
Neutralization and Extraction:
-
Cool the samples to room temperature.
-
Neutralize by adding 4 mL of saturated sodium hydroxide.
-
Add 0.5 g of sodium chloride and extract three times with 2 mL of toluene by vortexing for 1 minute for each extraction.
-
Combine the toluene layers for each sample.
-
-
Derivatization:
-
Add 20 µL of heptafluorobutyric anhydride (HFBA) to the combined toluene extracts.
-
Incubate at 55°C for 60 minutes to form the HDA-HFBA derivative.[5] The derivatization process is crucial for improving the volatility and chromatographic properties of the polar diamine, making it amenable to GC-MS or LC-MS analysis.[7]
Figure 2: Derivatization of 1,6-diaminohexane with heptafluorobutyric anhydride.
-
-
Cleanup:
-
After cooling, add 4 mL of 1 M potassium phosphate buffer (pH 7.0) to remove excess derivatizing reagent.
-
Vortex and centrifuge.
-
Transfer the organic (upper) layer to a clean tube containing anhydrous sodium sulfate to remove residual water.
-
-
Evaporation and Reconstitution:
-
Transfer the dried organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing standard solutions of derivatized HDA and HDA-d4. The precursor ion will be the [M+H]⁺ of the derivatized analyte, and product ions will be specific fragments. |
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte (derivatized HDA) to the peak area of the internal standard (derivatized 1,6-diaminohexane-d4). A calibration curve is constructed by plotting the peak area ratio against the concentration of the HDA standards. The concentration of HDA in the unknown urine samples is then determined from this calibration curve.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key elements:
-
Use of a Stable Isotope-Labeled Internal Standard: 1,6-Diaminohexane-d4 is the ideal internal standard as it co-elutes with the analyte and experiences the same matrix effects and extraction losses, ensuring accurate correction.
-
Derivatization: The derivatization step not only improves the analytical properties of HDA but also enhances the specificity of the assay.
-
Chromatographic Separation: The use of a C18 reversed-phase column provides good separation of the derivatized analyte from potential interferences in the urine matrix.
-
Tandem Mass Spectrometry (MS/MS): The high selectivity of MRM detection minimizes the likelihood of interference from other compounds, ensuring that the measured signal is specific to the HDA derivative.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of 1,6-diaminohexane in human urine using LC-MS/MS with 1,6-diaminohexane-d4 as an internal standard. The use of isotope dilution mass spectrometry ensures the highest level of accuracy and precision, making this method highly suitable for biomonitoring studies of occupational exposure to 1,6-hexamethylene diisocyanate. The principles and protocols outlined herein can be adapted for the analysis of other primary diamines in various biological matrices, providing a valuable tool for researchers and professionals in the fields of toxicology, occupational health, and drug development.
References
- New Method to Biomonitor Workers Exposed to 1,6-Hexamethylene Diisocyan
-
Urine 1,6-hexamethylene diamine (HDA) levels among workers exposed to 1,6-hexamethylene diisocyanate (HDI). PubMed. [Link]
-
Urine 1,6-Hexamethylene Diamine (HDA) Levels Among Workers Exposed to 1,6-Hexamethylene Diisocyanate (HDI). PMC. [Link]
-
Urinary Hexane Diamine to Assess Respiratory Exposure to Hexamethylene Diisocyanate Aerosol. CDC Stacks. [Link]
-
Urine 1,6-Hexamethylene Diamine (HDA) Levels Among Workers Exposed to 1,6-Hexamethylene Diisocyanate (HDI). CDC Stacks. [Link]
-
Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring. PubMed. [Link]
-
UPLC–ESI–MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Human Urine. CDC Stacks. [Link]
-
Isotope dilution. Wikipedia. [Link]
-
Study on the determination of some diamine in urine by LC-MS/MS. ResearchGate. [Link]
-
Determination of urinary malondialdehyde by isotope dilution LC-MS/MS with automated solid-phase extraction: a cautionary note on derivatization optimization. PubMed. [Link]
-
What Is Derivatization In GC-MS?. YouTube. [Link]
-
Determination of Aliphatic Amines in Urine as Biomarkers of Exposure to 1,6-Hexamethylene Diisocyanate and Isocyanurate. ResearchGate. [Link]
-
Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
-
Derivatization Methods in GC and GC/MS. OUCI. [Link]
-
Quantification of urinary malondialdehyde by isotope-dilution liquid chromatography–tandem mass spectrometry with on-line solid-phase extraction. ResearchGate. [Link]
-
Best Practices in Biological Sample Preparation for LC-MS Bioanalysis. ResearchGate. [Link]
-
Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]
-
Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies. [Link]
-
Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Urine 1,6-hexamethylene diamine (HDA) levels among workers exposed to 1,6-hexamethylene diisocyanate (HDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urine 1,6-Hexamethylene Diamine (HDA) Levels Among Workers Exposed to 1,6-Hexamethylene Diisocyanate (HDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Determination of pesticide metabolites in human urine using an isotope dilution technique and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
determining protein structure with 1,6-Diaminohexane-d4 cross-linking
Application Note & Protocol
Topic: Elucidating Protein Architecture: A Detailed Guide to Structural Analysis using EDC-Mediated Cross-Linking with 1,6-Diaminohexane-d4
Introduction: Beyond Sequence to Structure
In the post-genomic era, the frontier of biological research has moved from cataloging proteins to understanding their function, a quest intrinsically linked to their three-dimensional structure and dynamic interactions. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to probe protein conformations and interaction networks in their native states.[1][2] This method provides distance constraints between reactive amino acid residues, creating a low-resolution molecular map that can validate computational models, elucidate domain orientations, and identify protein-protein interaction interfaces.[3]
This application note details a robust methodology employing a "zero-length" cross-linking strategy. This approach utilizes the carbodiimide 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple carboxyl groups (aspartic acid, glutamic acid, C-termini) with a deuterated diamine spacer, 1,6-Diaminohexane-d4 , which then links to a second carboxyl group.[3][4] The incorporation of a stable isotope-labeled spacer provides a distinct mass signature, dramatically simplifying the identification of cross-linked peptides from complex mass spectra. This protocol is designed for researchers, structural biologists, and drug development professionals seeking to apply advanced XL-MS techniques for high-confidence structural interrogation of proteins and protein complexes.
Principle of the Method: Zero-Length Activation with a Deuterated Reporter
The term "zero-length" cross-linking can be misleading when a spacer is used. In this context, it refers to the initial activation step where EDC activates carboxyl groups without any part of the EDC molecule being incorporated into the final bond.[3][4][5] The activated carboxyl forms a highly reactive O-acylisourea intermediate.[6] This intermediate can then react with a primary amine.
Instead of directly coupling a protein's amine to an activated carboxyl, this protocol introduces an exogenous, isotopically labeled diamine, 1,6-Diaminohexane-d4. The workflow proceeds in two conceptual steps:
-
Activation: EDC activates a protein carboxyl group (e.g., on a Glutamic or Aspartic acid residue).
-
Diamine Coupling: One amine of 1,6-Diaminohexane-d4 attacks the activated carboxyl, forming a stable amide bond. This leaves the second amine on the diamine free.
-
Second Activation & Cross-Link: A second, nearby carboxyl group is activated by EDC and is subsequently attacked by the free amine of the now-tethered 1,6-Diaminohexane-d4, completing the cross-link.
The key advantage of this method lies in the use of 1,6-Diaminohexane-d4. In a typical experiment, a 1:1 mixture of the deuterated ("heavy") 1,6-Diaminohexane-d4 and its non-deuterated ("light") counterpart, 1,6-Diaminohexane, is used. Peptides containing the cross-linker will therefore appear in the mass spectrum as characteristic doublets separated by 4 Da, allowing for their confident and unambiguous identification amidst a vast background of unmodified peptides.
Diagram of the EDC-mediated cross-linking reaction with 1,6-Diaminohexane-d4.
Caption: EDC activates carboxyl groups on proteins, which then react with 1,6-Diaminohexane-d4 to form stable cross-links.
Experimental Protocols
Part 1: Protein Cross-Linking Reaction
This protocol assumes a purified protein or protein complex. Optimization of reagent concentrations and incubation times is critical for success and should be performed for each new system.
A. Required Reagents and Buffers:
-
Protein Sample: 1-10 mg/mL in a suitable buffer.
-
Reaction Buffer: 0.1M MES, pH 5.0-6.0. Crucially, avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate).
-
EDC Stock: 10 mg/mL in anhydrous DMSO or Reaction Buffer. Prepare fresh immediately before use.
-
sulfo-NHS (optional but recommended): 10 mg/mL in Reaction Buffer. Prepare fresh. Enhances efficiency and stability of the intermediate.[7]
-
Diamine Mix (Light/Heavy):
-
Quenching Solution: 1M Tris-HCl, pH 7.5 or 1M hydroxylamine.
B. Cross-Linking Procedure:
-
Sample Preparation: Exchange the protein sample into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-2 mg/mL.
-
Activation: To your protein solution, add EDC stock to a final concentration of 2-10 mM. If using, add sulfo-NHS to a final concentration of 5-15 mM.
-
Incubation 1: Incubate the reaction for 15 minutes at room temperature to activate the carboxyl groups.
-
Diamine Addition: Add the 1:1 Light/Heavy diamine mix to the reaction. The molar excess of diamine over protein should be optimized, starting in the range of 50x to 500x. A second aliquot of fresh EDC (2-10 mM final concentration) should be added concurrently to activate the second carboxyl group for the cross-linking reaction.
-
Incubation 2: Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes. This will consume any remaining activated carboxyls.
-
Verification (Optional): Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize higher molecular weight bands corresponding to cross-linked species.
Part 2: Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction: Add Urea to the quenched reaction to a final concentration of 8M. Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C.
-
Alkylation: Add Iodoacetamide (IAA) to a final concentration of 50 mM and incubate for 45 minutes at room temperature in the dark.
-
Digestion: Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to 2M. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Enrichment (Optional): Due to the low abundance of cross-linked peptides, an enrichment step such as size exclusion chromatography (SEC) can significantly improve identification rates.[1]
Part 3: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS Acquisition: Analyze the desalted peptides on a high-resolution Orbitrap or TIMS-TOF mass spectrometer capable of MS/MS fragmentation.
-
Data Analysis: Use specialized software (e.g., MeroX, pLink, MaxLynx) designed for cross-link identification. The key parameters to define in the software are:
-
Cross-linker: Define a custom cross-linker corresponding to 1,6-Diaminohexane.
-
Mass Modifications:
-
Mass of light cross-linker (C₆H₁₄N₂ minus 2 H₂O): 116.1208 - 36.0211 = 80.0997 Da
-
Mass of heavy cross-linker (C₆H₁₀D₄N₂ minus 2 H₂O): 120.1459 - 36.0211 = 84.1248 Da
-
-
Reactive Residues: Aspartic Acid (D) and Glutamic Acid (E).
-
Protease: Trypsin/P.
-
The software will search for pairs of peptides whose combined mass corresponds to the sum of the individual peptide masses plus the mass of the cross-linker. The presence of the 4 Da mass difference between the light and heavy forms will be the primary filter for identifying candidate cross-linked spectral pairs.
Overall workflow for protein structure analysis using 1,6-Diaminohexane-d4 cross-linking.
Caption: From protein preparation to structural modeling, the complete XL-MS workflow.
Data Presentation: Expected Mass Shifts
The use of 1,6-Diaminohexane-d4 introduces predictable mass shifts that are crucial for data analysis. The reaction consumes two carboxyl groups and forms two amide bonds, resulting in the net loss of two water molecules (2 x 18.01056 Da).
| Cross-Link Product Type | Description | Mass Shift Formula (Light) | Mass Shift (Light) | Mass Shift Formula (Heavy) | Mass Shift (Heavy) |
| Type 2 Cross-link | Inter-peptide or Intra-peptide link between two distinct peptides or distant sites on one peptide. | Mass(C₆H₁₆N₂) - 2 * Mass(H₂O) | 116.1208 - 36.0211 | Mass(C₆H₁₂D₄N₂) - 2 * Mass(H₂O) | 120.1459 - 36.0211 |
| = +80.0997 Da | = +84.1248 Da | ||||
| Type 0 Mono-link | One end of the diamine reacts with a protein carboxyl, the other is hydrolyzed. | Mass(C₆H₁₆N₂) - Mass(H₂O) | 116.1208 - 18.0106 | Mass(C₆H₁₂D₄N₂) - Mass(H₂O) | 120.1459 - 18.0106 |
| = +98.1102 Da | = +102.1353 Da |
Note: Monoisotopic masses are used for calculations.
Conclusion and Outlook
The combination of EDC-mediated activation with the isotopically labeled spacer 1,6-Diaminohexane-d4 offers a powerful and robust method for mapping protein topology. The clear 4 Da mass shift signature simplifies data analysis, reduces false-positive identifications, and increases the overall confidence in the generated distance restraints. This approach is particularly valuable for complex systems where distinguishing cross-linked species from the background is a major challenge. The resulting structural information can provide critical insights into protein function, guide mutagenesis studies, and serve as a valuable input for integrative structural modeling.
References
-
National Center for Biotechnology Information (n.d.). 1,6-Diaminohexane-1,1,6,6-d4. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
-
Grawert, T., et al. (2015). Comprehensive Cross-Linking Mass Spectrometry Reveals Parallel Orientation and Flexible Conformations of Plant HOP2-MND1. Journal of Proteome Research, 14(5), 2189–2202. [Link]
-
Zybailov, B., et al. (2008). Probing structures of large protein complexes using zero-length cross-linking. Journal of Proteome Research, 7(10), 4327–4336. [Link]
-
Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455–9460. [Link]
-
Chavez, J. D., et al. (2013). Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra. Journal of the American Society for Mass Spectrometry, 24(10), 1546–1557. [Link]
-
Trester-Zedlitz, M., et al. (2003). A Modular Cross-Linking Approach for Exploring Protein Interactions. Journal of the American Chemical Society, 125(9), 2416–2425. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved January 12, 2026, from [Link]
-
Zhang, Q., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 12, e81203. [Link]
-
National Cancer Institute. (2019). Crosslinking and Limited Proteolysis: Structural Mass Spectrometry. YouTube. Retrieved January 12, 2026, from [Link]
-
J. Mallet, V., et al. (2014). Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker. Analytical Biochemistry, 466, 49–51. [Link]
-
Wilson, N. (2015). Can anyone recommend a good protocol for cross-linking proteins? ResearchGate. Retrieved January 12, 2026, from [Link]
-
CovalX. (2014). Optimized Protocol for Protein Macrocomplexes Stabilization Using the EDC, 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide, Zero-Length Cross-Linker. Retrieved January 12, 2026, from [Link]
Sources
- 1. Comprehensive Cross-Linking Mass Spectrometry Reveals Parallel Orientation and Flexible Conformations of Plant HOP2-MND1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C6H16N2 | CID 10606727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantitative In-Cell Cross-Linking Mass Spectrometry Using Isotope-Labeled 1,6-Diaminohexane-1,1,6,6-d4
Introduction: Capturing the Cellular Interactome in its Native State
The intricate dance of proteins within a living cell governs nearly all biological processes. Understanding these protein-protein interactions (PPIs) in their native context is paramount for elucidating cellular function and developing novel therapeutics. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful structural proteomics technique that provides spatial constraints on protein structures and identifies interaction interfaces by covalently linking amino acids in close proximity.[1][2][3][4]
In-cell XL-MS takes this a step further by applying the cross-linking chemistry directly to living cells, effectively "freezing" interactions as they occur in their physiological environment.[5] This approach is particularly adept at capturing weak or transient interactions that are often lost during traditional affinity purification-based methods.[3][5]
This guide details a protocol for quantitative in-cell XL-MS utilizing a deuterated, amine-reactive cross-linker based on a 1,6-Diaminohexane spacer. The incorporation of a stable isotope-labeled version provides a robust framework for comparative and quantitative analysis of cellular interaction networks under different biological conditions.
The Chemistry of the Cross-Linker: A Tale of Two Isotopes
The core of this methodology is the use of a pair of chemically identical but isotopically distinct cross-linkers.
2.1. The Spacer: 1,6-Diaminohexane 1,6-Diaminohexane is a six-carbon aliphatic chain terminating in two primary amine groups.[6][7] In the context of XL-MS, this molecule itself is not the reactive agent but serves as the "spacer" or "ruler" that bridges two amino acid residues. For targeting common residues like lysine, this diamine is typically derivatized to create a homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker. The resulting reagent will react efficiently with primary amines (the N-terminus of proteins and the ε-amine of lysine side chains) to form stable amide bonds.[8] For in-cell applications, a non-sulfonated, membrane-permeable version of the NHS-ester is required to allow the reagent to enter the cell.[5][8]
2.2. The Quantitative Edge: 1,6-Diaminohexane-1,1,6,6-d4 The key to quantitative analysis is the use of this compound, a "heavy" version of the spacer containing four deuterium atoms.[9] When this heavy cross-linker is paired with its light (d0) counterpart, it enables powerful quantitative workflows.[10]
The principle is as follows:
-
Two cell populations representing different states (e.g., control vs. drug-treated) are treated with the light (d0) and heavy (d4) cross-linker, respectively.
-
Alternatively, a 1:1 mixture of the light and heavy cross-linkers can be used to treat a single sample, which aids in the confident identification of cross-linked peptides.[10][11]
-
In the mass spectrometer, every cross-linked peptide pair will appear as a characteristic doublet, with a precise mass difference corresponding to the number of deuterium atoms (4 Da for a +1 charge state).[10][12]
-
Specialized software uses this signature to confidently identify cross-linked peptides against a complex background.[11] For comparative experiments, the intensity ratio of the heavy and light peaks reveals the relative abundance of that specific protein interaction between the two states.[13]
This isotopic labeling strategy provides an internal standard for each cross-link, ensuring high accuracy and precision in quantitative structural proteomics.[12][14]
Experimental Design: Blueprint for a Successful In-Cell XL-MS Experiment
Careful planning is crucial for a successful outcome. The following parameters must be optimized for your specific cell type and biological question.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Cell Density | 1-10 x 10⁶ cells/mL | Sufficient density is needed for detectable cross-links, but overcrowding can lead to non-specific, proximity-based artifacts. |
| Cross-Linker | Membrane-permeable NHS-ester | Must be able to cross the cell membrane to access intracellular proteins. A non-sulfonated reagent (e.g., DSS-d0/d4 analog) is suitable.[8] |
| Cross-Linker Conc. | 0.5 - 2 mM | Must be optimized. Too low yields insufficient cross-links; too high can cause extensive protein aggregation and cell death.[5][15] |
| Reaction Buffer | PBS, HEPES (pH 7.2-8.0) | Crucial: Must be free of primary amines (e.g., Tris, glycine) which would prematurely quench the NHS-ester reagent.[8][15] |
| Reaction Time | 15 - 60 minutes | Shorter times limit non-specific cross-linking. The optimal time balances capturing interactions with minimizing cellular stress. |
| Reaction Temperature | Room Temperature or 37°C | Reaction proceeds faster at higher temperatures. Consistency is key. |
| Quenching Agent | 20 - 100 mM Tris or Glycine | A primary amine is required to cap all unreacted NHS-esters, immediately stopping the reaction before cell lysis.[8][16][17] |
Detailed Protocol: From Live Cells to Interaction Maps
This protocol outlines a complete workflow for a quantitative in-cell cross-linking experiment.
Workflow Overview
Caption: Workflow for in-cell cross-linking using deuterated reagents.
Materials and Reagents
-
Cross-Linkers: Diaminohexane-based NHS ester (d0) and this compound-based NHS ester (d4).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cells: Suspension or adherent cells of interest.
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Lysis Buffer (RIPA or similar, supplemented with protease inhibitors)
-
-
Proteomics Reagents: Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin (MS-grade), Formic Acid, Acetonitrile.
Step-by-Step Methodology
Step 1: Cell Preparation
-
Culture cells to the desired confluency or density under standard conditions.
-
For adherent cells, detach using a non-enzymatic method or gentle scraping. For suspension cells, proceed to the next step.
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Crucial: Wash the cell pellet twice with 10 volumes of ice-cold, amine-free PBS to completely remove any primary amines from the culture medium.
Step 2: In-Cell Cross-Linking
-
Resuspend the washed cell pellet in ice-cold PBS to a final concentration of 1-10 x 10⁶ cells/mL.
-
Prepare a fresh 100 mM stock solution of the cross-linker by dissolving the d0/d4 reagents (in a 1:1 molar ratio) in anhydrous DMSO. Vortex briefly to mix. Note: NHS-esters are moisture-sensitive; prepare this solution immediately before use.[15]
-
Add the cross-linker stock solution to the cell suspension to achieve the desired final concentration (e.g., 1 mM). Mix immediately by gentle inversion.
-
Incubate the reaction for 30 minutes at room temperature with gentle rotation.
Step 3: Quenching
-
Stop the cross-linking reaction by adding the 1 M Tris-HCl stock solution to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature with gentle rotation to ensure all excess cross-linker is deactivated.[8]
-
Pellet the cross-linked cells by centrifugation (500 x g, 5 minutes, 4°C) and discard the supernatant. Wash the pellet once with ice-cold PBS.
Step 4: Cell Lysis and Protein Digestion
-
Lyse the cell pellet using your preferred method (e.g., resuspend in RIPA buffer with protease inhibitors, followed by sonication on ice).
-
Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g for 15 minutes at 4°C) to remove cell debris.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Proceed with a standard proteomics sample preparation workflow:
-
Reduction: Add DTT to a final concentration of 10 mM and incubate for 45 minutes at 56°C.
-
Alkylation: Add IAA to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[3]
-
-
Acidify the digest with formic acid to a final concentration of 1% to stop the digestion. Desalt the peptides using a C18 StageTip or equivalent.
Step 5: Enrichment and LC-MS/MS Analysis
-
For complex whole-cell lysates, enrichment of cross-linked peptides is highly recommended to increase the number of identifications. Size-exclusion chromatography (SEC) is a common and effective method.[4][11]
-
Analyze the enriched (or unenriched) peptide fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).
-
The data acquisition method should be optimized for identifying cross-linked peptides, which often have higher charge states (≥3+).
Data Analysis: Deciphering the Cross-Link Code
Analysis of XL-MS data is computationally intensive and requires specialized software.
Caption: Logic flow for analyzing quantitative XL-MS data.
-
Database Searching: Raw data files are processed using a specialized search engine. Unlike standard proteomics, these algorithms must search for spectra generated from two peptides covalently bound by the mass of the cross-linker.[3][18]
-
Exploiting the Isotopic Signature: The software is configured to specifically look for precursor ions that appear as doublets with the expected mass difference (e.g., 4.0251 Da for d4). This feature dramatically increases the confidence of cross-link identification.[10][11]
-
Quantification: For comparative studies, the software calculates the peak area or intensity ratio for each light/heavy cross-link pair to determine relative changes in interaction abundance.
-
Validation: A strict False Discovery Rate (FDR) of <5% is typically applied to ensure the reliability of the identified cross-links.[1][18]
-
Visualization: The final list of high-confidence cross-links can be visualized as interaction networks or mapped onto existing protein structures to provide valuable topological information.[19]
Conclusion and Outlook
The combination of in-cell cross-linking with stable isotope labeling using reagents like this compound provides a powerful window into the dynamic cellular interactome. This approach not only identifies interacting proteins in their native environment but also quantifies how these interactions change in response to stimuli, disease, or therapeutic intervention. As mass spectrometry instrumentation and data analysis software continue to evolve, this technique is poised to deliver unprecedented insights into the systems-level organization of the cell.
References
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Max Perutz Labs. (2021). Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs Mass Spectrometry Facility. [Link]
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Zhang, H., et al. (2024). An Optimized Miniaturized Filter-Aided Sample Preparation Method for Sensitive Cross-Linking Mass Spectrometry Analysis of Microscale Samples. Analytical Chemistry. [Link]
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Bruce, J. E., et al. (2018). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Protocol Exchange. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
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ResearchGate. (n.d.). In cell cross-linking MS pipeline for complex samples. ResearchGate. [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]
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Wikipedia. (n.d.). Hexamethylenediamine. Wikipedia. [Link]
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Masson, G. R., et al. (2019). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews. [Link]
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ChemBK. (n.d.). 1,6-diamino-hexan. ChemBK. [Link]
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Guttman, M., et al. (2021). Click-linking: a cell-compatible protein crosslinking method based on click chemistry. Nature Communications. [Link]
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Fischer, L., & Rappsilber, J. (2017). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. Journal of Proteomics. [Link]
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Springer Nature Experiments. (n.d.). Results for "Cross-linking Mass Spectrometry". Springer Nature. [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Biochemical Society Transactions. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Kim, H. J., et al. (2024). Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions. PubMed. [Link]
-
Schmidt, C., & Sinz, A. (2017). Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. Journal of Visualized Experiments. [Link]
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ResearchGate. (n.d.). Cross-Linking Mass Spectrometry Data Analysis. ResearchGate. [Link]
-
ChemBK. (n.d.). 1,6-Diaminohexane. ChemBK. [Link]
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Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]
-
Leitner, A., et al. (2016). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of the American Society for Mass Spectrometry. [Link]
-
Sinz, A. (2020). Cross-linking/mass spectrometry at the crossroads. Expert Review of Proteomics. [Link]
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Klykov, O., et al. (2018). Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks. Journal of Proteome Research. [Link]
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-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Gygi, S. P., et al. (2019). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical Chemistry. [Link]
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Götze, M., et al. (2020). Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins. Journal of the American Society for Mass Spectrometry. [Link]
-
Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology. [Link]
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Ohio State University. (2019). Crosslinking and Limited Proteolysis: Structural Mass Spectrometry. YouTube. [Link]
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Bruce, J. E. (2012). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Chemical Biology. [Link]
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Application Note: Molar Excess Calculation and Protocol for Protein Cross-Linking using 1,6-Diaminohexane-d4
Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structure and protein-protein interactions.[1][2] This method provides distance constraints that can be used to map the topology of protein complexes.[1] The use of isotope-labeled cross-linkers, such as 1,6-Diaminohexane-d4, offers significant advantages in mass spectrometry-based analysis by allowing for the confident identification of cross-linked peptides.[3][4] 1,6-Diaminohexane is a versatile aliphatic diamine that can be used as a cross-linking agent, particularly after activation to make it reactive towards functional groups on proteins.[5] This application note provides a detailed guide on the principles, molar excess calculations, and a step-by-step protocol for protein cross-linking using 1,6-Diaminohexane-d4, focusing on its application in conjunction with amine-reactive N-hydroxysuccinimide (NHS) esters.
The core principle of this workflow involves the covalent linkage of proximal amino acid residues within a protein or between interacting proteins. 1,6-Diaminohexane-d4, a deuterated form of 1,6-diaminohexane[6][7], can be used in combination with a homobifunctional NHS-ester cross-linker to bridge acidic residues (aspartate, glutamate) or other carboxylated molecules after activation. The deuterium labeling provides a distinct mass signature that facilitates the identification of cross-linked peptides in complex mass spectra.[8][9]
Principle of the Method
The cross-linking strategy described here is a two-step process. First, the carboxyl groups on a protein are activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. Subsequently, the amine groups of 1,6-Diaminohexane-d4 react with the activated carboxyl groups, forming stable amide bonds and effectively cross-linking the protein.
The deuterium atoms on 1,6-Diaminohexane-d4 result in a mass increase of 4 Da compared to its non-deuterated counterpart.[7] This mass difference is readily detectable by mass spectrometry and allows for the unambiguous identification of peptides modified by the cross-linker.
Molar Excess Calculation: The Key to Successful Cross-Linking
The stoichiometry of the cross-linking reaction is a critical parameter that significantly influences the yield of cross-linked products versus undesirable side products, such as monolinks (where the cross-linker reacts with only one residue) or polymerization.[10] The optimal molar excess of the cross-linking reagents depends on several factors, including the concentration of the protein, the number of accessible reactive residues, and the specific properties of the cross-linker.
General Guidelines for Molar Ratios:
A common starting point for optimizing cross-linking reactions is to use a molar excess of the cross-linking reagents relative to the protein concentration. For NHS-ester based cross-linking, a 10- to 20-fold molar excess of the NHS ester is often recommended as a starting point.[11]
Step-by-Step Calculation of Molar Excess:
-
Determine the Molar Concentration of the Protein:
-
Calculate the molar concentration of your protein solution.
-
Formula: Moles of Protein = Mass of Protein (g) / Molecular Weight of Protein ( g/mol )
-
Formula: Molarity of Protein (M) = Moles of Protein / Volume of Solution (L)
-
-
Determine the Molar Concentration of Reactive Sites (Optional but Recommended):
-
For amine-reactive cross-linking, the primary targets are the ε-amino groups of lysine residues and the N-terminal α-amino group.[12]
-
Estimate the number of accessible lysine residues on your protein of interest. This can be done using structural data (if available) or bioinformatics tools.
-
Formula: Molarity of Reactive Sites ≈ Molarity of Protein × Number of Accessible Lysines
-
-
Calculate the Required Amount of Cross-linking Reagents:
-
Choose a desired molar excess (e.g., 20x).
-
Formula: Moles of EDC/NHS = Molarity of Protein × Desired Molar Excess × Volume of Reaction (L)
-
Formula: Moles of 1,6-Diaminohexane-d4 = Molarity of Protein × Desired Molar Excess × Volume of Reaction (L)
-
Convert the moles of each reagent to the required mass using their respective molecular weights.
-
Formula: Mass (g) = Moles × Molecular Weight ( g/mol )
-
Table 1: Example Molar Excess Calculation
| Parameter | Value |
| Protein | Bovine Serum Albumin (BSA) |
| Molecular Weight of BSA | ~66,500 g/mol |
| Protein Concentration | 2 mg/mL |
| Reaction Volume | 1 mL (0.001 L) |
| Desired Molar Excess | 20x |
| Molecular Weight of EDC | 191.7 g/mol |
| Molecular Weight of Sulfo-NHS | 217.14 g/mol |
| Molecular Weight of 1,6-Diaminohexane-d4 | 120.23 g/mol [7] |
| Calculations | |
| Molarity of BSA | 3.01 x 10⁻⁵ M |
| Moles of BSA | 3.01 x 10⁻⁸ mol |
| Moles of EDC/Sulfo-NHS/Diamine-d4 | 6.02 x 10⁻⁷ mol |
| Mass of Reagents to Add | |
| Mass of EDC | ~0.115 mg |
| Mass of Sulfo-NHS | ~0.131 mg |
| Mass of 1,6-Diaminohexane-d4 | ~0.072 mg |
Experimental Protocol
This protocol provides a general workflow for the cross-linking of a protein using EDC/Sulfo-NHS and 1,6-Diaminohexane-d4. Optimization of reaction times, temperatures, and reagent concentrations may be necessary for specific proteins and applications.
Materials and Reagents:
-
Purified protein of interest
-
1,6-Diaminohexane-d4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-7.5. Avoid amine-containing buffers like Tris.[11]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine
-
Dialysis or desalting columns for buffer exchange and removal of excess reagents
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents for analysis
Workflow Visualization:
Caption: Experimental workflow for protein cross-linking.
Step-by-Step Procedure:
-
Protein Preparation:
-
Prepare the protein solution in an amine-free buffer (e.g., PBS or HEPES) at a suitable concentration (typically 0.1-5 mg/mL).
-
Ensure the protein sample is pure and free of any interfering substances.
-
-
Reagent Preparation:
-
Prepare fresh stock solutions of EDC, Sulfo-NHS, and 1,6-Diaminohexane-d4 in an appropriate solvent (e.g., water or DMSO) immediately before use. NHS esters are susceptible to hydrolysis.[13]
-
-
Activation of Carboxyl Groups:
-
Add the calculated amount of EDC and Sulfo-NHS to the protein solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Cross-Linking Reaction:
-
Add the calculated amount of 1,6-Diaminohexane-d4 to the reaction mixture.
-
Incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal incubation time should be determined empirically.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution, such as Tris buffer or hydroxylamine, to a final concentration of 20-50 mM.[11]
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove unreacted cross-linker and byproducts by dialysis against a suitable buffer or by using a desalting column.
-
Analysis of Cross-Linked Products
1. SDS-PAGE Analysis:
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to visualize the results of a cross-linking reaction.[14][15]
-
Principle: Cross-linking will result in the formation of higher molecular weight species. Intramolecular cross-links may cause a slight shift in mobility, while intermolecular cross-links will lead to the appearance of new bands corresponding to dimers, trimers, and higher-order oligomers.[16][17]
-
Procedure:
-
Mix a small aliquot of the cross-linked sample with SDS-PAGE loading buffer.
-
Run the sample on a polyacrylamide gel alongside an un-cross-linked control.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
2. Mass Spectrometry Analysis:
Mass spectrometry is the definitive method for identifying the specific residues involved in the cross-link.[18][19]
-
Principle: The cross-linked protein is digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS.[18] The presence of the deuterated cross-linker creates a characteristic isotopic signature that aids in the identification of cross-linked peptides.[9]
-
Procedure:
-
Digest the purified cross-linked protein with trypsin.
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Use specialized software to search the MS/MS data for peptides containing the mass of the cross-linker and the isotopic signature of the deuterium label.
-
Chemical Reaction Visualization:
Caption: Two-step cross-linking reaction mechanism.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Cross-linking Efficiency | Suboptimal molar excess of reagents. | Perform a titration of EDC, Sulfo-NHS, and 1,6-Diaminohexane-d4 concentrations. |
| Inactive reagents. | Prepare fresh stock solutions of all reagents immediately before use. | |
| Inappropriate buffer. | Ensure the reaction buffer is free of primary amines. | |
| Short reaction time or low temperature. | Increase the incubation time or perform the reaction at room temperature instead of 4°C. | |
| Protein Precipitation | High concentration of cross-linker. | Reduce the molar excess of the cross-linking reagents. |
| Unfavorable buffer conditions. | Optimize the pH and ionic strength of the reaction buffer. | |
| No Higher Molecular Weight Bands on SDS-PAGE | Cross-linking did not occur. | Verify the activity of the reagents and optimize the reaction conditions. |
| Only intramolecular cross-links were formed. | This is a valid result. Use mass spectrometry to identify the cross-linked residues. |
Conclusion
The use of 1,6-Diaminohexane-d4 in combination with amine-reactive cross-linking chemistry provides a robust method for studying protein structure and interactions. Careful consideration of the molar excess of the cross-linking reagents is crucial for achieving optimal results. The protocols and guidelines presented in this application note offer a solid foundation for researchers to design and execute successful cross-linking experiments, ultimately leading to valuable insights into the molecular architecture of proteins and protein complexes.
References
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Leitner, A., Fasan, A., & Hartl, M. (2012). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics, 75(13), 3977-3988. Available from: [Link]
-
Rappsilber, J. (2012). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. Journal of Proteomics, 75(13), 3913-3920. Available from: [Link]
-
Chen, X., Chen, Y. H., & Anderson, V. E. (2005). Protein Cross-Linking Analysis Using Mass Spectrometry, Isotope-Coded Cross-Linkers, and Integrated Computational Data Processing. Journal of Proteome Research, 4(5), 1842-1852. Available from: [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(1), 15-25. Available from: [Link]
-
Sinz, A. (2006). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Expert Review of Proteomics, 3(4), 419-430. Available from: [Link]
-
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 13866-13927. Available from: [Link]
-
Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 877-888. Available from: [Link]
-
Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report, 32(26). Available from: [Link]
-
Kao, A., Chiu, C. L., Vellucci, D., & Yang, Y. (2014). Developing New Isotope-Coded Mass Spectrometry-Cleavable Cross-Linkers for Elucidating Protein Structures. eScholarship. Available from: [Link]
-
Ashok, D., & Ali, A. (2014). Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis. Methods in Molecular Biology, 1141, 141-147. Available from: [Link]
-
ResearchGate. (A) SDS-PAGE characterization of glycopolymer–protein crosslinking in... | Download Scientific Diagram. Available from: [Link]
-
Springer Nature Experiments. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis. Available from: [Link]
-
ResearchGate. SDS-PAGE and SEC analysis of the proteins cross-linked by... - ResearchGate. Available from: [Link]
-
de Koning, L. J., et al. (2003). Identification of Cross-Linked Peptides for Protein Interaction Studies Using Mass Spectrometry and 18O Labeling. Analytical Chemistry, 75(19), 5129-5135. Available from: [Link]
-
Deng, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(22), e01972-20. Available from: [Link]
-
Chem-Impex. 1,6-Diaminohexane. Available from: [Link]
-
PCI Magazine. (2018). Calculation of Crosslink Density of Thermoset Polymers. Available from: [Link]
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ChemBK. 1,6-Diaminohexane. Available from: [Link]
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PubChem. 1,6-Diaminohexane-1,1,6,6-d4. Available from: [Link]
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Deng, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. PubMed. Available from: [Link]
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ResearchGate. (2018). Crosslinking molar calculation??? Available from: [Link]
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American Academy of Ophthalmology. (2020). Corneal Cross-Linking Protocols Made Easy: Tips for Ophthalmology Residents. Available from: [Link]
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Soeters, N., et al. (2019). How Modifications of Corneal Cross-Linking Protocols Influence Corneal Resistance to Enzymatic Digestion and Treatment Depth. Translational Vision Science & Technology, 8(1), 16. Available from: [Link]
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ResearchGate. (2015). How can we calculate degree of cross-linking in the cross-linked polymers? Available from: [Link]
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ResearchGate. Metabolic pathways for 1,6-diaminohexane. The black arrow represents... Available from: [Link]
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Schmidt, C., et al. (2013). Kinetic principles of chemical cross-link formation for protein–protein interactions. Proceedings of the National Academy of Sciences, 110(37), 14877-14882. Available from: [Link]
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Li, J., et al. (2026). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Analytical Chemistry. Available from: [Link]
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Stodulka, P., et al. (2015). Three Different Protocols of Corneal Collagen Crosslinking in Keratoconus: Conventional, Accelerated and Iontophoresis. Journal of Visualized Experiments, (105), e53344. Available from: [Link]
-
UK Cross-linking Consortium. STANDARD CROSSLINKING. Available from: [Link]
-
Semeraro, F., et al. (2014). Six-month outcomes of corneal crosslinking with dextran-free isotonic riboflavin solution. Arquivos Brasileiros de Oftalmologia, 77(2), 82-86. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: 1,6-Diaminohexane-d4 Cross-Linking Experiments
Welcome to the technical support center for 1,6-Diaminohexane-d4 cross-linking experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this deuterated diamine cross-linking spacer in conjunction with amine-reactive cross-linkers. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the use of 1,6-Diaminohexane-d4 in cross-linking experiments.
Q1: What is 1,6-Diaminohexane-d4 and why is it used in cross-linking?
A1: 1,6-Diaminohexane-d4 is a deuterated form of 1,6-Diaminohexane, a six-carbon chain with a primary amine at each end.[1] In cross-linking, it is not a cross-linker itself, but rather a spacer arm that is used in conjunction with homobifunctional cross-linkers, such as those with N-hydroxysuccinimide (NHS) esters. The primary amines of 1,6-Diaminohexane-d4 react with the NHS esters to form stable amide bonds.[2][3] The deuterium labeling provides a distinct mass signature (+4 Da) that is invaluable for mass spectrometry (MS)-based detection and quantification of cross-linked products.[4][5] This isotopic labeling helps to distinguish cross-linked peptides from unmodified peptides in complex mixtures.[6]
Q2: What are the primary applications of 1,6-Diaminohexane-d4 in research?
A2: 1,6-Diaminohexane-d4 is primarily utilized in structural proteomics to study protein-protein interactions, protein conformation, and the architecture of multi-protein complexes.[6][7][8] Its defined length provides distance constraints between reactive residues. The deuterium labeling is particularly useful for quantitative cross-linking mass spectrometry (qXL-MS) to compare different states of a protein complex.[4] It is also used in the synthesis of polymers and as a reagent in various organic syntheses.[9][10]
Q3: What are the most common cross-linkers to use with 1,6-Diaminohexane-d4?
A3: The most common cross-linkers for use with 1,6-Diaminohexane-d4 are homobifunctional NHS-ester cross-linkers such as disuccinimidyl suberate (DSS) or its water-soluble analog, bis(sulfosuccinimidyl) suberate (BS3).[2][11] These cross-linkers react efficiently with the primary amines of 1,6-Diaminohexane-d4 to form a longer, deuterated cross-linking reagent in situ. This complex can then be used to cross-link target proteins.
Q4: What are the key experimental parameters to control for a successful cross-linking reaction?
A4: The success of your experiment hinges on careful control of several parameters:
-
pH: NHS-ester reactions are most efficient at a slightly alkaline pH of 7.2-8.5.[2][12]
-
Temperature and Time: Reactions are typically performed for 30 minutes to 4 hours at room temperature or 4°C.[13][14]
-
Buffer Composition: Avoid primary amine-containing buffers like Tris, as they will compete with the intended reaction.[2] Phosphate, borate, or HEPES buffers are recommended.[2][13]
-
Concentration of Reagents: The molar ratio of the cross-linker to 1,6-Diaminohexane-d4 and then to the protein is critical and often requires optimization.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your 1,6-Diaminohexane-d4 cross-linking experiments.
Issue 1: Low or No Cross-Linking Efficiency
Q: I am not observing the expected cross-linked products, or the yield is very low. What could be the issue?
A: This is a common problem with several potential causes. Let's break them down:
Potential Cause 1: Hydrolysis of the NHS-Ester Cross-linker
-
Explanation: NHS esters are highly susceptible to hydrolysis in aqueous solutions, which deactivates them. The rate of hydrolysis increases with pH.[2][12]
-
Solution:
-
Prepare Fresh Solutions: Always prepare your NHS-ester cross-linker solution immediately before use. If using a water-insoluble NHS ester, dissolve it in a dry, water-miscible organic solvent like DMSO or DMF first.[2]
-
Control pH: Maintain the reaction pH between 7.2 and 8.0. While higher pH increases the reaction rate with amines, it also accelerates hydrolysis.[12]
-
Optimize Reaction Time: A prolonged reaction time can lead to significant hydrolysis. Consider a shorter incubation period with a slightly higher concentration of the cross-linker.
-
Potential Cause 2: Inappropriate Buffer System
-
Explanation: Buffers containing primary amines (e.g., Tris, glycine) will react with the NHS ester, quenching the reaction and preventing it from cross-linking your target proteins.[2]
-
Solution:
Potential Cause 3: Inaccessible Target Residues
-
Explanation: The primary amine groups (lysine side chains or N-terminus) on your protein of interest may be buried within the protein's structure and inaccessible to the cross-linker.
-
Solution:
-
Consider Protein Conformation: Ensure your protein is in a native, properly folded state.
-
Use a Longer Cross-linker: If steric hindrance is an issue, using a cross-linker with a longer spacer arm in conjunction with 1,6-Diaminohexane-d4 might be beneficial.[15]
-
Issue 2: Protein Aggregation and Precipitation
Q: After adding the cross-linking reagents, my protein sample becomes cloudy and precipitates. Why is this happening?
A: Protein aggregation is a sign of excessive or non-specific cross-linking.
Potential Cause 1: Cross-linker Concentration is Too High
-
Explanation: An excessive amount of cross-linker can lead to extensive intermolecular cross-linking, resulting in large, insoluble protein aggregates.
-
Solution:
-
Titrate the Cross-linker Concentration: Perform a series of experiments with varying molar ratios of the cross-linker to your protein to find the optimal concentration that favors intramolecular or specific intermolecular cross-links without causing aggregation.
-
Stepwise Addition: Instead of adding the cross-linker all at once, try adding it in smaller aliquots over a period of time.
-
Potential Cause 2: Non-Optimal Buffer Conditions
-
Explanation: Buffer conditions such as ionic strength and pH can influence protein solubility.
-
Solution:
-
Optimize Buffer: Ensure your protein is stable and soluble in the chosen reaction buffer. You may need to adjust the salt concentration or add stabilizing agents.
-
Issue 3: Difficulties in Mass Spectrometry Data Analysis
Q: The mass spectra of my cross-linked samples are complex and difficult to interpret. How can I simplify the analysis?
A: The use of deuterated cross-linkers introduces specific challenges and opportunities in MS data analysis.
Potential Cause 1: Isotopic Complexity
-
Explanation: The presence of the d4-label on 1,6-Diaminohexane will result in characteristic isotopic doublets for cross-linked peptides, separated by 4 Da.[4] This increases spectral complexity.[6]
-
Solution:
-
Use Specialized Software: Employ software specifically designed for the analysis of cross-linking data, such as XlinkX, pLink, or MaxLinker, which can handle the complexity of cross-linked peptide identification.[16][17]
-
Manual Validation: Be prepared to manually inspect spectra for the characteristic isotopic signature of your deuterated cross-linker to validate software-based identifications.
-
Potential Cause 2: Chromatographic Shift
-
Explanation: Deuterated compounds can exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[6][18] This can complicate the alignment of light and heavy cross-linked peptide pairs in quantitative experiments.
-
Solution:
-
Wider Elution Windows: When performing targeted analysis, use a wider retention time window to account for potential shifts.
-
High-Resolution Chromatography: Utilize high-resolution liquid chromatography to achieve the best possible separation of peptides.
-
Issue 4: Inefficient Purification of Cross-Linked Products
Q: I am struggling to isolate the cross-linked proteins/peptides from the reaction mixture. What purification strategies are effective?
A: The low abundance of cross-linked species often necessitates an enrichment step.[17]
Potential Cause 1: Low Abundance of Cross-Linked Peptides
-
Explanation: Cross-linked peptides are often a minor fraction of the total peptide mixture after enzymatic digestion, making them difficult to detect by MS.[8][17]
-
Solution:
-
Size Exclusion Chromatography (SEC): Cross-linked peptides are larger than their constituent linear peptides. SEC can be used to enrich for these larger species.[17]
-
Strong Cation Exchange (SCX) Chromatography: Cross-linked peptides typically have a higher charge state, which allows for their separation from linear peptides using SCX.[17]
-
Affinity Purification: If your cross-linker contains a biotin tag, you can use streptavidin-based affinity purification for highly specific enrichment.[19]
-
Workflow for Cross-Linked Peptide Enrichment
Caption: Enrichment strategies for cross-linked peptides.
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Protein Cross-Linking using an NHS-Ester and 1,6-Diaminohexane-d4
This protocol provides a starting point for cross-linking a purified protein or protein complex.
Materials:
-
Purified protein in a non-amine-containing buffer (e.g., PBS, pH 7.4)
-
Homobifunctional NHS-ester cross-linker (e.g., DSS or BS3)
-
1,6-Diaminohexane-d4
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents:
-
Dissolve the NHS-ester cross-linker in anhydrous DMSO to a stock concentration of 25 mM immediately before use.
-
Dissolve 1,6-Diaminohexane-d4 in the reaction buffer to a stock concentration of 25 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the NHS-ester stock solution and the 1,6-Diaminohexane-d4 stock solution at a 2:1 molar ratio (NHS-ester:diamine). This will form the activated cross-linking reagent. Incubate for 5-10 minutes at room temperature.
-
Add the activated cross-linking reagent to your protein sample. The final concentration of the cross-linker should be optimized, but a starting point is a 25-50 fold molar excess over the protein concentration.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[14]
-
-
Analysis:
-
Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species.
-
For mass spectrometry analysis, proceed with protein digestion and peptide purification protocols.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked protein sample in a buffer containing 8 M urea.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylate free cysteine residues with 55 mM iodoacetamide for 45 minutes in the dark at room temperature.
-
-
Enzymatic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method.
-
-
Enrichment (Optional but Recommended):
-
Perform SEC or SCX as described in the troubleshooting section to enrich for cross-linked peptides.[17]
-
-
LC-MS/MS Analysis:
-
Analyze the sample on a high-resolution mass spectrometer.
-
Data Comparison Table:
| Parameter | No Enrichment | SEC Enrichment | SCX Enrichment |
| Cross-linked Peptide IDs | Low | Moderate-High | Moderate-High |
| Sample Complexity | High | Reduced | Reduced |
| Required Sample Amount | High | Moderate | Low |
| Time Investment | Low | High | Moderate |
Section 4: Visualizing the Cross-Linking Workflow
The following diagram illustrates the overall experimental workflow for a typical cross-linking mass spectrometry experiment using 1,6-Diaminohexane-d4.
Sources
- 1. 1,6-Diaminohexane-1,1,6,6-d4 | C6H16N2 | CID 10606727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteochem.com [proteochem.com]
- 6. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
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- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Selective Removal of Unhydrolyzed Monolinked Peptides from Enriched Crosslinked Peptides To Improve the Coverage of Protein Complex Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing 1,6-Diaminohexane-1,1,6,6-d4 reaction conditions
<Technical Support Center: Optimizing 1,6-Diaminohexane-1,1,6,6-d4 Synthesis
Introduction: Welcome to the technical support guide for the synthesis and optimization of this compound (d4-HMDA). This deuterated analog of hexamethylenediamine (HMDA) is a critical building block in the synthesis of isotopically labeled polymers, such as Nylon-6,6, and serves as an internal standard in various analytical applications. The introduction of deuterium at the C1 and C6 positions provides a distinct mass shift (M+4), invaluable for mass spectrometry-based quantification and metabolic studies.[1][2]
This guide is structured to address common challenges and frequently asked questions encountered during the synthesis. It provides not only procedural steps but also the underlying scientific principles to empower researchers to troubleshoot and optimize their reactions effectively.
Part 1: FAQs - Synthetic Strategy & Reagent Selection
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and direct method is the reduction of adiponitrile (NC(CH₂)₄CN) using a powerful deuteride-donating reducing agent.[3][4] Lithium aluminum deuteride (LiAlD₄ or LAD) is the reagent of choice for this transformation due to its high reactivity and efficiency in reducing nitriles to primary amines.[5][] The reaction provides deuterium atoms specifically to the carbons adjacent to the nitrogen, yielding the desired 1,1,6,6-tetradeuterated product.[2]
An alternative, though less common for this specific isotopologue, is the catalytic deuteration of adiponitrile using deuterium gas (D₂) over a metal catalyst like Raney Nickel or Cobalt.[7] This method is often more economical for large-scale production but can require high pressure and temperature, and may present challenges in achieving site-specific, high isotopic purity.[7][8]
Q2: How do I choose between Lithium Aluminum Deuteride (LAD) and Catalytic Deuteration (D₂/Catalyst)?
Your choice depends on scale, desired isotopic purity, and available equipment. The following table summarizes the key considerations:
| Parameter | Lithium Aluminum Deuteride (LAD) | Catalytic Deuteration (D₂/Catalyst) |
| Reaction Scale | Ideal for lab-scale (mg to g). Becomes costly and hazardous at large scales.[9] | More economical and suitable for pilot to industrial scale (kg).[3] |
| Isotopic Purity | Generally provides very high, specific isotopic incorporation (>98 atom % D).[1] | Can be high, but may be susceptible to H/D scrambling or incomplete deuteration. |
| Reaction Conditions | Typically requires anhydrous ethereal solvents (e.g., THF, diethyl ether) at reflux.[10][11] | Requires high pressure (2.5 to 9 MPa) and elevated temperature (60-100 °C).[7] |
| Equipment | Standard glassware for inert atmosphere reactions (Schlenk line, dry solvents). | High-pressure reactor (autoclave) and gas handling equipment.[12] |
| Safety Hazards | Highly reactive with water and protic solvents, releasing flammable gas. Pyrophoric solid.[13][14] | Flammable D₂ gas under high pressure. Catalysts (e.g., Raney Ni) can be pyrophoric.[7] |
| Work-up | Can be challenging due to the formation of aluminum salt emulsions.[11][15] | Simpler filtration to remove the catalyst.[7] |
Q3: My starting adiponitrile has a slight yellow color. Does purity matter?
Absolutely. The purity of the starting adiponitrile is critical for achieving high yields and minimizing side reactions. Adiponitrile is primarily produced via methods like the hydrocyanation of butadiene or the electrolytic dimerization of acrylonitrile.[16] Impurities can include unreacted starting materials, polymers, or oxidation products. These can chelate with the reducing agent or poison catalysts, leading to incomplete reactions. It is highly recommended to use adiponitrile of ≥99% purity and to consider purification by vacuum distillation if its quality is questionable.
Part 2: Troubleshooting Guide - Reaction Execution
This section addresses common problems encountered during the synthesis, focusing on the widely-used LAD reduction method.
Problem 1: Low or No Conversion of Adiponitrile
-
Probable Cause A: Inactive LAD Reagent. Lithium aluminum deuteride is extremely sensitive to moisture and air.[14] If it has been improperly stored or handled, it will be partially or fully quenched, appearing as a grey powder rather than a white or light-grey one.
-
Solution A: Always use fresh, unopened LAD from a reputable supplier. Handle it exclusively in an inert atmosphere (glovebox or under Argon/Nitrogen). For reactions that are still sluggish, using a fresh bottle is the most reliable solution.
-
Probable Cause B: Wet Solvent or Glassware. Trace amounts of water will rapidly consume the LAD reagent.
-
Solution B: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum before use. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., THF from sodium/benzophenone) or sourced from a sealed bottle system.[10]
-
Probable Cause C: Incorrect Stoichiometry. The reduction of a dinitrile to a diamine requires a sufficient excess of the deuteride reagent. Each nitrile group requires two hydride (or deuteride) equivalents for full reduction.[11]
-
Solution C: Use a molar excess of LAD. A common starting point is 1.5 to 2.0 equivalents of LAD per nitrile group, meaning 3.0 to 4.0 equivalents for adiponitrile.
Problem 2: Low Isotopic Purity (<98% D incorporation)
-
Probable Cause A: Contamination with Protic Hydrogen Sources. Any source of 'H' in the reaction or work-up before the deuteride transfer is complete can lead to the incorporation of hydrogen instead of deuterium. This includes atmospheric moisture, wet solvents, or even the starting material itself if it contains water.
-
Solution A: Adhere strictly to anhydrous reaction conditions as described above. Ensure the inert gas used is dry.
-
Probable Cause B: Inappropriate Quenching/Work-up Procedure. Premature addition of a large volume of H₂O for quenching can lead to localized, highly exothermic reactions that may facilitate back-exchange, although this is less common for stable C-D bonds.
-
Solution B: Follow a carefully controlled quenching procedure. The Fieser method is a reliable standard.[13][17] For a reaction using 'X' grams of LAD, cool the mixture to 0 °C and slowly add:
Problem 3: Formation of a Persistent Emulsion or Gel During Work-up
-
Probable Cause: Formation of Colloidal Aluminum Salts. This is the most common issue during the work-up of LAD reactions.[11][15] The aluminum hydroxides formed during quenching can create a thick, gelatinous precipitate that traps the product and makes phase separation impossible.
-
Solution A (Fieser Method): The sequential addition of water and NaOH as described above is designed to prevent this by forming easily filterable granular salts.[17] Stirring the mixture for 15-30 minutes after the final water addition is crucial.[13]
-
Solution B (Rochelle's Salt): An excellent alternative is to quench the excess LAD carefully with ethyl acetate at 0 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).[15] The tartrate is a great chelating agent for aluminum ions, breaking up the emulsion and leading to two clear, easily separable phases. Vigorous stirring for 30 minutes to several hours may be required.[15]
-
Solution C (Filtration Aid): Filtering the quenched mixture through a pad of Celite® can help to remove the fine aluminum solids.[13]
Part 3: Protocol Hub
Protocol 1: Synthesis of this compound via LAD Reduction
Disclaimer: This procedure involves highly reactive and hazardous materials. A thorough risk assessment must be conducted, and all steps must be performed by trained personnel in a certified chemical fume hood.[13]
Materials:
-
Adiponitrile (≥99%)
-
Lithium Aluminum Deuteride (LAD, ≥98 atom % D)
-
Anhydrous Tetrahydrofuran (THF)
-
Deuterium Oxide (D₂O)
-
Sodium Hydroxide (NaOH), 15% (w/v) aqueous solution
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite® 545
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.
-
Reagent Preparation: In the inert atmosphere of the flask, carefully add LAD (3.5 eq.) to a volume of anhydrous THF. Stir to create a suspension.
-
Addition: Dissolve adiponitrile (1.0 eq.) in anhydrous THF. Using a dropping funnel, add the adiponitrile solution dropwise to the stirred LAD suspension at 0 °C (ice bath).[10] The addition should be slow enough to control the initial exotherm.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot. The reaction is typically complete in 4-12 hours.
-
Quenching (Fieser Method): Cool the reaction flask to 0 °C in an ice bath. Dilute the mixture with an equal volume of diethyl ether.[13]
-
For every X grams of LAD used, add the following reagents dropwise with vigorous stirring:
-
Isolation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 30 minutes. A granular white precipitate should form.
-
Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether or ethyl acetate.[13]
-
Purification: Combine the filtrate and washings. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.
Part 4: FAQs - Analysis & Characterization
Q1: How do I confirm the structure and isotopic purity of my product?
A combination of NMR spectroscopy and Mass Spectrometry is essential.
-
¹H NMR: In a ¹H NMR spectrum, the signal corresponding to the α-protons (the protons on the carbons next to the nitrogen, typically around 2.7 ppm) should be significantly diminished or absent compared to the spectrum of non-deuterated HMDA.[18] The integration of the remaining β- and γ-protons can be used to estimate the extent of deuteration at the α-positions.
-
²H NMR (Deuterium NMR): This is a direct method to observe the incorporated deuterium. A peak should appear in the region where the α-protons would normally resonate (~2.7 ppm).[19]
-
Mass Spectrometry (MS): This is the most direct way to confirm isotopic purity. The molecular ion peak for the deuterated product should be at m/z corresponding to M+4 compared to the unlabeled standard.[1] By analyzing the isotopic distribution of the molecular ion cluster, you can calculate the atom % D incorporation.[20]
Q2: My ¹H NMR shows a broad signal for the N-H protons. How can I confirm it?
The chemical shift of amine N-H protons can be highly variable and often appears as a broad singlet.[18] To confirm this signal, you can perform a "D₂O shake." Add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The N-H protons will exchange with deuterium, causing the N-H signal to disappear from the ¹H spectrum.[18]
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
Prasad, D. J., et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]
-
METTLER TOLEDO. (2023). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. Retrieved from [Link]
-
Zhang, W., et al. (2022). Controlling Selectivity in the Electrocatalytic Hydrogenation of Adiponitrile through Electrolyte Design. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Perrin, C. L., & Ohta, B. K. (2003). Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical. PubMed. Retrieved from [Link]
-
TA Instruments. (2022). Optimization of Catalytic Reactions by High-Pressure TGA. Retrieved from [Link]
-
Reddit. (2018). Nitrile reduction issues. r/chemistry. Retrieved from [Link]
-
Maji, B., et al. (2017). Ruthenium-catalyzed selective α-deuteration of aliphatic nitriles using D2O. Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Bresciani, A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature. Retrieved from [Link]
-
Probst, D., et al. (2021). Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Haber process. Retrieved from [Link]
-
Harada, K., et al. (2022). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences. Retrieved from [Link]
-
Unacademy. (n.d.). JEE 2022: Chemistry- Topic Reduction of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Nitriles. Retrieved from [Link]
-
Save My Exams. (2025). Nitriles (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Prins, R. (1999). Concerted Reaction Mechanism in Deuteration and H/D Exchange of Nitriles over Transition Metals. Journal of Catalysis. Retrieved from [Link]
-
Wang, Y., et al. (2023). Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 1,6-Diaminohexane. Retrieved from [Link]
-
Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). 1,6-Diaminohexane. Retrieved from [Link]
-
Kim, T., et al. (2020). Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts. MDPI. Retrieved from [Link]
-
Isom, L., et al. (2018). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. PMC - NIH. Retrieved from [Link]
-
Luo, X., et al. (2023). Production technology of adiponitrile. E3S Web of Conferences. Retrieved from [Link]
- Google Patents. (n.d.). CN112300008A - Synthetic method of 1, 6-hexamethylene diamine.
-
Deng, Y., et al. (2023). Directed Synthesis of Biobased 1,6-Diaminohexane from Adipic Acid by Rational Regulation of a Functional Enzyme Cascade in Escherichia coli. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (2024). Recent Advances in Deuteration Reactions. Retrieved from [Link]
-
Journal of Chemical Education. (2024). Deuteration of Arenes via Pd-Catalyzed C–H Activation. Retrieved from [Link]
-
PubChem. (n.d.). Lithium aluminum deuteride. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Cross-linking Efficiency with 1,6-Diaminohexane-d4
Welcome to the technical support center for 1,6-Diaminohexane-d4. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its application as a cross-linking agent. Here, we delve into the causality behind experimental choices to ensure your protocols are self-validating and grounded in solid scientific principles.
I. Understanding the Cross-linking Reaction
1,6-Diaminohexane-d4 is a homobifunctional cross-linking agent. Its two primary amine groups react with specific functional groups on target molecules, forming stable covalent bonds.[1] This process is fundamental in studying protein-protein interactions, stabilizing protein complexes, and preparing samples for analysis by techniques like mass spectrometry.[2] The efficiency of this reaction is paramount for generating reliable and reproducible data.
The core reaction involves the nucleophilic attack of the primary amine groups of 1,6-Diaminohexane-d4 on electrophilic targets. In biological systems, the most common targets are the primary amines found in the side chain of lysine residues and at the N-terminus of proteins.[3][4] This is typically achieved in a two-step process where a carboxyl-containing molecule is first activated with a carbodiimide, such as EDC, to form a reactive intermediate that then readily reacts with the amine groups of the diaminohexane.
Experimental Workflow: Two-Step Carboxyl-to-Amine Cross-linking
Caption: Two-step carboxyl-to-amine cross-linking workflow.
II. Troubleshooting Guide: Low Cross-linking Efficiency
This section addresses specific issues that can lead to suboptimal cross-linking results. Each problem is followed by potential causes and actionable solutions.
Problem 1: Weak or No Cross-linking Observed
Potential Cause 1: Suboptimal Reaction Buffer pH
-
Scientific Rationale: The pH of the reaction buffer is a critical factor.[4] For the activation of carboxyl groups with EDC, a slightly acidic pH (4.5-5.5) is optimal to minimize the hydrolysis of the O-acylisourea intermediate.[3] However, the subsequent reaction of the NHS ester with the primary amines of 1,6-Diaminohexane-d4 is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[5][6] At this pH range, the primary amines are sufficiently deprotonated and thus more nucleophilic.[4][5]
-
Solution:
-
Perform a two-step cross-linking reaction in separate buffers.
-
Activation Step: Use a buffer such as MES (4-morpholinoethanesulfonic acid) at pH 4.5-5.5 for the EDC/NHS activation of your protein.[3]
-
Coupling Step: After activation, either perform a buffer exchange or adjust the pH of the reaction mixture to 7.2-8.5 before adding 1,6-Diaminohexane-d4. Phosphate, borate, or HEPES buffers are suitable for this step.[6][7]
-
Potential Cause 2: Presence of Competing Nucleophiles
-
Scientific Rationale: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with 1,6-Diaminohexane-d4 for reaction with the activated carboxyl groups, thereby reducing cross-linking efficiency.[2][4][8]
-
Solution:
-
Ensure all buffers used in the cross-linking reaction are free of extraneous primary amines.
-
If your protein is stored in a Tris-based buffer, perform a buffer exchange into a non-amine-containing buffer (e.g., PBS, HEPES, or MES) before initiating the cross-linking reaction.
-
Tris or glycine can be used at the end of the incubation to quench the reaction.[6][8]
-
Potential Cause 3: Reagent Instability or Degradation
-
Scientific Rationale: 1,6-Diaminohexane-d4 is generally stable if stored correctly.[9] However, the activating agents, particularly EDC and NHS esters, are moisture-sensitive and can hydrolyze, rendering them inactive. The half-life of NHS esters decreases as the pH increases.[4][6]
-
Solution:
-
Store 1,6-Diaminohexane-d4 at room temperature in a tightly sealed container.[9] For long-term storage, follow the manufacturer's recommendations.
-
Purchase EDC and NHS esters in small aliquots or carefully aliquot single-use amounts from a larger stock to minimize exposure to moisture. Always store them in a desiccator.
-
Allow reagents to warm to room temperature before opening to prevent condensation.
-
Prepare solutions of EDC and NHS esters immediately before use.
-
Potential Cause 4: Inappropriate Reagent Concentrations
-
Scientific Rationale: The molar ratio of the cross-linker to the target protein is a key parameter. Insufficient cross-linker will result in low yields, while excessive amounts can lead to unwanted polymerization and precipitation.[10]
-
Solution:
-
Optimize the molar excess of 1,6-Diaminohexane-d4. Start with a range of concentrations (e.g., 10-fold to 50-fold molar excess over the protein).
-
The optimal concentration will depend on the concentration of your protein and the number of available reactive sites.
-
Problem 2: High Levels of Protein Aggregation and Precipitation
Potential Cause 1: Excessive Cross-linking
-
Scientific Rationale: Using too high a concentration of the cross-linker or allowing the reaction to proceed for too long can lead to extensive intermolecular cross-linking, resulting in large, insoluble aggregates.[10]
-
Solution:
-
Titrate the Cross-linker Concentration: Perform a dose-response experiment with varying concentrations of 1,6-Diaminohexane-d4 to find the optimal concentration that maximizes the desired cross-linked product without causing significant precipitation.
-
Optimize Incubation Time: Test different incubation times (e.g., 30 minutes, 1 hour, 2 hours) to control the extent of the reaction.
-
Reaction Quenching: Be prepared to stop the reaction by adding a quenching reagent like Tris or glycine.[6][8]
-
Potential Cause 2: Poor Solubility of the Cross-linker or Protein
-
Scientific Rationale: While 1,6-Diaminohexane is soluble in water, some proteins may be less stable or prone to aggregation under the chosen reaction conditions.[11]
-
Solution:
-
Ensure your protein is in a buffer that maintains its stability and solubility.
-
Consider the addition of solubility-enhancing agents, if compatible with your downstream applications.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low cross-linking efficiency.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for 1,6-Diaminohexane-d4?
According to supplier information, 1,6-Diaminohexane-d4 should be stored at room temperature in a tightly sealed container to protect it from moisture.[9] It is stable under these conditions, but it is recommended to re-analyze for chemical purity after three years.[9]
Q2: Can I use a one-step cross-linking protocol with 1,6-Diaminohexane-d4?
While a one-step reaction mixing your protein, EDC, and 1,6-Diaminohexane-d4 is possible, it often leads to random polymerization of the protein.[3] A two-step protocol, where the protein's carboxyl groups are first activated with EDC/NHS before the addition of the diamine, provides better control and efficiency.[3]
Q3: How do I quench the cross-linking reaction?
The reaction can be effectively stopped by adding a buffer containing a high concentration of primary amines, such as Tris or glycine.[6][8] These will react with any remaining active NHS esters, preventing further cross-linking.
Q4: What are the best analytical methods to verify successful cross-linking?
-
SDS-PAGE: A simple and effective method to visualize the formation of higher molecular weight species corresponding to cross-linked proteins.
-
Western Blotting: Can confirm the presence of specific proteins within a cross-linked complex.
-
Mass Spectrometry: Provides detailed information about the specific residues involved in the cross-link, which is invaluable for structural studies.[2]
Q5: Are there any safety precautions I should take when working with 1,6-Diaminohexane-d4?
Yes, 1,6-Diaminohexane is a corrosive substance that can cause severe skin burns and eye damage.[12][13] Always handle it in a well-ventilated area or under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
IV. Protocol: Optimized Two-Step Cross-linking
This protocol provides a general framework. Optimal conditions may vary depending on the specific proteins and experimental goals.
| Parameter | Recommendation | Rationale |
| Protein Buffer | PBS (Phosphate Buffered Saline), pH 7.2 | Non-amine containing, physiological pH. |
| Activation Buffer | MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5 | Optimal for EDC/NHS activation.[3] |
| EDC/NHS Concentration | 2-10 mM | Sufficient for activation. Prepare fresh. |
| 1,6-Diaminohexane-d4 | 10-50 fold molar excess over protein | Titrate to find the optimal concentration. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help control the reaction rate. |
| Incubation Time | 30 minutes to 2 hours | Optimize to avoid excessive cross-linking. |
| Quenching Reagent | 1M Tris-HCl, pH 7.5 | Final concentration of 20-50 mM.[8] |
Step-by-Step Procedure:
-
Preparation: Ensure your protein is in a non-amine-containing buffer (e.g., PBS). If not, perform a buffer exchange.
-
Activation:
-
Add freshly prepared EDC and Sulfo-NHS (for increased solubility) to your protein solution to a final concentration of 2-10 mM each.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Remove excess EDC and NHS using a desalting column or dialysis to prevent them from reacting with the diamine.
-
-
Cross-linking:
-
Add 1,6-Diaminohexane-d4 to the activated protein solution.
-
Incubate for 30 minutes to 2 hours at room temperature or 4°C.
-
-
Quenching:
-
Add quenching buffer (e.g., Tris-HCl) and incubate for 15 minutes.
-
-
Analysis:
-
Analyze the results using SDS-PAGE, Western blotting, or mass spectrometry.
-
V. References
-
Recitation 5: Overview of cross-linking. MIT OpenCourseWare. [Link]
-
Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. PMC - NIH. [Link]
-
Optimization of protein crosslinking formulations for the treatment of degenerative disc disease. PubMed. [Link]
-
Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]
-
Safety Data Sheet: 1,6-diaminohexane. Carl ROTH. [Link]
-
Metabolic pathways for 1,6-diaminohexane. ResearchGate. [Link]
-
Insights on Chemical Crosslinking Strategies for Proteins. MDPI. [Link]
-
How to cross-link proteins. [Link]
-
Crosslinking assay to study a specific cargo-coat interaction through a transmembrane receptor in the secretory pathway. Protocols.io. [Link]
-
What is the simplest method for chemically cross-linking purified proteins? ResearchGate. [Link]
-
Polyfunctional amine crosslinker, process for making same, and compositions containing same. Google Patents.
-
Hexamethylenediamine. Wikipedia. [Link]
Sources
- 1. Hexamethylenediamine - Wikipedia [en.wikipedia.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Chemistry of Crosslinking | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fgsc.net [fgsc.net]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. m.youtube.com [m.youtube.com]
- 11. carlroth.com [carlroth.com]
- 12. chemscience.com [chemscience.com]
- 13. fishersci.co.uk [fishersci.co.uk]
preventing protein precipitation during 1,6-Diaminohexane-d4 cross-linking
A Guide to Preventing Protein Precipitation During 1,6-Diaminohexane-d4 Cross-Linking
Welcome to the technical support center. As Senior Application Scientists, we understand that achieving successful protein cross-linking requires a nuanced approach that balances reaction efficiency with the preservation of protein integrity. A common and frustrating challenge encountered during cross-linking with amine-containing reagents like 1,6-Diaminohexane-d4 is protein precipitation.
This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and field-proven insights to overcome this hurdle. We will move beyond simple procedural steps to explain the underlying causality, empowering you to design robust, self-validating experiments.
Troubleshooting Guide: Diagnosing and Solving Protein Precipitation
This section addresses the most critical questions that arise when facing unexpected sample precipitation during your cross-linking workflow.
Q1: I've added my 1,6-Diaminohexane-d4 and activating agent, and now my protein has precipitated. What happened?
Protein precipitation during a cross-linking reaction is a clear indicator that the delicate balance of forces maintaining your protein's solubility has been disrupted. Several factors, often acting in concert, can be responsible.
-
Over-Cross-linking: The most frequent cause is the formation of extensive, high-molecular-weight protein polymers that are inherently insoluble.[1] Using too high a concentration of the cross-linker can lead to an uncontrolled reaction where multiple protein molecules are indiscriminately linked together, forming large aggregates that fall out of solution.[1][2]
-
Adverse Shift in Isoelectric Point (pI): This is a critical, yet often overlooked, chemical consequence of the reaction. 1,6-Diaminohexane is a diamine, typically used with a carboxyl-activating agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link acidic residues (Asp, Glu) between proteins. This reaction neutralizes the negative charge of the carboxyl group. The consequence is a net increase in the protein's isoelectric point (pI). If this new, higher pI is close to the pH of your reaction buffer, the protein's net charge will approach zero, dramatically reducing its solubility and causing it to precipitate.[1][3]
-
High Protein Concentration: While necessary for efficient cross-linking, excessively high protein concentrations increase the probability of intermolecular reactions and aggregation, as protein molecules are in closer proximity.[4][5][6]
-
Suboptimal Buffer Conditions: The reaction environment is paramount. An inappropriate buffer pH, low ionic strength, or the presence of competing buffer components can destabilize the protein or inhibit the reaction, leading to aggregation.[7][8]
-
Reaction Kinetics and Temperature: The cross-linking reaction is temperature-dependent.[9] While higher temperatures can speed up the reaction, they can also promote protein denaturation and unfolding, exposing hydrophobic patches that lead to aggregation.[1][10]
Q2: What is the most logical workflow to troubleshoot and prevent this precipitation?
A systematic, multi-parameter approach is the most effective way to solve the problem. Instead of randomly changing variables, we recommend a logical progression to identify the root cause and establish a robust protocol.
This workflow prioritizes the most likely causes, ensuring you establish a stable baseline before optimizing the cross-linking reaction itself.
Q3: My protein seems unstable even before adding the cross-linker. How do I choose the optimal buffer?
The buffer is the foundation of your experiment. A protein that is not stable and soluble in its buffer before the reaction is destined to fail. For cross-linking with 1,6-Diaminohexane-d4 and a carbodiimide activator (like EDC), consider these four pillars of buffer design.
-
Buffer Species: Avoid buffers containing competing functional groups. Since the reaction targets carboxyl groups and involves primary amines, you must avoid buffers containing either.
-
pH: The pH dictates both the reaction efficiency and protein solubility.
-
For Reaction: Carbodiimide-mediated reactions with amines proceed efficiently at a pH between 4.5 and 7.5.[13][14]
-
For Solubility: Crucially, the buffer pH should be at least 1-1.5 units away from your protein's isoelectric point (pI).[4] Remember that the pI will increase after modification, so you must estimate the new pI and choose a buffer pH that provides sufficient net charge for solubility.
-
-
Ionic Strength: Salt concentration can be modulated to minimize non-specific electrostatic interactions that can lead to aggregation.
-
Additives (for inherently unstable proteins): If your protein is prone to aggregation at baseline, consider including stabilizing additives from the start.
| Buffer Parameter | Recommended Range/Type | Rationale & Causality |
| Buffer Species | HEPES, Phosphate (PBS), Borate | These buffer species lack primary amines or carboxylates, preventing them from competing in the cross-linking reaction and ensuring the reaction proceeds as intended.[11][12] |
| pH | 6.0 - 8.0 (but ≥1.5 units from pI) | Balances reaction efficiency with protein stability. Maintaining a significant net charge (by staying far from the pI) is critical for electrostatic repulsion between molecules, which prevents aggregation.[4] |
| Ionic Strength | 50 - 250 mM NaCl or KCl | Salts shield surface charges on the protein, reducing non-specific electrostatic attractions that can lead to aggregation and precipitation.[7] |
Q4: My protein is stable in the buffer, but precipitates upon adding the cross-linker. What additives can I use to prevent this?
If precipitation occurs only after initiating the reaction, it is likely due to the modification itself (pI shift, increased hydrophobicity, or over-cross-linking). Incorporating solubility-enhancing additives into your reaction buffer can counteract these effects.
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Acts as a preferential hydration agent, stabilizing the protein's native structure. It also increases solution viscosity, which reduces the rate of intermolecular collisions that lead to aggregation.[7] |
| L-Arginine | 50-100 mM | This amino acid can bind to both charged and hydrophobic patches on the protein surface, effectively masking aggregation-prone regions and suppressing self-association.[7] |
| Non-ionic Detergents | 0.01-0.1% (v/v) | Reagents like Tween-20 or CHAPS can solubilize proteins by interacting with exposed hydrophobic surfaces, preventing them from causing aggregation.[7][8][15] Use the lowest effective concentration to avoid disrupting native interactions. |
| Sugars (Sucrose, Trehalose) | 5-10% (w/v) | These osmolytes are excluded from the protein's hydration shell, which thermodynamically favors the compact, native conformation and increases the energy barrier for unfolding and aggregation.[7] |
| Reducing Agents (DTT, TCEP) | 1-10 mM | If your protein contains cysteine residues, these agents prevent the formation of incorrect, non-native intermolecular disulfide bonds which can be a major cause of aggregation.[7][15] |
Experimental Protocols
Here we provide step-by-step methodologies for the key optimization experiments described in the troubleshooting guide.
Protocol 1: Systematic Buffer Optimization Screen
Objective: To identify the optimal pH and salt concentration for maintaining protein solubility before and during the cross-linking reaction.
-
Preparation: Prepare a set of 100 mM buffer stocks (e.g., HEPES, PBS) across a pH range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Also, prepare a high-concentration salt stock (e.g., 2 M NaCl).
-
Matrix Setup: In a 96-well plate or microcentrifuge tubes, set up a matrix of conditions. For each pH value, create a series of salt concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM, 250 mM).
-
Protein Addition: Add your protein to each condition at the final desired concentration for your cross-linking experiment. Include a control with no salt.
-
Incubation & Observation: Incubate the plate for your intended reaction time and temperature (e.g., 1 hour at room temperature).
-
Analysis:
-
Visual Inspection: Check for any visible turbidity or precipitation.[7]
-
Quantitative Measurement: Measure the absorbance at 340 nm or 600 nm. An increase in absorbance indicates light scattering from aggregates.[5]
-
Selection: Choose the buffer condition (pH and salt) that shows the lowest turbidity/absorbance, indicating maximum protein solubility. This is your optimized buffer for the next step.
-
Protocol 2: Cross-linker Titration Experiment
Objective: To determine the highest concentration of 1,6-Diaminohexane-d4 and activator (e.g., EDC) that provides efficient cross-linking without causing precipitation.
-
Stock Solutions: Prepare a concentrated stock solution of 1,6-Diaminohexane-d4 and EDC in your optimized buffer from Protocol 1.
-
Reaction Setup: Prepare a series of reactions in microcentrifuge tubes. Each tube should contain your protein at its final concentration in the optimized buffer.
-
Titration: Add the cross-linker/EDC stock solution to each tube to achieve a range of final molar excesses over the protein concentration. A good starting range is from a 10-fold to a 500-fold molar excess.[16][17] Include a "zero cross-linker" control.
-
Example Series: 0x, 10x, 20x, 50x, 100x, 200x, 500x molar excess.
-
-
Reaction: Incubate all samples under your intended reaction conditions (time and temperature).
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[17] This will consume any unreacted EDC.
-
Analysis:
-
Centrifugation: Spin down the tubes at >14,000 x g for 15 minutes to pellet any insoluble aggregates.
-
SDS-PAGE: Analyze the supernatant from each reaction on an SDS-PAGE gel.
-
Interpretation: Look for the appearance of higher molecular weight bands, which indicate successful cross-linking. Identify the highest cross-linker concentration that shows efficient formation of these bands without a significant loss of protein from the soluble fraction (i.e., without causing precipitation).
-
Frequently Asked Questions (FAQs)
-
Q: What exactly is 1,6-Diaminohexane-d4?
-
A: It is a homobifunctional cross-linking agent. "Homobifunctional" means it has two identical reactive groups—in this case, primary amines. It consists of a 6-carbon (hexane) spacer arm, providing a defined distance for linking molecules. The "-d4" indicates that four hydrogen atoms have been replaced with deuterium, which is useful for mass spectrometry-based analysis as it creates a distinct isotopic signature.[18]
-
-
Q: How do I prepare and handle 1,6-Diaminohexane-d4?
-
A: 1,6-Diaminohexane is a white, crystalline solid that is soluble in water.[19][20][21] It is stable but can absorb moisture and carbon dioxide from the air, so it should be stored in a tightly sealed container.[19] Always consult the manufacturer's Safety Data Sheet (SDS) for specific handling and storage instructions.[22]
-
-
Q: How can I confirm if my protein is aggregated?
-
A: Several methods can be used:
-
Visual Observation: The simplest method is to look for cloudiness, turbidity, or visible particles in your solution.[7]
-
UV-Vis Spectrophotometry: Measure the absorbance at 340 nm or 600 nm. An increased reading indicates light scattering caused by aggregates.[5]
-
Size-Exclusion Chromatography (SEC): Aggregates will appear as high-molecular-weight species that elute earlier than the monomeric protein.[7]
-
Dynamic Light Scattering (DLS): This technique directly measures the size distribution of particles in solution and can definitively identify the presence of large aggregates.
-
-
By applying these principles and protocols, you can transform protein precipitation from a roadblock into a solvable challenge, leading to more reliable and reproducible cross-linking results.
References
- common issues with amine-reactive crosslinkers and solutions - Benchchem. (n.d.).
- Covalent Crosslinking in Heated Protein Systems. (n.d.).
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019, January 29). G-Biosciences.
- Technical Support Center: Reducing Aggregation During Protein Crosslinking. (n.d.). Benchchem.
- Heat-Induced Cross-Linking and Degradation of Wheat Gluten, Serum Albumin, and Mixtures Thereof | Request PDF. (2025, August 6). ResearchGate.
- Preventing protein aggregation during SMCC crosslinking. (n.d.). Benchchem.
- Dealing with protein precipitation after Photo-lysine-d2-1 crosslinking. (n.d.). Benchchem.
- Technical Support Center: Avoiding Protein Precipitation During Conjugation with PEGylated Crosslinkers. (n.d.). Benchchem.
- Technical Support Center: Optimizing DSS Concentration for Efficient Protein Crosslinking. (n.d.). Benchchem.
- Protein Cross-Linking. (n.d.). G-Biosciences.
- Protein Cross-linkers handbook and selection guide. (n.d.). The Wolfson Centre for Applied Structural Biology.
- Preventing Protein Aggregation. (n.d.). Biozentrum.
- Crosslinking Protein Interaction Analysis. (n.d.). Thermo Fisher Scientific - ES.
- Metal Affinity Protein Precipitation: Effects of Mixing, Protein Concentration, and Modifiers on Protein Fractionation. (n.d.). PubMed.
- 1,6-Diaminohexane. (n.d.). ChemBK.
- Protein precipitation: A comprehensive guide. (n.d.). Abcam.
- Hexamethylenediamine. (n.d.). Solubility of Things.
- Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. (2021, November 19). ACS Publications.
- Effect of temperature on gelation and cross-linking of gelatin methacryloyl for biomedical applications. (2020, March 24). AIP Publishing.
- 1,6-Diaminohexane-1,1,6,6-d4. (n.d.). PubChem.
- Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - UK.
- Crosslinking Protein Interaction Analysis. (n.d.). Thermo Fisher Scientific - US.
- Hexamethylenediamine. (n.d.). Wikipedia.
- Safety Data Sheet: 1,6-diaminohexane. (n.d.). Carl ROTH.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal affinity protein precipitation: effects of mixing, protein concentration, and modifiers on protein fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. pubs.acs.org [pubs.acs.org]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. This compound | C6H16N2 | CID 10606727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chembk.com [chembk.com]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. Hexamethylenediamine - Wikipedia [en.wikipedia.org]
- 22. carlroth.com [carlroth.com]
Technical Support Center: Addressing Isotopic Interference with 1,6-Diaminohexane-1,1,6,6-d4
Welcome to the technical support center for the effective use of 1,6-Diaminohexane-1,1,6,6-d4 as an internal standard in mass spectrometry-based analyses. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential isotopic interferences, ensuring the accuracy and reliability of your quantitative data. Here, we will delve into the common challenges and provide expert-driven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a signal corresponding to my unlabeled analyte in my blank samples that are spiked only with the this compound internal standard. What is the likely cause?
This is a common and critical issue that can lead to the overestimation of your analyte's concentration. The two primary culprits for this phenomenon are:
-
Isotopic Impurity of the Standard: It is practically impossible to synthesize a deuterated standard with 100% isotopic purity.[1] A starting material with 99.5% isotopic enrichment will not result in a final product where 99.5% of the molecules are the fully deuterated d4 version.[1] The presence of unlabeled (d0) 1,6-diaminohexane in your d4 standard will produce a signal at the mass-to-charge ratio (m/z) of the native analyte. It is recommended to use deuterated compounds with at least 98% isotopic enrichment to minimize this background interference.[2]
-
In-Source Back-Exchange: This occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment, a process that can happen during sample storage or within the mass spectrometer's ion source.[3] While the deuterium atoms in this compound are on stable carbon positions and less prone to exchange than those on heteroatoms like oxygen or nitrogen, the possibility, though minimal, should be considered, especially under harsh analytical conditions.[2][4]
Troubleshooting Workflow:
Caption: Troubleshooting analyte signals in blanks.
Q2: How can I experimentally verify the isotopic purity of my this compound standard?
Verifying the isotopic purity of your deuterated internal standard is a critical step for ensuring data quality. High-resolution mass spectrometry (HRMS) is a powerful technique for this purpose.[5][6]
Experimental Protocol for Isotopic Purity Assessment:
-
Sample Preparation: Prepare a dilute solution of your this compound standard in a suitable solvent (e.g., methanol/water).
-
Instrumentation: Use a high-resolution mass spectrometer capable of resolving the different isotopologues.
-
Analysis: Infuse the sample directly or use a liquid chromatography system to introduce it into the mass spectrometer. Acquire a full scan mass spectrum in the region of the protonated molecule [M+H]+.
-
Data Analysis:
-
Identify the monoisotopic peak for the fully deuterated standard (d4).
-
Look for the presence of peaks corresponding to d3, d2, d1, and d0 species.
-
Calculate the relative abundance of each isotopologue. The isotopic purity is typically reported as the percentage of the desired deuterated species (d4) relative to the sum of all related isotopologues.
-
Data Presentation:
| Isotopologue | Theoretical m/z ([M+H]+) | Observed Intensity | Relative Abundance (%) |
| d0 (unlabeled) | 117.15 | (User Input) | (Calculated) |
| d1 | 118.16 | (User Input) | (Calculated) |
| d2 | 119.16 | (User Input) | (Calculated) |
| d3 | 120.17 | (User Input) | (Calculated) |
| d4 | 121.17 | (User Input) | (Calculated) |
Note: The molecular weight of unlabeled 1,6-Hexanediamine is 116.20 g/mol .[7] The molecular weight of this compound is approximately 120.23 g/mol .[8]
Proton NMR (¹H-NMR) is another highly precise method for determining isotopic enrichment by measuring the residual hydrogen in a highly deuterated sample.[1] A combination of HRMS and NMR can provide a comprehensive evaluation of isotopic enrichment and structural integrity.[9]
Q3: My analyte and the this compound internal standard show slightly different retention times. Is this a problem?
Yes, a chromatographic shift between the analyte and the deuterated internal standard can be problematic.[10] While deuterated standards are chemically very similar to their unlabeled counterparts, the substitution of hydrogen with the heavier deuterium atom can sometimes lead to slight differences in chromatographic behavior.[3]
The Causality Behind the Issue:
This phenomenon, known as the "chromatographic isotope effect," can lead to "differential matrix effects."[3][11] If the analyte and the internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from the sample matrix, compromising the accuracy of quantification.[3][11]
Mitigation Strategies:
-
Chromatographic Optimization: Adjusting the gradient, flow rate, or mobile phase composition of your liquid chromatography method can help to minimize the separation.
-
Use of a Different Labeled Standard: If chromatographic separation persists, consider using an internal standard with a different number of deuterium atoms or a ¹³C-labeled standard, which is less prone to chromatographic shifts.[12]
Q4: What are isobaric interferences and how can they affect my analysis with this compound?
Isobaric interference occurs when an ion of the same nominal mass-to-charge ratio as your analyte or internal standard is present in the sample.[13] These interfering ions can arise from the sample matrix or from metabolites of the analyte.
Addressing Isobaric Interference:
Caption: Strategies for mitigating isobaric interference.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can often distinguish between your target ion and an isobaric interference based on their exact mass differences.[14]
-
Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion and monitoring a unique product ion (Selected Reaction Monitoring or SRM), you can significantly enhance the selectivity of your assay and eliminate the contribution from interfering compounds.
-
Chromatographic Separation: Improving the chromatographic resolution can separate the analyte from the isobaric interferent.
By systematically addressing these potential issues, you can confidently use this compound as a reliable internal standard for accurate and precise quantification in your research.
References
- ResolveMass Laboratories Inc. (2025, November 8).
- Anonymous. (n.d.).
-
Zhang, et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. [Link]
- Thermo Fisher Scientific. (n.d.). Hydrogen deuterium exchange mass spectrometry for the masses.
- Thermo Fisher Scientific. (n.d.). Hydrogen Deuterium Exchange (HDX) mass spectrometry.
-
Fenn, J. B. (2013, July 1). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. [Link]
- BenchChem. (2025).
-
PubChem. (n.d.). This compound. [Link]
-
Masson, P., et al. (2017). Hydrogen/Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. International Journal of Molecular Sciences, 18(1), 155. [Link]
-
NIST. (n.d.). 1,6-Hexanediamine. NIST WebBook. [Link]
-
Gao, J., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(9), 4561-4567. [Link]
-
Zhang, et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]
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Kumar, A., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(34), 4413-4421. [Link]
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Chen, T. H., et al. (2022). Distinguishing between Isobaric Ions Using Microdroplet Hydrogen–Deuterium Exchange Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(5), 846-854. [Link]
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American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
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ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]
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PubChem. (n.d.). 1,6-Diaminohexane. [Link]
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Shulman, N. (2021, March 23). Retention Time shifts using deuterated internal standards. Skyline. [Link]
- BenchChem. (n.d.).
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Kutscher, D., et al. (2017, October 2). Effective Removal of Isobaric Interferences on Strontium and Lead Using Triple-Quadrupole ICP-MS. Spectroscopy Online. [Link]
-
Dalene, M., et al. (1994). Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring. Journal of Chromatography B: Biomedical Applications, 656(2), 319-328. [Link]
-
Fent, K. W., et al. (2020). Determination of Aliphatic Amines in Urine as Biomarkers of Exposure to 1,6-Hexamethylene Diisocyanate and Isocyanurate. ResearchGate. [Link]
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Technical Support Center: Improving Identification of 1,6-Diaminohexane-d4 (d4-DAH) Cross-Linked Peptides
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the identification of peptides cross-linked with 1,6-Diaminohexane-d4 (d4-DAH) in combination with carbodiimide chemistry (EDC). Our goal is to equip you with the expertise to overcome common challenges in your cross-linking mass spectrometry (XL-MS) workflows.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your d4-DAH cross-linking experiments in a question-and-answer format.
Question: Why am I observing low or no cross-linking efficiency?
Answer:
Low cross-linking efficiency is a frequent challenge and can stem from several factors throughout the experimental workflow. Here’s a breakdown of potential causes and their solutions:
-
Suboptimal Reagent Concentration & Quality:
-
Cause: The concentrations of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) are critical. EDC activates carboxyl groups on acidic residues (Asp, Glu, C-termini), which then react with the primary amines of d4-DAH. NHS is often added to stabilize the reactive intermediate, increasing the reaction yield.[1] Incorrect concentrations can lead to poor activation or hydrolysis of the EDC.
-
Solution:
-
Optimize Concentrations: Start with a protein concentration in the range of 10-20 µM.[2] For the cross-linking reagents, a common starting point is a significant molar excess, for instance, 2 mM EDC and 5 mM sulfo-NHS.[2] It is crucial to perform a titration experiment to find the optimal ratio for your specific protein or complex.
-
Reagent Freshness: EDC is highly sensitive to moisture and should be stored in a desiccator. Prepare EDC solutions immediately before use. Degraded EDC is a primary cause of reaction failure.
-
-
-
Incorrect Buffer Conditions:
-
Cause: The buffer composition can significantly impact the reaction. Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) will compete with the target residues, quenching the reaction.[2] The pH is also critical for efficient activation and reaction.
-
Solution:
-
Use Compatible Buffers: Employ non-amine, non-carboxylate buffers such as HEPES or MES. For EDC/NHS chemistry, a pH range of 6.0-7.5 is generally recommended.[2]
-
pH Adjustment: Ensure the pH of your protein solution is within the optimal range before adding the cross-linking reagents.
-
-
-
Ineffective Quenching:
-
Cause: Failure to properly quench the reaction can lead to unwanted side reactions and modifications, complicating subsequent analysis.
-
Solution: Quench the reaction by adding a buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. This will consume any remaining active EDC.
-
Question: I'm struggling with the low abundance of cross-linked peptides in my MS analysis. How can I enrich them?
Answer:
Cross-linked peptides are often a very small fraction of the total peptide mixture, sometimes less than 1%.[3][4] Therefore, an enrichment step is almost always necessary to increase their detection rate.[4][5][6][7]
-
Size Exclusion Chromatography (SEC):
-
Mechanism: This technique separates molecules based on their size. Since cross-linked peptides (di-peptides) are larger than the majority of linear, unmodified peptides, SEC can effectively enrich for the cross-linked population.[1][3][8][9]
-
Recommendation: SEC is a robust and widely used method for enriching cross-linked peptides.[9] Miniaturized SEC approaches can reduce the required starting material while still providing high enrichment.[9]
-
-
Strong Cation Exchange (SCX) Chromatography:
-
Mechanism: At a low pH, peptides are positively charged. Cross-linked peptides typically carry a higher charge state (at least +2 from the N-termini of the two peptides) than most linear peptides. SCX separates peptides based on this charge, allowing for the selective elution and enrichment of the more highly charged cross-linked species.[3][8][10][11]
-
Recommendation: SCX is a powerful technique that can significantly increase the number of identified cross-links.[8][10] Step-wise elution with increasing salt concentrations can effectively fractionate the peptide mixture.[10]
-
Question: My MS/MS spectra for cross-linked peptides are complex and difficult to interpret. What can I do?
Answer:
The fragmentation spectrum of a cross-linked peptide is a composite of the fragment ions from two different peptide chains, making manual and automated identification challenging.[3][7]
-
Unequal Fragmentation:
-
Cause: Often, one of the two peptides in a cross-linked pair fragments poorly, leading to an incomplete ion series and making identification difficult.[3]
-
Solution:
-
Optimized Fragmentation: Employing multiple fragmentation techniques can be beneficial. Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) provide complementary information. A hybrid approach using both can improve sequence coverage.[12]
-
MS-Cleavable Cross-linkers: While this guide focuses on d4-DAH (a non-cleavable linker), it's worth noting that MS-cleavable linkers (like DSSO) were designed to address this complexity. They fragment in the mass spectrometer to release the individual peptides, simplifying the spectra.[1][12][13]
-
-
-
Data Analysis Software:
-
Cause: Standard proteomics search engines are not designed to handle the complexity of cross-linked peptide spectra. The combinatorial search space is immense (the "n-squared problem").[3][13]
-
Solution: Use specialized software designed for XL-MS data analysis. Several algorithms and platforms are available that can handle the increased search space and complex fragmentation patterns. Examples include XlinkX, MaxLynx, and xQuest.[10][12][13][14] These tools are essential for confident identification of cross-linked peptides from large datasets.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 1,6-Diaminohexane-d4 (d4-DAH) in XL-MS?
d4-DAH is used as a "zero-length" cross-linker in combination with EDC. EDC activates carboxyl groups on proteins, which then react with one of the amine groups on d4-DAH. The other amine group of d4-DAH can then react with another activated carboxyl group on a nearby residue. The deuterium labeling (d4) introduces a specific mass shift that can aid in the identification of cross-linked peptides during data analysis, helping to distinguish them from unlabeled contaminants.
Q2: Why is enrichment of cross-linked peptides so important?
Cross-linking reactions are often inefficient, resulting in a very low abundance of the desired cross-linked products compared to the vast excess of unmodified, linear peptides.[3][6] Without an enrichment step, these low-abundance species are often not selected for fragmentation by the mass spectrometer, leading to poor identification rates.[3] Enrichment techniques like SEC or SCX are crucial for increasing the concentration of cross-linked peptides prior to MS analysis.[8][9][10]
Q3: What are the key parameters to optimize in the cross-linking reaction?
The key parameters to optimize are:
-
Protein Concentration: Typically in the 10-20 µM range.[2]
-
Cross-linker to Protein Ratio: This requires empirical determination through titration experiments.[2]
-
Buffer Composition: Use non-reactive buffers like HEPES or MES.[2]
-
pH: Maintain a pH between 6.0 and 7.5 for EDC chemistry.[2]
-
Reaction Time and Temperature: These should be optimized to maximize cross-linking while minimizing protein aggregation or degradation.
Q4: How does the data analysis for XL-MS differ from standard proteomics?
XL-MS data analysis is significantly more complex due to two main factors:
-
Increased Search Space: The software must consider all possible pairwise combinations of peptides in the database, which grows quadratically with the number of proteins.[3]
-
Chimeric Spectra: The MS/MS spectrum is a mixture of fragments from two different peptides, requiring specialized algorithms to deconvolve and identify both sequences.[3][7]
Detailed Protocols & Workflows
Protocol 1: EDC/d4-DAH Cross-Linking of a Purified Protein Complex
-
Buffer Exchange: Ensure the purified protein complex is in a cross-linking compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.2).
-
Prepare Reagents: Freshly prepare stock solutions of EDC (e.g., 20 mM in water-free DMSO) and d4-DAH.
-
Reaction Setup:
-
Adjust the protein complex concentration to ~1 mg/mL.
-
Add EDC and d4-DAH to the desired final concentrations. A 50-fold molar excess of the cross-linker over the protein concentration is a good starting point.[2]
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding Tris-HCl to a final concentration of 50 mM and incubate for an additional 15 minutes.
-
Verification: Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.
Workflow Visualization
The following diagram illustrates the general workflow for an XL-MS experiment, from sample preparation to data analysis.
Caption: General workflow for cross-linking mass spectrometry (XL-MS).
Data Summary Table
| Parameter | Recommended Starting Condition | Key Consideration |
| Protein Concentration | 10-20 µM | Higher concentrations can promote intermolecular cross-linking. |
| Buffer System | HEPES or MES | Must be free of primary amines and carboxylates. |
| pH | 6.0 - 7.5 | Optimal for EDC/NHS chemistry. |
| EDC Concentration | 2 mM (Titrate) | Freshly prepared; molar excess over protein. |
| d4-DAH Concentration | Titrate based on desired cross-linking | Molar ratio relative to EDC can be optimized. |
| Enrichment Method | SEC or SCX | Crucial for detecting low-abundance cross-links.[8][9][10] |
| MS Fragmentation | CID / ETD Hybrid | Provides complementary fragmentation for better sequence coverage.[12] |
| Data Analysis Software | XlinkX, xQuest, etc. | Essential for handling complex spectra and large search spaces.[12][14] |
References
- Enrichment Strategies for Improving Mass Spec Analysis of Chemically Crosslinked Peptides. Thermo Fisher Scientific.
- An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. LabRulez LCMS.
- Improved single-step enrichment methods of cross-linked products for protein structure analysis and protein interaction mapping.
- Cross-linking mass spectrometry for mapping protein complex topologies in situ. PMC - NIH.
- Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis.
- Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons.
- Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. PubMed Central.
- Efficient and robust proteome-wide approaches for cross-linking mass spectrometry.
- Technical Support Center: Mass Spectrometry Identification of Cross-Linked Peptides. BenchChem.
- Combinatorial Approach for Large-scale Identification of Linked Peptides from Tandem Mass Spectrometry Spectra. NIH.
- Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra. NIH.
- The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC - NIH.
- Optimization of sample processing and LC‐MS parameters.
- Comprehensive Cross-Linking Mass Spectrometry Reveals Parallel Orientation and Flexible Conformations of Plant HOP2-MND1. PubMed Central.
- Crosslinking and Limited Proteolysis: Structural Mass Spectometry. YouTube.
- Developing crosslinking mass spectrometry. YouTube.
- Optimized XL-MS workflows for protein-protein and protein-nucleic acid interactions. Thermo Fisher Scientific.
- Identification of cross-linked peptides from large sequence d
- Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs.
- Integrated Analysis of Cross-Links and Dead-End Peptides for Enhanced Interpretation of Quantit
- Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identific
- Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs. PMC - NIH.
- An enhanced protein crosslink identification strategy using CID-cleavable chemical crosslinkers and LC/MS(n) analysis. PubMed.
- Accurate and automated high-coverage identification of chemically cross-linked peptides with MaxLynx. bioRxiv.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 3. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Cross-Linking Mass Spectrometry Reveals Parallel Orientation and Flexible Conformations of Plant HOP2-MND1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
dealing with incomplete reaction of 1,6-Diaminohexane-d4
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting incomplete reactions of 1,6-Diaminohexane-d4. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, delving into the causality behind experimental choices to empower you with the knowledge to resolve challenges effectively.
Understanding 1,6-Diaminohexane-d4
1,6-Diaminohexane-d4 (H₂NCD₂(CH₂)₄CD₂NH₂) is a deuterated form of 1,6-Diaminohexane, a key building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals.[1][2] The replacement of hydrogen atoms with deuterium at the 1 and 6 positions can be a powerful tool in pharmaceutical research to study drug metabolism, improve metabolic stability, and reduce the formation of toxic metabolites.[3] This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, which is 6-10 times more stable than a carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve cleavage of this bond.[4][5]
While chemically similar to its non-deuterated counterpart, the subtle differences introduced by deuterium can sometimes impact reaction kinetics and outcomes. This guide addresses the most common issue encountered: incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation or derivatization reaction with 1,6-Diaminohexane-d4 showing significant unreacted starting material?
A: Incomplete reactions are typically traced back to one of four areas: reagent quality, reaction conditions, solubility issues, or competing side reactions. Key factors include moisture in reagents or solvents, improper stoichiometry, suboptimal temperature, or using an inadequate base to neutralize acid byproducts, which can protonate and deactivate the starting amine.[6]
Q2: Could the deuterium labeling itself be the cause of the incomplete reaction?
A: While the primary kinetic isotope effect (KIE) relates to the cleavage of the C-D bond, its presence can have minor secondary electronic effects that slightly alter the nucleophilicity of the amine. However, this is rarely the primary cause for a stalled reaction. It is more likely that standard reaction parameters need slight optimization (e.g., extended reaction time or gentle heating) to drive the reaction to completion, rather than a fundamental inhibition caused by the deuterium atoms.
Q3: 1,6-Diaminohexane-d4 is a solid. What is the best way to ensure it fully dissolves to participate in the reaction?
A: 1,6-Diaminohexane is soluble in water and various organic solvents.[7][8] For acylation reactions, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.[6] If solubility is an issue, gentle warming or sonication can be employed. Ensure your chosen solvent is anhydrous, as water can react with many acylating agents.[6][9]
Q4: How should I store and handle 1,6-Diaminohexane-d4 to ensure its purity?
A: 1,6-Diaminohexane is hygroscopic and can react with atmospheric carbon dioxide.[10][11] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry place, often at room temperature or refrigerated as recommended by the supplier.[2][10][12] Always handle the reagent quickly, minimizing its exposure to air.
Q5: How can I avoid the formation of the di-substituted product when I only want to synthesize a mono-acylated product?
A: The formation of a di-acylated product is a common complication due to the presence of two nucleophilic amino groups.[13][14] Strategies to favor mono-acylation include using a large excess of the diamine relative to the acylating agent, running the reaction at low temperatures (-78 °C), and slowly adding the acylating agent to the diamine solution.[15] Some methods also employ in-situ protection, for example, by bubbling CO₂ through the reaction mixture to form a carbamic acid intermediate, which tempers the reactivity of one amine group.[15]
Q6: What are the most effective methods for monitoring the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is a rapid and effective way to qualitatively monitor the consumption of starting materials and the formation of the product. For more quantitative and detailed analysis, techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[16][17] NMR spectroscopy can also be used to monitor the reaction progress by observing the appearance of product peaks and disappearance of reactant signals.[16]
In-Depth Troubleshooting Guide: Incomplete Acylation
One of the most common synthetic applications for 1,6-Diaminohexane-d4 is acylation to form amides. Below is a detailed guide to diagnosing and solving incomplete acylation reactions.
Problem: Low Conversion to the Desired Amide Product
You have combined your 1,6-Diaminohexane-d4 with an acylating agent (e.g., an acyl chloride or anhydride) and a base, but analysis (TLC, LC-MS) shows a large amount of unreacted diamine.
Logical Troubleshooting Workflow
This diagram outlines the decision-making process for troubleshooting an incomplete acylation reaction.
Caption: Troubleshooting workflow for incomplete acylation.
Potential Cause 1: Compromised Reagents or Incorrect Stoichiometry
Causality: The nucleophilicity of the amine is paramount. Any impurity that can react with the amine or the acylating agent will lower the yield. Acylating agents like acyl chlorides and anhydrides are highly sensitive to moisture.[18] Furthermore, the base used to scavenge the acid byproduct (e.g., HCl) is critical; if the acid is not neutralized, it will protonate the starting diamine, rendering it non-nucleophilic and halting the reaction.[6]
Troubleshooting Protocol:
-
Verify Purity:
-
1,6-Diaminohexane-d4: Check the certificate of analysis. If purity is questionable, consider purification by recrystallization or distillation under reduced pressure.[11]
-
Acylating Agent: Use a freshly opened bottle or distill/recrystallize if necessary.
-
Solvents & Base: Use anhydrous solvents.[6] Common drying methods include distillation from a suitable drying agent or passing through a column of activated alumina.[19] Ensure the base (e.g., triethylamine, pyridine) is also anhydrous.
-
-
Confirm Stoichiometry:
-
For acylation with an acyl chloride, a minimum of 2 equivalents of a tertiary amine base (like triethylamine) or 1 equivalent of a non-nucleophilic base is required for every 1 equivalent of acyl chloride to neutralize the generated HCl.
-
Alternatively, one of the amine groups on the diamine can act as the base, but this requires using at least 2 equivalents of the diamine itself.[6]
-
Accurately weigh all reagents and calculate molar equivalents carefully.
-
Potential Cause 2: Suboptimal Reaction Conditions
Causality: Reaction kinetics are highly dependent on temperature and the solvent environment. The solvent must not only dissolve the reactants but also facilitate the reaction. Some acylations are rapid at 0 °C, while others require heat to overcome the activation energy.[6]
Troubleshooting Protocol:
-
Temperature Control:
-
Begin the reaction at 0 °C, especially when using reactive acyl chlorides, to control the initial exotherm.
-
Allow the reaction to slowly warm to room temperature.
-
If monitoring shows the reaction is sluggish, consider gentle heating (e.g., 40-60 °C).[18] Use a reflux condenser to prevent solvent loss.
-
-
Solvent Selection:
-
Ensure all starting materials are soluble in the chosen solvent.
-
Aprotic solvents are standard.[6] Refer to the table below for common options.
-
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 9.1 | 39.6 | Excellent solvent for many organics, volatile. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good general-purpose solvent, must be protected from peroxide formation. |
| Acetonitrile (ACN) | 37.5 | 82 | More polar, useful for less soluble reactants. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High boiling point, excellent solvating power, but harder to remove. |
-
Role of the Base: The diagram below illustrates the critical role of the base in an acylation reaction with an acyl chloride. Without the base, the generated HCl protonates the starting diamine, effectively stopping the reaction.
Caption: Role of a base in neutralizing HCl byproduct.
Key Experimental Protocols
Protocol 1: General Procedure for Acylation
This protocol provides a robust starting point for the acylation of 1,6-Diaminohexane-d4 with an acyl chloride.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 1,6-Diaminohexane-d4 (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Dissolve the acyl chloride (1.0 eq for mono-acylation, 2.0 eq for di-acylation) in a small amount of anhydrous DCM and add it dropwise to the stirred diamine solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting diamine is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: Monitoring Reaction by Analytical Techniques
Derivatization is often necessary to analyze amines by GC or to enhance detection in HPLC.[9][20][21]
-
For GC Analysis: Derivatize a small aliquot of the reaction mixture with a reagent like trifluoroacetic anhydride (TFAA) to make the polar amine more volatile.[9] This allows for clear separation and quantification of the remaining starting material versus the product.
-
For HPLC/LC-MS Analysis: Dilute a small aliquot in a suitable solvent (e.g., acetonitrile/water). This method is often preferred as it can directly analyze the polar starting material and products without derivatization.[16] Fluorescent derivatizing agents like fluorescamine can be used to enhance sensitivity for UV detection if needed.[22]
By systematically addressing these potential points of failure—from the integrity of your reagents to the specifics of your reaction conditions—you can effectively troubleshoot and drive your reactions with 1,6-Diaminohexane-d4 to completion.
References
- BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.
- Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Ann Clin Pathol, 12(1), 1177.
- Kaur, M., & Singh, S. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Mod Appro Drug Des, 1(3).
- Simson Pharma Limited. (2025, May 29). Deuterated Compounds.
- BenchChem. (2025). Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride.
- University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Various Authors. (2022-2025). Reaction-based fluorescent detection of diamines via tuning the probe aggregation.
- Bachrach, U., & Plesser, Y. M. (1986). A sensitive, rapid, chemiluminescence-based method for the determination of diamines and polyamines. Analytical Biochemistry, 152(2), 423-431.
- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,6-Diaminohexane 124-09-4.
- BenchChem. (2025). Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline.
- Various Authors. (2025, August 6). Mono-acylation of symmetric diamines in the presence of water. ResearchGate.
- Singh, S. K., Gaikwad, A., & Kumar, A. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters.
- Vitas Analytical Services. (n.d.). Purity of Ethylene Diamine by GC-FID.
- The Royal Society of Chemistry. (n.d.). Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions.
- Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
- PubChem. (n.d.). 1,6-Diaminohexane-1,1,6,6-d4.
- Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
- Md Zawawi, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 53.
- Various Authors. (n.d.). Solubility and thermodynamic analysis of 1,6-Hexanediamine in mono-solvents and 1-butanol + cyclohexane mixed solvents at different temperatures. ResearchGate.
- Letourneur, D., & Marion, P. (2006). Diamine purification method. Google Patents.
- Regis Technologies. (n.d.). GC Derivatization.
- Sigma-Aldrich. (n.d.). This compound D 98atom 115797-49-4.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 115797-49-4.
- Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4118.
- Yeboah, O. (2018). Derivatization reactions and reagents for gas chromatography analysis.
- C/D/N Isotopes Inc. (n.d.). 1,6-Hexane-1,1,6,6-d4-diamine.
- Chem-Impex. (n.d.). 1,6-Diaminohexane.
- Carl ROTH. (n.d.). Safety Data Sheet: 1,6-diaminohexane.
- Sigma-Aldrich. (n.d.). 1,6-Diaminohexane for synthesis.
- Deng, Y., et al. (2023). Directed Synthesis of Biobased 1,6-Diaminohexane from Adipic Acid by Rational Regulation of a Functional Enzyme Cascade in Escherichia coli. ACS Sustainable Chemistry & Engineering.
- Gylseth, B., & Skaug, V. (1986). Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring. Journal of Chromatography B: Biomedical Sciences and Applications, 381, 113-121.
- DTIC. (n.d.). Purification of Organic Materials and Study of Polymers Therefrom.
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impact of buffer composition on 1,6-Diaminohexane-d4 cross-linking
Welcome to the technical support guide for experiments involving 1,6-Diaminohexane-d4. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical nuances of buffer composition in cross-linking protocols. Here, we move beyond simple instructions to explain the underlying chemical principles, ensuring your experiments are built on a foundation of scientific integrity.
Introduction: The Decisive Role of the Reaction Buffer
1,6-Diaminohexane-d4 is a short, aliphatic spacer arm containing two primary amine groups, with deuterium labeling for mass spectrometry-based analysis.[1] Its utility lies in its ability to link two molecules via these reactive amines. However, the success of any protocol involving this linker is fundamentally dictated by the reaction environment. The buffer is not merely a solvent; it is an active participant that controls pH, influences nucleophilicity, and can even interfere with the reaction. An improperly chosen buffer is the most common reason for failed or inconsistent cross-linking experiments. This guide provides the expertise to help you control this crucial variable.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding buffer selection for amine-reactive cross-linking.
Q1: What is the optimal pH for cross-linking with 1,6-Diaminohexane-d4?
The reactivity of the primary amines on 1,6-Diaminohexane-d4 is highly pH-dependent. For the amine to act as an effective nucleophile and attack the cross-linking agent (e.g., an NHS ester), it must be in its deprotonated, non-charged state (-NH₂).[2] At a pH below the amine's pKa, it exists predominantly in its protonated, non-reactive form (-NH₃⁺).
For most amine-reactive chemistries, such as those using N-hydroxysuccinimide (NHS) esters, a pH range of 7.2 to 8.5 is considered optimal .[2][3][4]
-
Below pH 7.2: A significant portion of the amines on the diaminohexane will be protonated and non-reactive, leading to a dramatic decrease in cross-linking efficiency.[2][5]
-
Above pH 8.5: While the amines are highly reactive, the competing reaction—hydrolysis of the NHS-ester cross-linker—accelerates significantly.[2] This reduces the amount of active cross-linker available to react with your target, again lowering the overall yield.
Therefore, starting your optimization at pH 7.5-8.0 often provides the best balance between amine reactivity and cross-linker stability.
Q2: My protocol uses a Tris-based buffer. Is this acceptable?
No. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine , must be strictly avoided.[2][3][6] The primary amine in the Tris molecule will compete with the 1,6-Diaminohexane-d4 for reaction with your cross-linker.[7] Given that the buffer concentration (typically 25-100 mM) is orders of magnitude higher than your linker or protein concentration, the cross-linker will be almost entirely consumed ("quenched") by the buffer, leading to complete reaction failure.[7]
Q3: What are the recommended non-interfering buffers for my experiment?
Choosing a biologically compatible buffer without primary amines is essential. The following are excellent choices for most amine-reactive cross-linking reactions:
-
PBS (Phosphate-Buffered Saline): A very common and effective buffer, typically used at pH 7.2-7.4.[8][9] Note: Phosphate can interfere with EDC/carbodiimide chemistry.[6]
-
HEPES Buffer: Excellent buffering capacity in the pH 7-8 range, making it a versatile choice for optimizing reactions.[10][11]
-
Borate Buffer: Often used for reactions that require a more alkaline pH (e.g., pH 8.0-9.0).[3][12]
-
Carbonate/Bicarbonate Buffer: Another good option for maintaining a slightly alkaline pH.[10]
Q4: How does buffer concentration impact my cross-linking reaction?
Buffer concentration is important for maintaining a stable pH throughout the reaction, as some cross-linking reactions can release protons. A concentration of 50-100 mM is generally recommended. Lower concentrations may not have sufficient buffering capacity to prevent a pH drop, which would decrease amine reactivity. Conversely, excessively high salt concentrations can sometimes impact protein solubility and interactions.
Troubleshooting Guide
This section addresses specific experimental failures and their likely buffer-related causes.
Q5: I have very low or no cross-linking efficiency. What are the likely buffer-related causes?
This is the most common issue and is often traced back to the buffer.
-
Interfering Buffer Species: As detailed in Q2, the number one cause is the use of a buffer containing primary amines like Tris or glycine.[6] Solution: Replace the buffer with a non-amine-containing alternative like PBS or HEPES.
-
Incorrect pH: Your buffer pH may be too low (e.g., < 7.0), keeping the amines on your diaminohexane protonated and non-reactive.[5] Solution: Carefully prepare a fresh buffer at a pH between 7.5 and 8.0. Verify the pH with a calibrated meter.
-
Hydrolyzed Cross-linker: If your buffer pH is too high (e.g., > 8.5) or if you are using a stock solution of a moisture-sensitive cross-linker that is not fresh, it may have hydrolyzed.[2][6] Solution: Prepare cross-linker solutions immediately before use.[6] Test a slightly lower pH (e.g., 7.5) to slow the rate of hydrolysis.
Q6: I'm observing significant protein precipitation after adding my reagents. Could the buffer be the cause?
Yes, buffer conditions can contribute to protein insolubility and precipitation during a cross-linking reaction.
-
Over-Cross-linking: If the reaction conditions (especially pH) are too aggressive, it can lead to excessive and uncontrolled cross-linking, forming large, insoluble polymers that precipitate out of solution.[6] This can happen if the pH is too high, making the reaction proceed too quickly. Solution: Lower the reaction pH to 7.2-7.5 to moderate the reaction speed. You can also reduce the molar excess of the cross-linker.
-
Inappropriate Buffer for Protein Stability: The chosen buffer system (e.g., low ionic strength) may not be optimal for maintaining the solubility of your specific protein, especially as it is modified. Solution: Ensure your buffer composition, including salt concentration (e.g., 150 mM NaCl), is suitable for your protein of interest, independent of the cross-linking reaction itself.
Q7: My results are highly inconsistent between experiments. How can buffer preparation contribute to this?
Inconsistent buffer preparation is a major source of irreproducibility.
-
Inaccurate pH Measurement: Poorly calibrated pH meters or the use of pH strips can lead to significant variations in buffer pH, directly impacting reaction efficiency. Solution: Always use a properly calibrated pH meter. Prepare a larger batch of buffer to be used across a series of related experiments to ensure consistency.
-
Buffer Aging: The pH of some buffers can change over time, especially if not stored properly. Solution: Use freshly prepared buffers for all cross-linking experiments. Do not assume a buffer made weeks ago is still at the correct pH.
Data & Visualizations
Table 1: Buffer Selection Guide for Amine-Reactive Cross-Linking
| Buffer | pKa (at 25°C) | Useful pH Range | Compatibility Notes |
| Phosphate (PBS) | 7.2 | 6.8 - 7.6 | Excellent general-purpose buffer. Avoid with EDC chemistry.[6] |
| HEPES | 7.5 | 7.0 - 8.0 | Highly recommended; inert and provides strong buffering.[10][11] |
| Borate | 9.2 | 8.0 - 9.5 | Good for reactions requiring a more alkaline environment.[3] |
| Carbonate | 10.3 | 9.2 - 10.6 | Useful for specific applications needing high pH. |
| MES | 6.1 | 5.5 - 6.7 | Not for amine-reactive step. Used for the carboxyl-activation step in EDC chemistry.[3][8] |
| Tris | 8.1 | 7.5 - 9.0 | INCOMPATIBLE. Reacts with and quenches amine-reactive cross-linkers.[2][3] |
| Glycine | 9.6 | 9.0 - 10.5 | INCOMPATIBLE. Often used to quench reactions, not as a primary buffer.[3] |
Diagrams: Mechanisms and Workflows
Caption: The effect of pH on the reactivity of 1,6-Diaminohexane-d4's primary amines.
Caption: Troubleshooting workflow for low cross-linking efficiency.
Experimental Protocol: Buffer Optimization for NHS-Ester Cross-Linking
This protocol provides a framework for empirically determining the optimal buffer pH for your specific system using 1,6-Diaminohexane-d4 and a homobifunctional NHS-ester cross-linker (e.g., BS3).
Materials:
-
Protein of interest (e.g., Protein A)
-
Target molecule (e.g., Protein B)
-
1,6-Diaminohexane-d4
-
BS3 (bis(sulfosuccinimidyl)suberate) or similar NHS-ester cross-linker
-
Buffer Stock: 10X HEPES-Buffered Saline (HBS): 200 mM HEPES, 1.5 M NaCl. Adjust to pH 7.5 before bringing to final volume.
-
1 M NaOH and 1 M HCl for pH adjustment
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5[10]
-
SDS-PAGE analysis equipment
Procedure:
-
Prepare Buffers:
-
Prepare four 1X reaction buffers by diluting the 10X HBS stock and adjusting the pH carefully with NaOH or HCl to final pH values of 7.0, 7.5, 8.0, and 8.5 .
-
This method ensures that the buffer species and ionic strength are identical across all conditions, isolating pH as the only variable.
-
-
Prepare Reactants:
-
Prepare a solution of Protein A and Protein B in each of the four reaction buffers. The final concentration will depend on your system (e.g., 1-5 mg/mL).
-
Immediately before use, dissolve the BS3 cross-linker and 1,6-Diaminohexane-d4 in one of the reaction buffers (e.g., the pH 7.5 buffer) to create concentrated stock solutions. Do not store these solutions.[6]
-
-
Set Up Reactions:
-
Set up four separate reaction tubes, one for each pH condition.
-
To each tube, add the protein mixture.
-
Initiate the reaction by adding the 1,6-Diaminohexane-d4 and BS3 stock solutions. A typical starting point is a 20- to 50-fold molar excess of cross-linker over the protein concentration.[9][10]
-
Include a negative control reaction with no cross-linker.
-
-
Incubation:
-
Quenching:
-
Analysis:
-
Analyze the results of each reaction by SDS-PAGE.
-
Look for the appearance of new, higher-molecular-weight bands corresponding to the cross-linked product (Protein A - Linker - Protein B).
-
The pH condition that yields the most intense product band with minimal formation of high-molecular-weight aggregates is the optimum for your system.
-
References
-
El-Hamrawy, M. A., et al. (2018). Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. Journal of Materials Science: Materials in Medicine, 29(5). Retrieved from [Link]
-
Saleh, T., et al. (2020). Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. Pharmaceutics, 12(6), 555. Retrieved from [Link]
-
Zhang, L., et al. (2024). Promoting Cross-Link Reaction of Polymers by the Matrix-Filler Interface Effect: Role of Coupling Agents and Intermediate Linkers. The Journal of Physical Chemistry B, 128(22), 4991-5000. Retrieved from [Link]
-
da Silva, F. F., et al. (2024). Selection of Crosslinking Agents for Acrylic Resin Used in External Coatings for Aluminum Packaging in the Beverage Industry. Polymers, 16(9), 1269. Retrieved from [Link]
-
Zelzer, M., et al. (2014). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry, 86(15), 7524–7531. Retrieved from [Link]
-
MIT OpenCourseWare. (2019). R5. Overview of Cross-Linking, Including Photo-Reactive Cross-Linking Methods. YouTube. Retrieved from [Link]
-
Kloxin, A. M., et al. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ACS Polymers Au, 1(4), 220-229. Retrieved from [Link]
-
Wang, Y., et al. (2019). Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives. Dental Materials, 35(11), 1595-1604. Retrieved from [Link]
-
Crosslinking. (n.d.). Evonik. Retrieved from [Link]
-
Liu, F., et al. (2024). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Analytical Chemistry. Retrieved from [Link]
-
Protein Compatibility of Selected Cross-linking Reactions for Hydrogels. (2016). ResearchGate. Retrieved from [Link]
-
Moreno, K. D., et al. (2013). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. Molecules, 18(8), 9189–9202. Retrieved from [Link]
-
Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. (2013). ResearchGate. Retrieved from [Link]
-
Jayakrishnan, A., & Jameela, S. R. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5095. Retrieved from [Link]
-
Modification of Gelatin by Reaction with 1,6-Diisocyanatohexane. (2009). ResearchGate. Retrieved from [Link]
- Burkhardt, S. E. (1988). U.S. Patent No. 4,755,623. Washington, DC: U.S. Patent and Trademark Office.
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- 3. 交联剂的作用是什么-蛋白交联剂化学特性–赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - DE [thermofisher.com]
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- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Strategies to Enhance the Yield of 1,6-Diaminohexane-d4 Labeled Peptides
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of synthesizing peptides labeled with 1,6-Diaminohexane-d4 and maximize your experimental yields. The content is structured to follow the logical workflow of peptide synthesis and labeling, addressing potential issues at each critical stage.
Section 1: Troubleshooting Guide - A Systematic Approach to Yield Optimization
Low yield in peptide synthesis and labeling is a common challenge that can stem from various stages of the process. A systematic approach to troubleshooting is essential for identifying and resolving the root cause efficiently.
Issue 1: Low or No Target Peptide Mass Detected After Synthesis and Cleavage
This is often the most critical issue, indicating a fundamental problem in the solid-phase peptide synthesis (SPPS) process before the labeling step.
Question: My mass spectrometry (MS) analysis of the crude product shows a very low abundance of my target peptide. What went wrong?
Answer: A low abundance of the target peptide mass points to inefficiencies during the SPPS cycles. The primary culprits are incomplete Fmoc deprotection and poor amino acid coupling, which lead to the formation of truncated or deletion sequences.[1]
Diagnostic & Corrective Workflow:
-
Verify Resin Loading: The initial loading of the first amino acid onto the resin is a critical determinant of the theoretical maximum yield.[2] If loading is inefficient, all subsequent steps will result in a low yield.
-
Solution: Quantify the loading of the first amino acid using a UV-Vis spectrophotometric assay to measure the amount of Fmoc released. If loading is suboptimal, repeat the loading step with fresh reagents.
-
-
Monitor Coupling Efficiency: Inefficient coupling is a major source of deletion sequences.[1]
-
Solution: Use a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, after each coupling step to check for free primary amines.[1] A positive result (blue beads) indicates incomplete coupling. In such cases, perform a second coupling (a "double coupling") before proceeding to the next deprotection step.[3]
-
-
Address "Difficult" Sequences: Peptides containing hydrophobic amino acids are prone to inter- or intramolecular aggregation, which hinders reagent access and reduces reaction efficiency.[3][4]
-
Solution:
-
Solvent Choice: Switch the primary synthesis solvent from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP). NMP is a better solvent for growing peptide chains and can disrupt aggregation.[2][3]
-
Chaotropic Agents: Incorporate solubilizing agents or chaotropic salts into the reaction mixture to disrupt hydrophobic interactions.[4]
-
Microwave-Assisted Synthesis: Utilize microwave energy to accelerate the synthesis process and reduce aggregation by providing sufficient energy to break up intermolecular interactions.[4]
-
-
Issue 2: Successful Peptide Synthesis, but Low Yield After Labeling with 1,6-Diaminohexane-d4
Question: The synthesis of my unlabeled peptide was successful, but after reacting it with 1,6-Diaminohexane-d4, the yield of the correctly labeled product is very low. What should I investigate?
Answer: This scenario points to issues with the labeling reaction itself or subsequent workup steps. The bifunctional nature of 1,6-Diaminohexane can lead to unintended side reactions if not properly controlled.
Key Optimization Parameters:
| Parameter | Potential Problem | Recommended Solution |
| Stoichiometry | The two primary amines on 1,6-Diaminohexane-d4 can cause cross-linking between two peptide molecules, leading to high molecular weight impurities and reduced yield of the desired mono-labeled product. | Use a significant molar excess of 1,6-Diaminohexane-d4 relative to the peptide (e.g., 10-20 equivalents). This statistically favors the reaction of only one amine group with a peptide molecule. |
| Reaction pH / Base | The primary amine(s) on the peptide (N-terminus or Lysine side-chain) must be deprotonated (-NH₂) to be nucleophilic and reactive. | Ensure the reaction is performed under basic conditions. Add a non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIEA) to the reaction mixture.[5] |
| Solvent | The peptide and labeling reagent may not be fully solubilized, leading to a slow or incomplete reaction. | Use a polar aprotic solvent in which both the peptide and the labeling reagent are soluble, such as DMF or Dimethyl sulfoxide (DMSO).[5] |
| Activation Chemistry | If labeling the C-terminus, the carboxylic acid must be activated for reaction with the diamine. Inefficient activation leads to low yield. | Use standard peptide coupling reagents like HBTU, HATU, or DIC/Oxyma to activate the C-terminal carboxyl group before adding the 1,6-Diaminohexane-d4. |
Experimental Protocol: On-Resin N-Terminal Labeling
-
After the final Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF (3x).[6]
-
Prepare a solution of 1,6-Diaminohexane-d4 (10 eq.) and a coupling agent like HBTU (9.9 eq.) in DMF.
-
Add a base such as DIEA (20 eq.) to the solution.
-
Add the activation mixture to the resin and allow it to react for 2-4 hours at room temperature.
-
Monitor the reaction using a colorimetric test (e.g., Kaiser test) to confirm the consumption of the peptide's free amine.
-
Wash the resin with DMF (3x), Isopropanol (3x), and Dichloromethane (DCM) (3x) before drying.[6]
Issue 3: Significant Product Loss During Cleavage and Purification
Question: I have confirmed the synthesis and on-resin labeling were successful, but my final isolated yield after purification is poor. Where could the losses be occurring?
Answer: Product loss at this stage is typically due to incomplete cleavage from the resin, precipitation issues during workup, or non-optimal purification strategies.
Troubleshooting Cleavage & Purification:
-
Incomplete Cleavage: The peptide remains attached to the resin, drastically reducing the yield of the crude product.
-
Solution: Ensure the correct cleavage cocktail is used for your specific resin and protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[7] Allow sufficient time for the cleavage reaction (typically 2-3 hours).
-
-
Poor Precipitation: Some short or hydrophobic labeled peptides may not precipitate efficiently from the cleavage cocktail upon addition of cold diethyl ether.[7]
-
Solution: If the peptide does not precipitate, do not discard the ether/TFA mixture. Instead, concentrate the mixture using a stream of nitrogen or a rotovap to obtain the crude product as a residue.[7] This residue can then be dissolved in a suitable solvent for purification.
-
-
Suboptimal Purification: The purification method may not be suitable for the labeled peptide, leading to poor separation and recovery.
-
Solution: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[8]
-
Optimize the gradient of the mobile phase (typically Acetonitrile/Water with 0.1% TFA) to achieve good separation between your target peptide and impurities.
-
For challenging separations, consider alternative strategies like ion-exchange chromatography or using orthogonal purification techniques like PurePep EasyClean (PEC) which can remove truncated sequences before a final RP-HPLC polishing step.[9][10]
-
-
Workflow for Yield Enhancement
Caption: A streamlined workflow for synthesizing and purifying 1,6-Diaminohexane-d4 labeled peptides, highlighting key checkpoints.
Section 2: Frequently Asked Questions (FAQs)
Q1: Should I protect one of the amines on 1,6-Diaminohexane-d4 before the labeling reaction?
A1: While using a mono-protected version of 1,6-Diaminohexane-d4 would prevent cross-linking, it adds significant synthetic complexity and cost. A more practical and common strategy is to use a large molar excess of the unprotected diamine, which statistically favors the formation of the desired mono-labeled peptide and is generally sufficient for most applications.
Q2: Can I label a lysine side chain instead of the N-terminus?
A2: Yes. To achieve site-specific labeling on a lysine residue, you must use an orthogonal protecting group strategy. During SPPS, the target lysine residue should be protected with a group that can be removed selectively without cleaving the peptide from the resin or removing other side-chain protecting groups (e.g., Mmt or Dde).[11] After selective deprotection of that lysine, the labeling reaction with 1,6-Diaminohexane-d4 can be performed on-resin as described above.
Q3: My labeled peptide is showing poor solubility. What can I do?
A3: Poor solubility can be a problem for hydrophobic peptides.[12] For purification, try dissolving the crude product in a stronger solvent like DMSO or using a solvent mixture (e.g., Acetonitrile/Water/Formic Acid). For downstream applications, consider introducing solubilizing agents or modifying the peptide sequence to include more hydrophilic residues if the experimental design allows.[4]
Q4: How do I confirm that the labeling was successful?
A4: The primary method for confirmation is mass spectrometry (MS). You should observe a mass shift corresponding to the addition of the 1,6-Diaminohexane-d4 moiety (minus one molecule of H₂O from the amide bond formation). For 1,6-Diaminohexane-d4 (C₆H₁₂D₄N₂), the mass to be added would be approximately 120.2 g/mol . High-resolution MS or MS/MS sequencing can further confirm the location of the label.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. bachem.com [bachem.com]
- 9. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. researchgate.net [researchgate.net]
- 12. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Protein-Protein Interactions Identified via 1,6-Diaminohexane-d4 Cross-linking Mass Spectrometry
Introduction: From Proximity to Proof
Cross-linking Mass Spectrometry (XL-MS) has emerged as a powerful technique for mapping protein-protein interactions (PPIs) and defining protein topologies within their native cellular environment.[1][2] Reagents like 1,6-Diaminohexane, a homobifunctional amine-reactive crosslinker, covalently capture proteins that are in close proximity, providing a snapshot of the cellular interactome. The deuterated (d4) version aids in the confident identification of cross-linked peptides by mass spectrometry.
However, a cross-link is fundamentally a measure of proximity, not necessarily a direct and biologically relevant interaction.[3] Transient or non-specific associations can be captured, and the high-throughput nature of the experiment necessitates a carefully controlled false discovery rate (FDR).[3][4] Therefore, the output of an XL-MS screen using 1,6-Diaminohexane-d4 should be considered a high-quality, but preliminary, map of candidate interactions. Rigorous, orthogonal validation is not just a recommendation; it is an essential pillar of scientific integrity to confirm these putative interactions and build a high-confidence biological narrative.
This guide provides a comparative framework for selecting and implementing the most appropriate methods to validate PPIs discovered through XL-MS. We will delve into the causality behind experimental choices, provide actionable protocols, and offer insights to navigate from a list of cross-linked peptides to a validated network of interacting proteins.
The Validation Workflow: A Multi-Faceted Approach
The journey from an XL-MS hit to a validated interaction requires a strategic, multi-layered approach. The initial XL-MS experiment provides distance constraints and identifies potential interaction partners. The subsequent validation steps aim to confirm this interaction through independent biochemical or genetic means.
Caption: Workflow from XL-MS discovery to high-confidence validation.
Comparative Guide to PPI Validation Techniques
No single validation method is universally superior. The choice depends on the nature of the proteins (e.g., localization, expression level), the desired information (e.g., direct vs. indirect binding, affinity), and available resources. The following table provides an objective comparison of common validation techniques.
| Technique | Principle | Environment | Interaction Type | Throughput | Quantitative? | Key Advantage | Key Limitation |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of a target protein and its binding partners from a cell lysate.[5] | In vivo / Endogenous | Indirect or Direct | Low-Medium | Semi-Quantitative | Validates interactions in a native cellular context.[5] | Does not distinguish between direct and indirect interactions (i.e., part of a larger complex).[6] |
| Pull-Down Assay | An affinity-tagged "bait" protein captures "prey" proteins from a lysate or purified sample.[6][7][8] | In vitro | Primarily Direct | Low-Medium | Qualitative | Confirms direct physical binding under controlled conditions.[6] | Interaction may not occur in vivo; requires recombinant protein expression.[8] |
| Yeast Two-Hybrid (Y2H) | Genetic method where interaction between "bait" and "prey" reconstitutes a functional transcription factor in yeast.[9][10] | In vivo (Yeast) | Direct / Binary | High | Qualitative | Excellent for high-throughput screening of binary interactions.[9][11] | High rate of false positives/negatives; proteins must function in the yeast nucleus.[9] |
| Surface Plasmon Resonance (SPR) | Label-free detection of binding events by measuring changes in refractive index at a sensor surface.[12] | In vitro | Direct | Low | Yes (Kinetics, Affinity) | Provides real-time quantitative data on binding affinity (KD) and kinetics (ka, kd).[12] | Requires purified, stable proteins; can be technically demanding. |
| Bioluminescence Resonance Energy Transfer (BRET) | Energy transfer between a luciferase donor and a fluorescent protein acceptor fused to interacting partners.[13][14] | In vivo (Live Cells) | Direct | Medium | Ratiometric | Allows real-time monitoring of interactions in living cells and even deep tissues.[13][15] | Requires genetic fusion of reporters, which can affect protein function. |
| Far-Western Blotting | A non-antibody protein probe is used to detect a target protein immobilized on a membrane.[16][17] | In vitro | Direct | Low | Qualitative | Useful for detecting interactions with post-translationally modified proteins separated by electrophoresis.[16] | Proteins are denatured and then renatured, which may not always be successful.[18] |
In-Depth Analysis of Key Validation Methods
1. Co-Immunoprecipitation (Co-IP)
Co-IP is considered the gold standard for validating an interaction within the complex and dynamic environment of the cell.[19] It answers the question: "Do these two proteins associate in their native state inside the cell?" This is a crucial first validation step for XL-MS data, as it confirms the interaction occurs under physiological conditions, not just as a result of random collisions.[5]
Causality Behind the Method: The core principle relies on the high specificity of an antibody for a target protein (the "bait"). By capturing the bait, you also capture any proteins that are stably associated with it, either directly or as part of a larger complex. This is why Co-IP validates association, but not necessarily a direct, binary interaction.
Caption: The principle of Co-immunoprecipitation (Co-IP).
-
Cell Lysis (The Critical Step):
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Triton X-100 based buffer). The choice of detergent is critical; harsh detergents can disrupt PPIs, while overly gentle ones may not efficiently lyse the cells.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (lysate).
-
-
Pre-Clearing (Reduces Non-Specific Binding):
-
Add 20-30 µL of Protein A/G agarose bead slurry to ~1 mg of cell lysate.
-
Incubate with rotation for 1 hour at 4°C. This step removes proteins from the lysate that non-specifically bind to the beads.
-
Centrifuge and collect the supernatant. This is the pre-cleared lysate.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 1-5 µg of your primary antibody against the "bait" protein.
-
Crucial Control: In a separate tube, add the same amount of a non-specific isotype control IgG antibody (e.g., Rabbit IgG if your primary is from rabbit).
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 40 µL of fresh Protein A/G bead slurry and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Aspirate the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer. Each wash reduces non-specifically bound proteins, increasing the signal-to-noise ratio.
-
-
Elution and Analysis:
-
After the final wash, aspirate all supernatant.
-
Resuspend the beads in 40 µL of 2X Laemmli sample buffer and boil for 5-10 minutes to elute proteins and dissociate complexes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using an antibody against the "prey" protein. A successful Co-IP will show a band for the prey protein in the lane with the specific IP antibody, but not in the isotype control IgG lane.[20]
-
2. Pull-Down Assay
While Co-IP confirms an association in vivo, a pull-down assay is an invaluable in vitro tool to determine if the interaction is direct.[7][8] By using purified, recombinant proteins, you eliminate the cellular milieu, meaning any interaction detected is due to a direct physical binding between the bait and prey.[6]
Causality Behind the Method: The technique leverages affinity tags (e.g., GST, His, Biotin) fused to a recombinant "bait" protein.[21] This tagged bait is immobilized on a resin. When a solution containing the "prey" protein is passed over the resin, only proteins that directly bind the bait will be captured and "pulled down."
Caption: The principle of a GST Pull-Down Assay.
-
Protein Expression and Purification:
-
Express and purify your GST-tagged "bait" protein and your untagged "prey" protein from a suitable system (e.g., E. coli). Ensure high purity.
-
-
Bait Immobilization:
-
Equilibrate glutathione-agarose beads by washing them three times in binding buffer (e.g., PBS with 0.1% Triton X-100).
-
Incubate a defined amount (e.g., 20 µg) of purified GST-bait protein with 30 µL of bead slurry for 1-2 hours at 4°C with rotation.
-
Crucial Control: In a parallel tube, incubate beads with purified GST protein alone (no bait). This control is essential to ensure the prey protein does not bind non-specifically to the GST tag or the beads themselves.
-
-
Washing:
-
Pellet the beads and wash 3-5 times with binding buffer to remove any unbound bait protein.
-
-
Binding Interaction:
-
Add a defined amount (e.g., 20 µg) of the purified prey protein to both the GST-bait beads and the GST-only control beads.
-
Incubate for 2-4 hours at 4°C with rotation to allow for interaction.
-
-
Final Washes:
-
Pellet the beads and wash extensively (4-5 times) with binding buffer to remove any unbound prey protein. The stringency of these washes can be adjusted (e.g., by increasing salt concentration) to discriminate between strong and weak interactions.
-
-
Elution and Analysis:
-
After the final wash, aspirate all supernatant.
-
Elute the bound proteins by adding 40 µL of elution buffer (e.g., binding buffer containing 20 mM reduced glutathione) or by boiling in 2X Laemmli sample buffer.
-
Analyze the eluates from both the experimental (GST-bait) and control (GST-only) tubes by SDS-PAGE and Coomassie staining or Western blotting for the prey protein. A positive result is the presence of the prey protein only in the GST-bait lane.
-
Building a High-Confidence Interactome
The ultimate goal is to build a body of evidence for each PPI discovered by 1,6-Diaminohexane-d4 XL-MS. A high-confidence interaction is one that has been validated by at least one, and preferably two, orthogonal methods.
-
An XL-MS hit validated by Co-IP confirms that the two proteins are part of the same complex in vivo.
-
If that pair is then validated by a Pull-Down Assay or SPR , it provides strong evidence of a direct, physical interaction.
-
BRET or FRET can further add a layer of spatial and temporal resolution, showing where and when the interaction occurs in a living cell.[22]
By systematically applying these validation techniques, researchers can confidently move from the broad, proximity-based map generated by XL-MS to a refined and biologically meaningful network of direct protein-protein interactions, paving the way for deeper functional studies and targeted drug development.
References
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Rappsilber, J. (2011). Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. PNAS. [Link]
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Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]
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Dragulescu-Andrasi, A., et al. (2011). Bioluminescence resonance energy transfer (BRET) imaging of protein–protein interactions within deep tissues of living subjects. PMC - NIH. [Link]
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Sun, S., et al. (2016). In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects. MDPI. [Link]
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A Guide to Deuterated Cross-Linkers in Structural Proteomics: A Comparative Analysis Featuring 1,6-Diaminohexane-d4
This guide provides an in-depth comparison of deuterated cross-linkers, with a special focus on the utility of 1,6-Diaminohexane-d4 as a core building block. It is intended for researchers, scientists, and drug development professionals engaged in the structural analysis of proteins and protein complexes using mass spectrometry. We will explore the underlying principles of quantitative cross-linking, compare various deuterated reagents, and provide actionable experimental protocols.
The Power of Proximity: An Introduction to Cross-Linking Mass Spectrometry (XL-MS)
Understanding the three-dimensional architecture of proteins and their interaction networks is fundamental to deciphering biological function. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for this purpose, providing residue-level distance constraints that illuminate protein topology and interaction interfaces.[1][2] The method involves covalently linking spatially proximate amino acid residues using a chemical cross-linker. After enzymatic digestion, the resulting cross-linked peptides are identified by mass spectrometry, providing a "molecular ruler" to map protein structures.[3]
A significant challenge in XL-MS is the confident identification of cross-linked peptides from the vast background of unmodified, linear peptides.[4] This is where isotopic labeling, particularly deuteration, offers a decisive advantage.
The Isotopic Signature: Why Use Deuterated Cross-Linkers?
The core principle behind using deuterated cross-linkers is to create a unique mass signature that makes cross-linked peptides stand out. In a typical experiment, a 1:1 mixture of the non-deuterated ("light") and deuterated ("heavy") versions of the cross-linker is used.[5]
When a protein is cross-linked with this mixture, any peptide pair joined by the cross-linker will appear in the mass spectrum as a characteristic doublet of peaks.[6] These peaks are separated by a specific mass difference corresponding to the number of deuterium atoms in the heavy cross-linker (e.g., 4 Daltons for a d4-labeled reagent).[7] This doublet signature is a powerful filter, allowing software to rapidly and confidently distinguish true cross-linked species from the far more abundant monolinked or unmodified peptides.[8]
dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Workflow for XL-MS using deuterated cross-linkers.
A Versatile Spacer: 1,6-Diaminohexane-d4
1,6-Diaminohexane is a six-carbon aliphatic diamine.[9][10] While not a cross-linker itself, it serves as an excellent foundational spacer for creating homobifunctional cross-linking reagents. Its deuterated form, 1,6-Diaminohexane-d4, typically has deuterium atoms on the carbons adjacent to the primary amine groups (C1 and C6).[11][12]
By reacting the terminal amines of 1,6-Diaminohexane-d4 with N-hydroxysuccinimide (NHS) esters, one can synthesize a potent amine-reactive cross-linker. The resulting reagent possesses a defined spacer length and a +4 Da mass shift for isotopic labeling. Its utility lies in the simple, flexible alkyl chain, which provides a defined distance constraint for structural modeling.
Comparative Analysis of Deuterated Cross-Linkers
The choice of cross-linker is critical and depends on the specific biological question and the nature of the protein system being studied.[13] 1,6-Diaminohexane-d4-based linkers join a family of powerful deuterated reagents. Below is a comparison of several common alternatives.
| Cross-Linker | Reactivity | Spacer Arm (Å) | Mass Shift | Cleavable? | Solubility | Key Advantage |
| Bis(NHS)-hexanediamine-d4 | Amine | ~8.6 Å | d4 | No | Hydrophobic | Simple, flexible spacer for membrane or hydrophobic core studies. |
| DSS-d4 (Disuccinimidyl suberate) | Amine | 11.4 Å | d4 | No | Hydrophobic (Membrane Permeable) | Standard for intracellular and membrane protein cross-linking.[14][5] |
| BS3-d4 (Bis(sulfosuccinimidyl) suberate) | Amine | 11.4 Å | d4 | No | Hydrophilic (Water Soluble) | Ideal for soluble proteins and cell-surface cross-linking.[2][5] |
| DSG-d4 (Disuccinimidyl glutarate) | Amine | 7.7 Å | d4 | No | Hydrophobic (Membrane Permeable) | Shorter spacer for capturing very close-range interactions.[14][5] |
| DSP-d8 (Dithiobis(succinimidyl propionate)) | Amine | 12.0 Å | d8 | Yes (Thiol) | Hydrophobic (Membrane Permeable) | Disulfide bond can be cleaved by reducing agents (e.g., DTT).[5] |
| DMDSSO-d10 (Dimethyl disuccinimidyl sulfoxide) | Amine | ~10.1 Å | d10 | Yes (MS-CID) | Hydrophobic (Membrane Permeable) | Cleaves in the mass spectrometer, simplifying MS2 spectra.[6][15] |
| Based on a synthesized reagent using 1,6-Diaminohexane-d4 as the spacer. |
dot graphdot { graph [rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Decision tree for selecting a suitable deuterated cross-linker.
Experimental Protocols
The following protocol provides a validated workflow for a typical XL-MS experiment using an amine-reactive, deuterated NHS-ester cross-linker like BS3-d4.
Protocol: In Vitro Cross-Linking of a Purified Protein Complex
A. Rationale and Materials
-
Objective: To capture interactions within a purified protein complex and identify cross-linked peptides.
-
Causality: Using a 1:1 mixture of d0/d4 cross-linker ensures that every cross-linked peptide will yield a signature doublet, which is essential for confident identification. The choice of a water-soluble linker like BS3 is appropriate for soluble protein complexes, preventing aggregation caused by organic solvents.
-
Materials:
-
Purified protein complex (e.g., 1-5 mg/mL)
-
Cross-linking buffer (e.g., HEPES or PBS, pH 7.2-7.5, amine-free)
-
BS3-d0 (light) and BS3-d4 (heavy) cross-linkers
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Denaturation/Reduction buffer (e.g., 8 M Urea, 10 mM DTT)
-
Alkylation solution (e.g., 55 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
B. Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a fresh 1:1 (w/w) mixture of BS3-d0 and BS3-d4.
-
Just before use, dissolve the d0/d4 mixture in anhydrous DMSO to a concentration of 25 mM. Rationale: NHS-esters are highly susceptible to hydrolysis in aqueous solutions; preparing the stock in anhydrous DMSO minimizes this.
-
-
Cross-Linking Reaction:
-
Equilibrate the purified protein complex in the cross-linking buffer.
-
Add the d0/d4 cross-linker stock solution to the protein sample to a final concentration of 0.5 - 2 mM. Note: The optimal concentration should be determined empirically to avoid excessive modification, which can lead to insoluble aggregates.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Rationale: The primary amines in Tris will react with and consume any excess NHS-ester, preventing non-specific cross-linking.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for MS:
-
Denature the cross-linked protein by adding urea to 8 M and reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate cysteine residues by adding 55 mM iodoacetamide and incubating for 45 minutes in the dark.
-
Dilute the sample 5-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1.6 M. Rationale: High concentrations of urea inhibit trypsin activity.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digest with formic acid to a final concentration of 0.1-1%.
-
Analyze the sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Configure the data acquisition method to prioritize precursor ions that exhibit the characteristic +4 Da mass shift between MS scans.
-
-
Data Analysis:
-
Use specialized XL-MS software (e.g., xQuest, pLink, Xi) to search the MS/MS data.[8]
-
The software will specifically look for pairs of peptides whose combined mass, plus the mass of the cross-linker, matches a precursor ion that was observed as a d0/d4 doublet. This provides high confidence in the final identification of cross-linked sites.
-
Conclusion
Deuterated cross-linkers are indispensable tools in modern structural proteomics. They provide a robust and straightforward method for enhancing the confidence of cross-link identification in complex mass spectra. While commercially available reagents like BS3-d4 and DSS-d4 are widely used, the principles of their function can be extended to custom reagents built around versatile spacers like 1,6-Diaminohexane-d4. By carefully selecting a cross-linker based on its spacer length, solubility, and cleavability, researchers can effectively probe protein architecture and interaction networks, unlocking critical insights into biological systems.
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A Tale of Two Chemistries: A Senior Application Scientist's Guide to 1,6-Diaminohexane-d4 and DSS-d4 for Protein Interaction Studies
For researchers, scientists, and drug development professionals dedicated to unraveling the intricate web of protein interactions, chemical cross-linking mass spectrometry (XL-MS) has emerged as an indispensable tool. By covalently linking interacting proteins, we can capture transient interactions and gain invaluable insights into protein complex topology. The choice of cross-linking reagent is paramount to the success of these experiments, dictating which interactions are captured and the confidence with which we can identify them.
This guide provides an in-depth comparison of two distinct, yet complementary, deuterated cross-linking strategies for XL-MS: the amine-reactive homobifunctional N-hydroxysuccinimide (NHS) ester, Disuccinimidyl Suberate-d4 (DSS-d4), and a carboxyl-reactive approach utilizing 1,6-Diaminohexane-d4 in conjunction with a carbodiimide activator. We will delve into the underlying chemistries, explore their respective advantages and limitations, and provide detailed experimental protocols to empower you to make an informed decision for your next protein interaction study.
The Fundamental Distinction: Targeting Amines versus Carboxyls
At the heart of the comparison between DSS-d4 and a 1,6-Diaminohexane-d4 based approach lies the difference in their reactive targets within the protein landscape. DSS-d4 is a homobifunctional NHS-ester, meaning it possesses two identical reactive groups that specifically target primary amines, found on the side chain of lysine residues and the N-terminus of proteins.[1][2] In contrast, 1,6-Diaminohexane-d4 itself is not a cross-linker but a deuterated diamine spacer. It is employed in a two-step reaction, typically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to bridge carboxyl groups on aspartic acid and glutamic acid residues, as well as the C-terminus of proteins.[3][4]
This fundamental difference in reactivity means that these two methods provide complementary information about protein interfaces. While lysine residues are abundant on protein surfaces, so too are acidic residues. Employing both strategies can therefore lead to a more comprehensive map of protein interactions.[3]
Head-to-Head Comparison: DSS-d4 vs. 1,6-Diaminohexane-d4 with EDC
| Feature | DSS-d4 | 1,6-Diaminohexane-d4 with EDC |
| Target Residues | Primary amines (Lysine, N-terminus)[1][2] | Carboxyl groups (Aspartate, Glutamate, C-terminus)[3][4] |
| Reaction Type | One-step, homobifunctional[1] | Two-step, heterobifunctional (in effect)[5][6] |
| Spacer Arm Length | 11.4 Å[1] | ~8.5 Å (for 1,6-Diaminohexane) |
| Deuterium Label | Incorporated into the cross-linker backbone | Incorporated into the spacer |
| Protocol Complexity | Relatively straightforward | More complex due to the two-step nature and pH changes |
| Reaction pH | pH 7-9[2] | Activation at pH 4.5-6.0; Amine reaction at pH 7-8[7][8] |
| Advantages | Simple protocol, well-established, high reactivity with abundant lysines. Deuterium label aids in confident identification of cross-linked peptides in MS data.[9] | Targets different residues, providing complementary data. Can overcome limitations where lysine residues are sparse at interaction interfaces. |
| Disadvantages | May not capture interactions in lysine-poor regions. | More complex protocol with multiple steps and buffer changes. Potential for EDC-mediated side reactions.[10] |
The Power of Deuterium: A Universal Advantage in XL-MS
Both DSS-d4 and the proposed use of 1,6-Diaminohexane-d4 leverage the power of isotopic labeling for mass spectrometry. By using a 1:1 mixture of the deuterated ("heavy") and non-deuterated ("light") versions of the cross-linker or spacer, cross-linked peptides will appear as characteristic doublets in the mass spectrum, separated by the mass difference of the incorporated deuterium atoms.[9][11] This unique signature allows for the rapid and confident identification of low-abundance cross-linked peptides from the complex background of linear peptides, significantly improving the sensitivity and reliability of XL-MS experiments.[9]
Experimental Workflows and Protocols
To provide a practical understanding of these two approaches, we present detailed, step-by-step protocols for a typical XL-MS experiment.
Visualizing the Chemistries
Caption: Reaction mechanisms of DSS-d4 and 1,6-Diaminohexane-d4/EDC.
Protocol 1: Amine-Reactive Cross-Linking with DSS-d4
This protocol outlines a typical one-step cross-linking reaction using DSS-d4.
Materials:
-
Purified protein complex (1-5 mg/mL)
-
Cross-linking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
DSS-d0 and DSS-d4 (e.g., DSS-d12) stock solutions (25 mM in dry DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare the protein complex in the cross-linking buffer.
-
Immediately before use, prepare a 1:1 (v/v) mixture of DSS-d0 and DSS-d4 stock solutions.
-
Add the DSS-d0/d4 mixture to the protein sample to a final concentration of 1-2 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris-HCl and incubate for 15 minutes at room temperature.[12]
-
The cross-linked sample is now ready for downstream processing (e.g., SDS-PAGE analysis, in-solution digestion, and LC-MS/MS analysis).
Protocol 2: Carboxyl-Reactive Cross-Linking with 1,6-Diaminohexane-d4 and EDC
This protocol describes a two-step process for cross-linking carboxyl groups using a deuterated diamine spacer.
Materials:
-
Purified protein complex (1-5 mg/mL)
-
Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
1,6-Diaminohexane-d0 and 1,6-Diaminohexane-d4 stock solutions (e.g., 100 mM in activation buffer)
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M hydroxylamine)
Procedure:
-
Buffer exchange the protein complex into the activation buffer.
-
Add EDC to a final concentration of 4 mM and Sulfo-NHS to a final concentration of 10 mM to the protein sample.[7]
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Remove excess EDC and Sulfo-NHS by buffer exchange into the coupling buffer.
-
Immediately add a 1:1 mixture of 1,6-Diaminohexane-d0 and 1,6-Diaminohexane-d4 to the activated protein to a final concentration of 10-50 mM.
-
Incubate for 2 hours at room temperature to allow for the cross-linking reaction.
-
Quench the reaction by adding quenching buffer to a final concentration of 10 mM and incubate for 15 minutes.
-
The cross-linked sample is now ready for downstream processing.
General XL-MS Workflow
Caption: A generalized workflow for a chemical cross-linking mass spectrometry experiment.
Concluding Remarks: Choosing the Right Tool for the Job
The choice between DSS-d4 and a 1,6-Diaminohexane-d4/EDC cross-linking strategy is not a matter of one being definitively superior to the other, but rather a decision based on the specific biological question and the nature of the protein system under investigation.
-
For a robust, straightforward, and well-established workflow targeting the most common reactive sites on protein surfaces, DSS-d4 is an excellent choice. Its simple one-step protocol and the wealth of existing literature make it an ideal starting point for many XL-MS studies.
-
When seeking to expand the coverage of a protein-protein interaction map, or when the interaction interface is known to be deficient in lysine residues, the 1,6-Diaminohexane-d4/EDC approach offers a powerful, complementary strategy. While the protocol is more involved, the ability to probe interactions via acidic residues can provide unique and critical structural restraints.
Ultimately, the most comprehensive understanding of a protein complex's architecture may be achieved through the integrated use of multiple cross-linking chemistries. By leveraging the distinct advantages of both amine- and carboxyl-reactive approaches, researchers can construct a more detailed and accurate model of the protein interactome.
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Gardner, M.W., et al. (2021). Quantitative interactome analysis with chemical crosslinking and mass spectrometry. Journal of Proteomics, 247, 104332. [Link]
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G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. The Protein Man's Blog. [Link]
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Leitner, A., et al. (2019). High-density chemical cross-linking for modeling protein interactions. Proceedings of the National Academy of Sciences, 116(52), 26598-26607. [Link]
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Qian, Y., et al. (2018). Cross-linking modification with diamine monomers to enhance desalination performance of graphene oxide membranes. Journal of Membrane Science, 556, 114-122. [Link]
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Leitner, A., et al. (2014). Comprehensive Cross-Linking Mass Spectrometry Reveals Parallel Orientation and Flexible Conformations of Plant HOP2-MND1. Structure, 22(9), 1263-1274. [Link]
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G-Biosciences. Protein Cross-linkers handbook and selection guide. [Link]
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Wang, S., et al. (2021). Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties. Frontiers in Chemistry, 9, 779304. [Link]
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Lermyte, F., et al. (2016). Optimized Protocol for Protein Macrocomplexes Stabilization Using the EDC, 1-Ethy1-3-(3-(dimethylamino)propyl)carbodiimide, Zero-Length Cross-Linker. Journal of The American Society for Mass Spectrometry, 27(8), 1416-1426. [Link]
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Klykov, O., et al. (2018). Preprocessing of experimental spectra for experiments with labeled linkers with DSS D0/D12 as an example. Bioinformatics, 34(17), i771-i779. [Link]
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Wang, S., et al. (2021). Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties. Frontiers in Chemistry, 9, 779304. [Link]
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ResearchGate. (2021). (PDF) Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties. [Link]
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Chen, Z., et al. (2016). Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes. Wellcome Open Research, 1, 14. [Link]
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ResearchGate. (2025). Cross-Linking With Diamine Monomers to Prepare Composite Graphene Oxide-Framework Membranes with Varying d-Spacing. [Link]
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Yu, C., & Huang, L. (2018). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. Analytical Chemistry, 90(1), 144-172. [Link]
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Gamarra, N., et al. (2023). Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling. Journal of the American Society for Mass Spectrometry, 34(11), 2535-2545. [Link]
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Kalei, G. C., & Herzog, F. (2016). Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry. Methods in Molecular Biology, 1415, 133-146. [Link]
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Zhang, Z., et al. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Medicinal Chemistry, 30(36), 4096-4129. [Link]
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De Lombaert, S., et al. (2022). Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. ACS Medicinal Chemistry Letters, 13(3), 450-456. [Link]
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Lermyte, F., & Sobott, F. (2015). Development of Large-scale Cross-linking Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(10), 1629-1640. [Link]
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Bruce, J. E. (2017). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Chemical Biology, 36, 30-37. [Link]
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ResearchGate. (n.d.). Comparison of cross-linking using DSS and DSG. [Link]
-
Iacobucci, C., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(12), 4652-4666. [Link]
-
MtoZ Biolabs. (n.d.). What Are the Specific Steps for DSS Protein Crosslinking?. [Link]
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Chait, B. T., & Aebersold, R. (2003). A Modular Cross-Linking Approach for Exploring Protein Interactions. Journal of the American Chemical Society, 125(29), 8834-8841. [Link]
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Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. MacMillan Group Meeting. [Link]
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The Decisive Advantage: A Comparative Guide to 1,6-Diaminohexane-1,1,6,6-d4 in Quantitative Analysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry and drug development, the pursuit of precision and reliability is paramount. The quantification of analytes in complex biological matrices demands internal standards that can unequivocally correct for variability throughout the analytical workflow. While structural analogs have historically been employed, the advent of stable isotope-labeled internal standards (SIL-IS) has revolutionized bioanalysis. This guide provides a comprehensive comparison of 1,6-Diaminohexane-1,1,6,6-d4 and its non-deuterated analog, 1,6-Diaminohexane, illustrating the profound advantages conferred by deuterium substitution in quantitative mass spectrometry.
The Imperative for an Ideal Internal Standard
An internal standard (IS) is a compound of known concentration added to a sample to facilitate the accurate quantification of an analyte. The fundamental assumption is that the IS will behave identically to the analyte during sample preparation, chromatography, and ionization, thus compensating for any losses or variations. However, this assumption is often tenuous when using a non-isotopically labeled analog. Deuterated standards, such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience the same matrix effects and ionization suppression or enhancement.[1][2]
Physicochemical Properties: A Tale of Two Analogs
At a macroscopic level, this compound and 1,6-Diaminohexane share many physical properties. However, the subtle increase in mass due to the four deuterium atoms is the cornerstone of the deuterated analog's utility in mass spectrometry.
| Property | 1,6-Diaminohexane | This compound |
| Molecular Formula | C₆H₁₆N₂ | C₆H₁₂D₄N₂[3] |
| Molecular Weight | 116.20 g/mol [4] | 120.23 g/mol [3][5] |
| CAS Number | 124-09-4[4] | 115797-49-4[3][5] |
| Boiling Point | ~204.5 °C[6] | ~204-205 °C[5] |
| Melting Point | 42-45 °C[6] | 42-45 °C[5] |
The key difference lies in their mass-to-charge ratio (m/z), which allows a mass spectrometer to easily distinguish between the analyte and the internal standard, even when they co-elute from the liquid chromatography column.[7]
The Analytical Edge: Performance in Quantitative Mass Spectrometry
The superiority of this compound as an internal standard is most evident when examining the key validation parameters of a bioanalytical method: accuracy, precision, and recovery.
Mitigating Matrix Effects for Unparalleled Accuracy
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS/MS assays.[8] A deuterated internal standard co-elutes with the analyte, experiencing the same matrix effects.[9] This co-elution ensures that the ratio of the analyte to the internal standard remains constant, even in the presence of significant ion suppression or enhancement, leading to highly accurate quantification.[10]
Illustrative Data: Impact of Internal Standard Choice on Accuracy in a Complex Matrix
| Analyte Concentration (ng/mL) | Measured Concentration (ng/mL) with Non-Deuterated IS | Accuracy (%) | Measured Concentration (ng/mL) with this compound | Accuracy (%) |
| 1.00 | 0.78 | 78 | 1.02 | 102 |
| 50.0 | 42.5 | 85 | 49.5 | 99 |
| 500 | 410 | 82 | 505 | 101 |
This table presents hypothetical yet representative data illustrating the typical improvement in accuracy when using a deuterated internal standard in a complex biological matrix.
Enhancing Precision Through Consistent Recovery
During sample preparation, which can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, analyte loss is inevitable. A non-deuterated internal standard may have different extraction recovery compared to the analyte, leading to poor precision. In contrast, this compound, due to its near-identical chemical properties, will have a recovery profile that closely mirrors that of the native 1,6-Diaminohexane.[2] This results in a more consistent analyte-to-internal standard ratio across different samples, significantly improving the precision of the measurement.[6]
Workflow for Bioanalytical Quantification using a Deuterated Internal Standard
Caption: Bioanalytical workflow using a deuterated internal standard.
The Kinetic Isotope Effect: A Double-Edged Sword
The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[5] This is due to the lower zero-point energy of the C-D bond.[9] The increased bond strength can lead to a slower rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[11]
In drug metabolism, if the deuterated position is a site of metabolic transformation (e.g., by cytochrome P450 enzymes), the KIE can significantly slow down the rate of metabolism.[12][13] This property is increasingly being exploited in drug design to improve the pharmacokinetic profiles of new drug candidates. For this compound, the deuterium labels are at the 1 and 6 positions, adjacent to the amine groups. These positions could be susceptible to enzymatic oxidation. Therefore, it is plausible that this compound may exhibit increased metabolic stability compared to its non-deuterated counterpart.
While this metabolic stability is advantageous for therapeutic applications, it is a critical consideration when using a deuterated compound as an internal standard. If the analyte is subject to metabolism during sample collection or processing, and the deuterated standard is more stable, the analyte/IS ratio can be skewed. However, in most bioanalytical workflows, conditions are optimized to minimize metabolic activity post-collection.
Conceptual Representation of the Kinetic Isotope Effect
Caption: The kinetic isotope effect on reaction energy barriers.
Experimental Protocol: Quantification of 1,6-Diaminohexane in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a framework for the sensitive and accurate quantification of 1,6-Diaminohexane in a biological matrix.
1. Materials and Reagents
-
1,6-Diaminohexane (analyte) reference standard
-
This compound (internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
2. Preparation of Stock and Working Solutions
-
Prepare 1 mg/mL stock solutions of the analyte and internal standard in methanol.
-
Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation (e.g., 5% B to 95% B over 3 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: API 4000 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
1,6-Diaminohexane: Q1/Q3 transition to be determined (e.g., 117.2 -> 100.2)
-
This compound: Q1/Q3 transition to be determined (e.g., 121.2 -> 104.2)
-
5. Data Analysis
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.
Conclusion
The use of this compound as an internal standard offers unequivocal advantages over its non-deuterated analog for the quantitative analysis of 1,6-Diaminohexane in complex matrices. Its ability to co-elute with the analyte and correct for variations in sample recovery and matrix effects leads to superior accuracy and precision.[2][7] While the kinetic isotope effect introduces a potential for altered metabolic stability, this is often a manageable factor in controlled bioanalytical settings. For researchers and drug development professionals who demand the highest level of data integrity, this compound is the definitive choice for robust and reliable quantification.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
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A Guide to Orthogonal Validation of 1,6-Diaminohexane-d4 as a Bioanalytical Internal Standard
Introduction: The Imperative of Trust in Bioanalysis
In the landscape of drug development and clinical research, the accuracy of quantitative bioanalysis is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of this field, prized for its sensitivity and selectivity. Within this discipline, the use of stable isotope-labeled (SIL) internal standards, such as 1,6-Diaminohexane-d4, is the gold standard for mitigating experimental variability, including matrix effects and sample processing losses.[1] The foundational assumption is that the SIL internal standard behaves identically to the analyte of interest throughout the analytical workflow.
However, this assumption demands rigorous verification. The chemical purity, isotopic enrichment, and concentration of the internal standard stock solution are critical quality attributes that directly impact the accuracy of every sample quantified. Relying solely on the primary LC-MS method for characterization can introduce systemic bias, as the method may not detect certain impurities or inaccuracies that could compromise study results. This guide presents a framework for applying orthogonal analytical methods to validate 1,6-Diaminohexane-d4, ensuring the integrity and trustworthiness of bioanalytical data. An orthogonal method, by definition, relies on a fundamentally different scientific principle than the primary method, providing a truly independent verification of the material's properties.[2]
The Primary Method: Acknowledging its Limitations
The primary analytical method for bioanalysis utilizing 1,6-Diaminohexane-d4 is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers exceptional sensitivity and selectivity by separating the analyte from matrix components chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
While powerful, LC-MS/MS is not infallible. Potential vulnerabilities include:
-
Isobaric Interferences: Impurities with the same nominal mass as the internal standard may not be distinguished.
-
Ion Suppression/Enhancement: The presence of co-eluting matrix components can alter the ionization efficiency of the internal standard, a phenomenon that even SILs may not perfectly compensate for in all cases.[3]
-
In-source Fragmentation or Instability: The stability of the deuterated label and the compound itself under specific ion source conditions must be assured.
Therefore, to build a self-validating system, we must turn to orthogonal methods that do not share these potential pitfalls. This guide will detail three such methods: Quantitative NMR (qNMR), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Gas Chromatography with Flame Ionization Detection (GC-FID).
Orthogonal Method 1: Quantitative Nuclear Magnetic Resonance (qNMR)
Causality: qNMR is considered a primary ratio method because the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[4] Unlike chromatographic methods, which rely on response factors relative to a standard curve, qNMR allows for the direct determination of a compound's purity and concentration against a certified reference material (calibrant) of a completely different chemical structure.[5] This makes it a powerful, independent tool for verifying the chemical purity of the 1,6-Diaminohexane-d4 reference material.
Experimental Workflow: qNMR Purity Assessment
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A Senior Application Scientist's Guide to 1,6-Diaminohexane-d4 and BS3-d4
An In-Depth Comparative Analysis of Amine-Reactive and Carboxyl-Reactive Deuterated Cross-Linkers for Mass Spectrometry
In the landscape of structural proteomics, chemical cross-linking mass spectrometry (CX-MS) stands out as a powerful technique for elucidating protein structures and mapping protein-protein interactions.[1][2] The strategic use of isotope-labeled cross-linkers, particularly deuterated variants, has significantly enhanced the confident identification of cross-linked peptides from complex mass spectra.[3][4] This guide provides a detailed comparative analysis of two deuterated cross-linking reagents: Bis(sulfosuccinimidyl) 2,2,7,7-suberate-d4 (BS3-d4), a well-established amine-reactive cross-linker, and 1,6-Diaminohexane-d4, a deuterated diamine that enables carboxyl-reactive cross-linking strategies.
While both reagents provide the crucial mass shift for MS identification, their underlying chemistries, reactivities, and applications are fundamentally different. This analysis will delve into their core properties, comparative performance, and provide field-proven experimental protocols to guide researchers in selecting the optimal tool for their specific biological questions.
Core Chemical and Physical Properties: A Head-to-Head Comparison
The choice of a cross-linker is a critical decision in experimental design, dictated by its chemical properties.[5] BS3-d4 is a ready-to-use, homobifunctional cross-linker, whereas 1,6-Diaminohexane-d4 serves as a deuterated spacer that requires an activating agent, such as a carbodiimide, to facilitate cross-linking.
BS3-d4: The Amine-Reactive Workhorse
BS3-d4 is the deuterated analog of BS3, a homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker.[6][7] Its key features include:
-
Reactivity: The Sulfo-NHS esters at both ends react efficiently with primary amines (—NH₂) found on the side chains of lysine residues and the N-terminus of proteins, forming stable amide bonds.[8][9]
-
Solubility & Permeability: The sulfonate groups render the molecule water-soluble (up to 10 mM) and membrane-impermeable, making it the ideal choice for cross-linking cell-surface proteins or proteins in aqueous solution without the need for organic solvents that could disrupt native structures.[6][10][11]
-
Spacer Arm: It possesses a well-defined, non-cleavable spacer arm of 11.4 Å, which acts as a "molecular ruler" to provide distance constraints between the linked lysine residues.[8][10]
1,6-Diaminohexane-d4: A Tool for Carboxyl-to-Carboxyl Linkage
1,6-Diaminohexane-d4 is a deuterated aliphatic diamine.[12] Unlike BS3-d4, it does not possess inherent reactivity towards protein functional groups. Its utility in CX-MS is realized when used in conjunction with a "zero-length" cross-linker like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC).[2]
-
Reactivity: In this two-step strategy, EDC first activates carboxyl groups (—COOH) on aspartic and glutamic acid residues to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amines of 1,6-Diaminohexane-d4, effectively inserting the deuterated spacer to bridge two carboxylated residues.
-
Solubility & Permeability: As a small, uncharged molecule, 1,6-Diaminohexane can permeate cell membranes, allowing for potential applications in intracellular cross-linking.
-
Spacer Arm: The six-carbon chain of the diamine acts as the spacer. While not as rigidly defined as the BS3 spacer due to its flexibility, it provides a different set of distance constraints for structural modeling.
Table 1: Comparative Properties of BS3-d4 and 1,6-Diaminohexane-d4
| Feature | BS3-d4 (Bis(sulfosuccinimidyl) 2,2,7,7-suberate-d4) | 1,6-Diaminohexane-d4 |
| Molecular Formula | C₁₆H₁₄D₄N₂Na₂O₁₄S₂[10] | C₆H₁₂D₄N₂[12] |
| Molecular Weight | 576.45 g/mol [10] | 120.25 g/mol |
| Reactive Toward | Primary Amines (Lysine, N-terminus)[8] | Carboxyl Groups (Asp, Glu) via EDC activation |
| Reactive Groups | Sulfo-NHS Ester[6] | Primary Amine[13] |
| Spacer Arm Length | 11.4 Å[8][10] | ~8.5 - 9.0 Å (variable) |
| Cleavability | Non-cleavable[10] | Non-cleavable |
| Water Solubility | High (up to 10 mM)[8] | High |
| Membrane Permeability | No (Impermeable)[10][14] | Yes (Permeable) |
| Isotopic Shift | +4 Da vs. BS3-d0[6] | +4 Da vs. 1,6-Diaminohexane-d0 |
| Typical Application | Cell-surface protein interactions, soluble complexes[14] | Probing interactions involving acidic residues |
Visualizing the Chemistry: Structures and Mechanisms
Understanding the reaction mechanism is fundamental to interpreting cross-linking data correctly. The following diagrams illustrate the chemical structures and reaction pathways for both cross-linking strategies.
Caption: Chemical structures of BS3-d4 and 1,6-Diaminohexane-d4.
Caption: BS3-d4 reacts with primary amines on proteins to form stable amide bonds.
Caption: 1,6-Diaminohexane-d4 bridges two carboxyl groups activated by EDC.
Performance and Application: Choosing the Right Strategy
The fundamental chemical differences between these two reagents dictate their optimal applications.
-
Probing Different Structural Regions: The most significant advantage of having both strategies available is the ability to probe different regions of a protein or complex. BS3-d4 targets surface-exposed, flexible lysine residues.[2] In contrast, the 1,6-Diaminohexane-d4/EDC strategy targets acidic residues (aspartic and glutamic acid), which may reside in different structural or functional domains. Using both can dramatically increase the number of distance constraints obtained, leading to a more comprehensive structural model.[15]
-
Cellular Localization: BS3-d4's membrane impermeability makes it the superior choice for exclusively studying extracellular domains and cell-surface interactions in living cells.[14] Conversely, the membrane-permeable nature of 1,6-Diaminohexane-d4 and EDC allows for probing intracellular interactions, although specificity can be a challenge in the complex cellular milieu.
-
Quantitative CX-MS (qCX-MS): Both deuterated cross-linkers are ideally suited for quantitative studies that aim to map conformational changes in response to stimuli like ligand binding or post-translational modifications.[4][16] In a typical qCX-MS experiment, two states of a protein (e.g., apo vs. ligand-bound) are cross-linked separately with the light (d0) and heavy (d4) versions of the cross-linker. The samples are then mixed, digested, and analyzed by MS. The intensity ratios of the heavy and light isotopic peak pairs for each cross-linked peptide provide a direct readout of changes in residue proximity between the two states.[16]
Field-Proven Experimental Protocols
The following protocols provide a validated starting point for cross-linking experiments. Optimization is crucial and should be performed for each specific protein system.
Protocol 1: Amine-Reactive Cross-Linking with BS3-d4
This protocol is adapted for cross-linking a purified protein complex in solution.
Materials:
-
Purified protein complex (e.g., 1 mg/mL) in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
BS3-d4 and BS3-d0 (for quantitative experiments).
-
Quenching solution: 1 M Tris-HCl, pH 7.5.
-
Reaction Buffer: Amine-free buffer such as HEPES or Phosphate-Buffered Saline (PBS).
Methodology:
-
Reagent Preparation: Allow the vials of BS3-d0 and BS3-d4 to equilibrate to room temperature before opening to prevent moisture condensation.[17] Prepare fresh 25 mM stock solutions of each by dissolving in reaction buffer. For a standard labeling experiment, create a 1:1 (v/v) mix of the BS3-d0 and BS3-d4 stocks.
-
Protein Sample Preparation: Ensure the protein sample is in an amine-free buffer. Buffers containing Tris or glycine will compete with the protein for reaction with the cross-linker and must be removed by dialysis or buffer exchange.
-
Cross-Linking Reaction: Add the BS3-d0/d4 solution to the protein sample to achieve a final cross-linker concentration typically ranging from 0.5 to 2 mM.[14][16] The optimal molar excess of cross-linker over protein must be determined empirically. A 50- to 100-fold molar excess is a common starting point.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[14][18] Lower temperatures can help preserve the stability of delicate complexes.
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris.[8][18] Incubate for an additional 15 minutes at room temperature. This step consumes any unreacted NHS-esters.
-
Verification and Downstream Processing: Verify the extent of cross-linking by running a small aliquot on an SDS-PAGE gel. Cross-linked species will appear as higher molecular weight bands.[8] Proceed with sample preparation for mass spectrometry (e.g., proteolytic digestion).
Protocol 2: Carboxyl-Reactive Cross-Linking with 1,6-Diaminohexane-d4 and EDC
This protocol outlines the two-step procedure for using 1,6-Diaminohexane-d4 as a spacer.
Materials:
-
Purified protein complex in a carboxyl- and amine-free buffer (e.g., 100 mM MES, pH 6.0, 150 mM NaCl).
-
EDC (1-ethyl-3-(3-dimethylamino)propyl)carbodiimide).
-
1,6-Diaminohexane-d4.
-
Quenching Solution: 1 M beta-mercaptoethanol (BME) or hydroxylamine.
Methodology:
-
Reagent Preparation: Prepare fresh stock solutions immediately before use. Dissolve EDC to 100 mM and 1,6-Diaminohexane-d4 to 100 mM in reaction buffer.
-
Step 1: Carboxyl Activation: Add EDC to the protein solution to a final concentration of 5-10 mM. Incubate for 15 minutes at room temperature.
-
Expertise Note: This activation step is most efficient at a slightly acidic pH (4.5-6.0) to protonate the carboxyl groups, but the subsequent amine reaction is favored at a more neutral pH. A compromise pH of 6.0 is often a good starting point.
-
-
Step 2: Diamine Addition: Add the 1,6-Diaminohexane-d4 solution to the activated protein mixture to a final concentration of 10-20 mM. Adjust the pH to 7.2-7.5 and incubate for 2 hours at room temperature.
-
Quenching: Quench the reaction by adding BME to a final concentration of 20 mM. BME will hydrolyze any remaining reactive O-acylisourea intermediates.
-
Verification and Downstream Processing: As with the BS3-d4 protocol, verify cross-linking efficiency via SDS-PAGE and proceed to proteolytic digestion for MS analysis.
Caption: A generalized workflow for a cross-linking mass spectrometry experiment.
Conclusion and Future Outlook
BS3-d4 and 1,6-Diaminohexane-d4 are not direct competitors but rather complementary tools in the CX-MS arsenal. BS3-d4 remains the go-to reagent for robust, straightforward cross-linking of primary amines, especially on the cell surface. The 1,6-Diaminohexane-d4/EDC strategy provides an essential alternative for probing regions rich in acidic residues, thereby expanding the reach of structural analysis.
The power of CX-MS lies in its ability to provide distance constraints that, when integrated with computational modeling, can generate detailed architectural views of protein complexes in their near-native states. By leveraging the distinct chemical specificities of both amine- and carboxyl-reactive deuterated cross-linkers, researchers can build more complete and accurate structural models, paving the way for deeper insights into biological function and mechanism.
References
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Fligge, T. A., et al. (2006). Protein Cross-Linking Analysis Using Mass Spectrometry, Isotope-Coded Cross-Linkers, and Integrated Computational Data Processing. Journal of Proteome Research. Available from: [Link]
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Kao, A., et al. (2011). A comparative cross-linking strategy to probe conformational changes in protein complexes. Nature Protocols. Available from: [Link]
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Faber, A. W., et al. (2007). Identification of Cross-Linked Peptides for Protein Interaction Studies Using Mass Spectrometry and 18O Labeling. Analytical Chemistry. Available from: [Link]
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Bich, C., et al. (2010). Reactivity and Applications of New Amine Reactive Cross-Linker for Mass Spectrometry Detection of Protein Complexes. Analytical Chemistry. Available from: [Link]
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Leitner, A., et al. (2014). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. Molecular & Cellular Proteomics. Available from: [Link]
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Wikipedia. Bissulfosuccinimidyl suberate. Available from: [Link]
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Chavez, J. D., & Bruce, J. E. (2019). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Chemical Biology. Available from: [Link]
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Pan, D., et al. (2018). A trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. eLife. Available from: [Link]
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Leitner, A., et al. (2016). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics. Available from: [Link]
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Sinz, A. (2008). Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. Angewandte Chemie International Edition. Available from: [Link]
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Tang, X., & Bruce, J. E. (2010). A new cross-linking strategy: protein interaction reporter (PIR) technology for protein–protein interaction studies. Expert Review of Proteomics. Available from: [Link]
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DC Chemicals. BS3-d4. Available from: [Link]
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Gherbe, A., et al. (2023). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. International Journal of Molecular Sciences. Available from: [Link]
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Kelly, S. M., & Price, N. C. (2000). The use of circular dichroism in the investigation of protein structure and function. Current Protein & Peptide Science. Available from: [Link]
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Chen, Z., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
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PubChem. 1,6-Diaminohexane. Available from: [Link]
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Gutierrez-Merino, C., et al. (2021). Hexa-Histidine, a Peptide with Versatile Applications in the Study of Amyloid-β(1–42) Molecular Mechanisms of Action. International Journal of Molecular Sciences. Available from: [Link]
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Columbus, L., & Hubbell, W. L. (2012). Toward the Fourth Dimension of Membrane Protein Structure: Insight into Dynamics from Spin-labeling EPR Spectroscopy. Trends in Biochemical Sciences. Available from: [Link]
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A Comparative Guide to Assessing the Specificity of 1,6-Diaminohexane-1,1,6,6-d4 Cross-linking
This guide provides an in-depth technical comparison of 1,6-Diaminohexane-1,1,6,6-d4 with other common cross-linking agents, offering experimental data and protocols to assist researchers in making informed decisions for their protein interaction studies.
Introduction: The Critical Role of Specificity in Chemical Cross-linking
This guide focuses on this compound, a deuterated diamine cross-linker, and compares its performance against established alternatives. We will delve into the mechanistic underpinnings of these reagents, provide detailed experimental workflows for their application and evaluation, and present a comparative analysis to guide your selection process.
Understanding this compound: A Deuterated Diamine for Enhanced Identification
1,6-Diaminohexane is a versatile aliphatic diamine used in the synthesis of polyamides and as a curing agent in epoxy resins.[6][7] In the context of protein chemistry, its two primary amine groups can be utilized to cross-link proteins. The deuterated form, this compound, incorporates four deuterium atoms, resulting in a distinct isotopic signature.[8][9]
The key advantage of using a deuterated cross-linker lies in the simplified identification of cross-linked peptides by mass spectrometry.[10][11][12] When a 1:1 mixture of the deuterated ("heavy") and non-deuterated ("light") versions of the cross-linker is used, cross-linked peptides will appear as characteristic doublets in the mass spectrum, separated by a specific mass difference (in this case, 4 Da).[11][12] This unique isotopic signature allows for the confident and straightforward identification of cross-linked species even in complex mixtures.[11]
Comparative Analysis of Cross-linking Agents
The choice of cross-linker is paramount to the success of an XL-MS experiment. Here, we compare this compound with a widely used "zero-length" cross-linker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
| Feature | This compound | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Mechanism | Forms a covalent bond between reactive groups on proteins. | A "zero-length" cross-linker that facilitates the direct formation of an amide bond between a carboxyl group and a primary amine, without becoming part of the final linkage.[13][14][15][16] |
| Spacer Arm Length | ~8.6 Å (based on the length of the hexane chain) | 0 Å[14][17] |
| Reactivity | Reacts with various functional groups, specificity can be lower. | Highly specific for carboxyl and primary amine groups.[13][17][18] |
| Isotopic Labeling | Deuterated form provides a clear isotopic signature for MS identification.[10][11][12] | No inherent isotopic label. |
| Potential for Artifacts | Longer spacer arm may increase the likelihood of capturing non-specific, transient interactions. | The "zero-length" nature provides high-confidence distance constraints, minimizing the chance of capturing random collisions.[14] The intermediate is unstable and reverts if no amine is nearby, reducing "dead-end" products.[14] |
| Solubility | Soluble in aqueous solutions.[7] | Water-soluble, making it ideal for biological applications.[13][17][18] |
Experimental Design for Assessing Cross-linking Specificity
To objectively evaluate the specificity of a cross-linker, a well-controlled experimental workflow is essential. The following protocol outlines a general approach for comparing this compound and EDC.
Experimental Workflow Diagram
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Introduction: The Role of Deuterated Standards in Quantitative Mass Spectrometry
An In-Depth Comparative Guide to 1,6-Diaminohexane-d4 in Quantitative Bioanalysis
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy of results depends heavily on the ability to correct for analyte loss during sample preparation and for variations in instrument response. An ideal internal standard (IS) co-elutes with the analyte of interest and exhibits identical ionization efficiency and fragmentation patterns, but is mass-shifted to be distinguishable by the mass spectrometer.
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like 1,6-Diaminohexane-d4, are the gold standard for this purpose. Their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly throughout the analytical workflow. 1,6-Diaminohexane-d4 is the deuterated form of 1,6-Diaminohexane, commonly known as cadaverine, a biogenic amine that serves as a biomarker for various physiological and pathological conditions, including metabolic disorders and cancer.
Comparative Analysis of Internal Standards for Cadaverine Quantification
The selection of an appropriate internal standard is a critical decision in method development. While 1,6-Diaminohexane-d4 is a widely used and effective choice, other alternatives exist. Here, we compare its performance against a common alternative, 1,7-Diaminoheptane, a structural analog.
| Feature | 1,6-Diaminohexane-d4 (Isotopologue) | 1,7-Diaminoheptane (Structural Analog) | Rationale & Expert Insights |
| Co-elution with Analyte | Excellent: Near-identical retention time to cadaverine under reversed-phase chromatography. | Good, but not identical: Elutes slightly later than cadaverine due to increased hydrophobicity. | Co-elution is crucial for compensating for matrix effects that can occur at specific points in the chromatogram. The near-perfect co-elution of 1,6-Diaminohexane-d4 provides more accurate correction. |
| Ionization Efficiency | Identical: Deuterium substitution has a negligible effect on the protonation of the amine groups. | Similar, but can differ: The longer alkyl chain can slightly alter the proton affinity, potentially leading to different ionization efficiencies. | Mismatched ionization efficiency can introduce a bias in quantification, especially when matrix effects are significant. |
| Fragmentation Pattern | Identical: Fragmentation pathways are the same as cadaverine, with a +4 Da shift in fragment ions. | Different: Produces a different set of fragment ions upon collision-induced dissociation. | While not a major issue for quantification, different fragmentation can complicate method development and requires separate optimization of collision energies. |
| Correction for Matrix Effects | Superior: As it behaves almost identically to the analyte, it provides the most accurate compensation for ion suppression or enhancement. | Adequate, but can be less effective: Differences in retention time and ionization can lead to incomplete correction for matrix effects. | For complex biological matrices like plasma or urine, the superior matrix effect correction of a stable isotope-labeled standard is a significant advantage for accuracy and precision. |
| Cost and Availability | Higher cost due to the synthetic complexity of isotopic labeling. | Generally lower cost and readily available. | The choice may be influenced by budget constraints, but the higher cost of the deuterated standard is often justified by the improved data quality and reduced need for extensive method validation to address matrix effects. |
Experimental Protocol: Quantification of Cadaverine in Human Plasma
This section provides a detailed protocol for the quantification of cadaverine in human plasma using 1,6-Diaminohexane-d4 as an internal standard. This protocol is designed to be a self-validating system, with built-in quality control checks.
Materials and Reagents
-
1,6-Diaminohexane (Cadaverine) dihydrochloride
-
1,6-Diaminohexane-d4 dihydrochloride
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
96-well protein precipitation plates
Workflow Overview
The following diagram illustrates the major steps in the analytical workflow.
Caption: Workflow for cadaverine quantification in plasma.
Step-by-Step Procedure
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of cadaverine and 1,6-Diaminohexane-d4 in methanol.
-
Create a series of calibration standards by spiking blank plasma with known concentrations of cadaverine.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of the 1,6-Diaminohexane-d4 internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system (e.g., Waters Acquity, Sciex ExionLC).
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting from 5% B, ramping up to 95% B to elute the analytes, followed by re-equilibration.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Cadaverine: Q1 103.1 -> Q3 86.1
-
1,6-Diaminohexane-d4: Q1 107.1 -> Q3 90.1
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte area / IS area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.
-
Determine the concentration of cadaverine in the unknown samples and QCs by back-calculating from the calibration curve.
-
Advanced Applications and Future Directions
Beyond its role in quantifying cadaverine as a single biomarker, 1,6-Diaminohexane-d4 is also valuable in broader metabolomics and flux analysis studies.
-
Metabolic Flux Analysis: By administering labeled precursors and tracking the incorporation of isotopes into downstream metabolites like cadaverine, researchers can elucidate the dynamics of metabolic pathways. 1,6-Diaminohexane-d4 can serve as a crucial standard for accurately quantifying the labeled and unlabeled pools of this biogenic amine.
-
Polyamine Metabolism: Cadaverine is part of the broader polyamine metabolic network, which is often dysregulated in cancer. Accurate quantification using stable isotope-labeled standards is essential for studying the intricate interactions within this pathway and for evaluating the efficacy of drugs that target polyamine metabolism.
The following diagram illustrates the relationship between lysine, cadaverine, and the polyamine pathway, highlighting the importance of accurate quantification.
Caption: Cadaverine's position in amino acid metabolism.
As analytical instrumentation continues to improve in sensitivity and resolution, the demand for high-purity stable isotope-labeled standards like 1,6-Diaminohexane-d4 will only increase, enabling more precise and accurate biological measurements.
benchmarking 1,6-Diaminohexane-d4 against other amine-reactive cross-linkers
An In-Depth Guide to Benchmarking 1,6-Diaminohexane-d4 Against Other Amine-Reactive Cross-linkers for Advanced Proteomics
Executive Summary
For researchers, scientists, and drug development professionals, the study of protein-protein interactions and protein structure is fundamental to understanding biological systems. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for providing structural restraints on proteins and protein complexes.[1] The choice of cross-linking reagent is paramount to the success of these experiments. This guide provides an in-depth comparison of cross-linkers derived from 1,6-Diaminohexane-d4 against conventional amine-reactive alternatives. We will explore the underlying chemistry, benchmark performance based on key experimental parameters, and provide detailed, field-tested protocols to enable researchers to make informed decisions for their quantitative structural proteomics workflows.
Introduction: The Critical Role of Cross-Linkers in Structural Proteomics
Chemical cross-linkers are molecules with two or more reactive groups capable of forming covalent bonds with specific functional groups on proteins.[2] By linking amino acids that are in close proximity in the three-dimensional structure, they provide valuable distance constraints for structural modeling.[3] The most common targets for cross-linking are primary amines (-NH₂), found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[4] Their high abundance and surface accessibility make them ideal targets for conjugation without significantly disturbing the native protein structure.[5][6]
The advent of quantitative cross-linking/mass spectrometry (qXL-MS) has allowed for the study of protein dynamics and conformational changes.[1] This is often achieved by using a pair of isotopically labeled ("heavy") and unlabeled ("light") cross-linkers. The deuterium-labeled spacer, 1,6-Diaminohexane-d4, serves as a building block for creating "heavy" cross-linkers that, when paired with their "light" non-deuterated counterparts, enable precise quantitation of cross-linked peptides in a mass spectrometer.[7]
The Contenders: A Chemical Overview of Amine-Reactive Cross-Linkers
The selection of a cross-linker is dictated by its chemical reactivity, spacer arm length, solubility, and whether it is cleavable or isotopically labeled.
The Foundation: 1,6-Diaminohexane-d4
1,6-Diaminohexane-d4 is not a cross-linker itself, but a deuterated aliphatic diamine spacer.[8][9] Its two terminal primary amines allow for the synthesis of homobifunctional cross-linkers by reacting them with molecules containing amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters. The four deuterium atoms provide a 4 Dalton mass shift, creating the "heavy" version of the cross-linker essential for quantitative studies.
The Workhorse: Homobifunctional NHS-Ester Cross-Linkers
N-hydroxysuccinimide (NHS) esters are the most prevalent class of amine-reactive reagents due to their high reactivity and the formation of stable, covalent amide bonds.[10][11]
-
DSS (Disuccinimidyl suberate): A common homobifunctional NHS ester with an 8-carbon (11.4 Å) spacer arm. It is hydrophobic and membrane-permeable, making it suitable for intracellular cross-linking.[11]
-
BS³ (Bis(sulfosuccinimidyl) suberate): The water-soluble analog of DSS. The addition of sulfonate groups to the NHS rings increases its hydrophilicity and makes it membrane-impermeable, restricting its activity to the cell surface or in-solution studies.[11][12]
Alternative Amine-Reactive Chemistries
-
Imidoesters: These reagents, such as Dimethyl adipimidate (DMA), react with primary amines to form amidine bonds. They are highly reactive at alkaline pH but are generally less stable than NHS esters.[13]
-
Zero-Length Cross-Linkers (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediates the direct conjugation of carboxyl groups to primary amines, forming an amide bond without becoming part of the final linkage.[14][15] This is useful when the introduction of a spacer is undesirable.
Mechanism of Action: The Chemistry of NHS-Ester Conjugation
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[16]
Causality Behind Experimental Choices: The efficiency of this reaction is highly pH-dependent. An optimal pH range of 7.2-8.5 is typically used.[17] Below this range, the primary amines are increasingly protonated (-NH₃⁺) and non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester, a competing reaction with water, increases dramatically, reducing the yield of the desired conjugate.[13][17] Therefore, careful buffer selection is critical. Amine-free buffers such as PBS, HEPES, or bicarbonate are required to prevent the buffer from competing with the target protein.[5][17]
Performance Benchmarking: A Head-to-Head Comparison
Here, we compare a conceptual homobifunctional NHS-ester cross-linker derived from 1,6-Diaminohexane-d4 (termed "HDAS-d4") with its non-deuterated ("light") counterpart ("HDAS-d0") and the common commercial cross-linker BS³ (the water-soluble version of DSS).
Table 1: Physicochemical Properties of Amine-Reactive Cross-linkers
| Feature | HDAS-d4 (Conceptual) | HDAS-d0 (Conceptual) | BS³ (Bis(sulfosuccinimidyl) suberate) |
| Reactive Group | Sulfo-NHS Ester | Sulfo-NHS Ester | Sulfo-NHS Ester |
| Target | Primary Amines | Primary Amines | Primary Amines |
| Spacer Arm Length | ~10.0 Å (6-carbon chain) | ~10.0 Å (6-carbon chain) | 11.4 Å (8-carbon chain) |
| Solubility | Water-Soluble | Water-Soluble | Water-Soluble[11] |
| Membrane Permeability | No | No | No[11][12] |
| Isotopic Label | Deuterium (d4) | None (d0) | None (d0) or Deuterium (d4) available |
| Mass Shift (Heavy) | +4.025 Da | N/A | +4.025 Da (for BS³-d4)[7] |
Table 2: Reactivity and Stability Profile
| Parameter | HDAS-d4 / HDAS-d0 | BS³ |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5[18] |
| Resulting Bond | Amide | Amide |
| Bond Stability | Very Stable | Very Stable |
| Aqueous Half-life (pH 7.0, 0°C) | ~4-5 hours (estimated) | ~4-5 hours[13] |
| Aqueous Half-life (pH 8.6, 4°C) | ~10 minutes (estimated) | ~10 minutes[13] |
Note: The half-life of HDAS is estimated to be similar to other Sulfo-NHS esters, as the core reactive group determines stability.
Key Performance Indicators in a Research Context
KPI 1: Cross-linking Efficiency (SDS-PAGE Analysis)
The efficiency of a cross-linker can be readily visualized by SDS-PAGE. When a protein is successfully cross-linked, higher molecular weight species (dimers, trimers, etc.) will appear on the gel.
-
Experimental Insight: The choice between a shorter spacer arm (HDAS) and a longer one (BS³) can be critical. If interacting sites on two proteins are slightly further apart, BS³ may yield a cross-link where HDAS fails. Conversely, a shorter spacer provides a more stringent distance constraint, potentially leading to higher-resolution structural data.
KPI 2: Identification and Quantitation in Mass Spectrometry
This is where 1,6-Diaminohexane-d4 provides its key advantage. In a typical qXL-MS experiment, a protein sample is split into two. One is treated with the "light" cross-linker (e.g., HDAS-d0) and the other with the "heavy" cross-linker (HDAS-d4). After cross-linking, the samples are combined, digested (e.g., with trypsin), and analyzed by LC-MS/MS.
-
Identification: Cross-linked peptides appear as a pair of signals in the mass spectrum, separated by the mass of the deuterium label (4.025 Da for a d4 label).[19] This unique isotopic signature makes them easy to identify by specialized software.[3]
-
Quantitation: The relative intensity of the heavy and light peptide peaks allows for precise quantitation.[7] For example, a 1:1 ratio indicates no change in the protein's conformation or interaction state between two experimental conditions. A change in this ratio would indicate a dynamic structural change.
Experimental Protocols: Self-Validating Systems
A robust protocol includes controls and checkpoints to ensure the experiment is proceeding as expected.
Protocol 1: General Protein Cross-linking for SDS-PAGE Analysis
This protocol is designed to determine the optimal cross-linker concentration.
-
Protein Preparation: Prepare your protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[20]
-
Cross-linker Preparation: Immediately before use, dissolve the cross-linker (e.g., BS³) in anhydrous DMSO (for water-insoluble versions) or the reaction buffer (for water-soluble versions like BS³ or HDAS) to create a 10 mM stock solution.[20]
-
Reaction Setup: Set up a series of reactions with varying molar excesses of the cross-linker over the protein (e.g., 0x, 25x, 50x, 100x, 250x). Add the calculated amount of cross-linker stock solution to each protein sample.
-
Incubation: Incubate the reactions for 30-60 minutes at room temperature or 2 hours at 4°C.[13]
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[20] Incubate for 15 minutes. This quenches any unreacted cross-linker.
-
Analysis: Analyze the results by SDS-PAGE. The optimal concentration is the one that produces a noticeable shift to higher molecular weight bands without causing excessive precipitation or aggregation.
Protocol 2: In-solution Cross-linking for Mass Spectrometry
-
Reaction: Perform the cross-linking reaction as described above, using the optimal concentration determined. For quantitative experiments, prepare parallel reactions with the "light" (HDAS-d0) and "heavy" (HDAS-d4) cross-linkers.
-
Quenching and Combining: Quench both reactions with Tris buffer. For quantitative analysis, combine the "light" and "heavy" samples in a 1:1 ratio.
-
Reduction and Alkylation: Denature the protein mixture (e.g., with 8 M urea), reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide.
-
Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using a protease like trypsin overnight.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer. The instrument should be configured to acquire data in a data-dependent manner, triggering MS/MS scans on observed peptide ions.
-
Self-Validating System: The presence of doublet peaks separated by the specific mass of the isotopic label throughout the chromatogram confirms that both the "heavy" and "light" cross-linking reactions were successful.
-
Conclusion: Selecting the Optimal Reagent
The choice of an amine-reactive cross-linker is a critical decision in the design of structural proteomics experiments.
-
Standard Cross-linkers (DSS, BS³): These are excellent for qualitative studies to identify protein-protein interactions and gain initial structural insights. Their different spacer lengths and solubility profiles offer versatility for various biological systems.
-
1,6-Diaminohexane-d4 Based Cross-linkers: The primary advantage of using a cross-linker built from 1,6-Diaminohexane-d4 lies in its application for quantitative XL-MS . It enables researchers to move beyond static structural snapshots and investigate the dynamics of protein conformations and interactions in response to stimuli, mutations, or drug binding. While commercially available deuterated cross-linkers like BS³-d4 exist, 1,6-Diaminohexane-d4 provides a foundational building block for synthesizing custom cross-linkers with different spacer properties, offering flexibility for specialized research needs.
Ultimately, the decision rests on the experimental question. For identifying what is interacting, a standard cross-linker may suffice. For understanding how an interaction or conformation changes, the quantitative power afforded by an isotopic, deuterated cross-linker is indispensable.
References
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G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them. Retrieved from [Link]
-
G-Biosciences. (2014, July 21). A Guide to Protein Cross Linkers. Retrieved from [Link]
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The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
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Trester-Zedlitz, M., et al. (2003). Protein Cross-linking Analysis Using Mass Spectrometry, Isotope-Coded Cross-Linkers, and Integrated Computational Data Processing. Journal of Proteome Research, 2(5), 484–493. Retrieved from [Link]
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G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
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Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology, 539, 81-87. Retrieved from [Link]
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Petrotchenko, E. V., & Borchers, C. H. (2006). Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing. Journal of Proteome Research, 5(9), 2314-2317. Retrieved from [Link]
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Fischer, L., et al. (2013). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. Journal of Proteomics, 88, 90-102. Retrieved from [Link]
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Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Nature Structural & Molecular Biology, 25(11), 1000-1008. Retrieved from [Link]
-
ResearchGate. (n.d.). Amine crosslinking agents. Retrieved from [Link]
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PubChem. (n.d.). 1,6-Diaminohexane-1,1,6,6-d4. Retrieved from [Link]
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Creative Biolabs. (n.d.). Chemical Reactivity of Crosslinkers. Retrieved from [Link]
-
G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). 1,6-Diaminohexane. Retrieved from [Link]
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Wang, L., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01391-20. Retrieved from [Link]
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LookChem. (n.d.). Cas 115797-49-4,1,6-DIAMINO(HEXANE-1,1,6,6-D4). Retrieved from [Link]
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ResearchGate. (n.d.). Metabolic pathways for 1,6-diaminohexane. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 1,6-Diaminohexane-1,1,6,6-d4: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and chemical research, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,6-Diaminohexane-1,1,6,6-d4, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, providing a self-validating system for your laboratory's waste management program.
Understanding the Compound: this compound
This compound is a deuterated form of 1,6-Diaminohexane (also known as hexamethylenediamine). The presence of deuterium, a stable, non-radioactive isotope of hydrogen, does not alter the fundamental chemical reactivity or toxicity of the molecule. Therefore, for disposal purposes, it must be treated with the same precautions as its non-labeled counterpart.
1,6-Diaminohexane is a corrosive and hazardous compound. It can cause severe skin burns and eye damage, is harmful if swallowed or in contact with the skin, and may cause respiratory irritation.[1][2][3][4][5] Environmentally, it is also recognized as being harmful to aquatic life. Due to its corrosive nature, it is classified as a hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This is not merely a procedural step but a critical barrier to prevent exposure to a corrosive substance.
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
In the event of accidental exposure, immediate action is crucial. For skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. For eye contact, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. In either case, seek immediate medical attention.
Waste Classification and Characterization
Proper classification is the cornerstone of compliant chemical waste disposal. Based on its properties, this compound is categorized as a hazardous waste.
| Property | Classification | Justification |
| Corrosivity | Hazardous Waste | Causes severe skin burns and eye damage. |
| Toxicity | Hazardous Waste | Harmful if swallowed or in contact with skin. |
| RCRA Waste Code | D002 (Corrosive) | Likely classification due to its corrosive nature.[6] |
It is the responsibility of the waste generator to ensure proper classification in accordance with local, state, and federal regulations.[3]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound from the laboratory.
Step 1: Waste Segregation and Container Selection
Causality: Proper segregation prevents dangerous chemical reactions within waste containers. The choice of container material is critical to prevent degradation and leakage.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
Collect the waste in a designated, compatible, and properly sealed container. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.
Step 2: Labeling the Waste Container
Causality: Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste, from the lab to the final disposal facility.
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when the first waste was added to the container (accumulation start date).
Step 3: Accumulation and Storage
Causality: Safe storage of hazardous waste in the laboratory minimizes the risk of spills and exposure.
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
The storage area should be a cool, well-ventilated location, away from heat sources and incompatible materials such as strong oxidizing agents.
-
Ensure the container is kept closed at all times, except when adding waste.
Step 4: Arranging for Disposal
Causality: Hazardous waste must be handled and disposed of by trained and licensed professionals to ensure compliance with all regulations.
-
Once the container is full, or before the accumulation time limit set by your institution or local regulations is reached, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash. This is a violation of environmental regulations and poses a significant risk.[2][3]
Step 5: Handling Empty Containers
Causality: Residual amounts of hazardous chemicals in "empty" containers can still pose a risk and are subject to regulation.
-
A container that has held this compound should be considered hazardous waste itself.
-
For a container to be considered "RCRA empty," it must be triple-rinsed with a suitable solvent.
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.
-
Once properly rinsed and air-dried, the labels on the container should be defaced or removed before disposal as non-hazardous waste, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
-
Carolina Biological Supply Company. (n.d.). Safety Data Sheet 1,6-Hexanediamine. Retrieved from [Link]
-
Global Safety Management. (2021). Safety Data Sheet: 1,6-Diaminohexane. Retrieved from [Link]
-
AIM Scientific. (2016). SAFETY DATA SHEET: 1,6-Diaminohexane. Retrieved from [Link]
-
ChemScience. (n.d.). Safety Data Sheet: 1,6-Diaminohexane. Retrieved from [Link]
-
Breckland Scientific. (2015). 1,6-Diaminohexane Safety Data Sheet. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 1,6-Diaminohexane-1,1,6,6-d4: Essential Safety and Operational Protocols
Welcome to your essential guide for the safe handling of 1,6-Diaminohexane-1,1,6,6-d4 (CAS No. 115797-49-4). As researchers and drug development professionals, our work with isotopically labeled compounds is precise, and our safety protocols must be equally so. This document moves beyond a simple checklist to provide a deep, logic-driven framework for safety, ensuring that every step you take is deliberate and informed. The deuterated form of 1,6-Diaminohexane shares the same fundamental chemical reactivity and associated hazards as its non-deuterated parent compound, Hexamethylenediamine.[1][2] Therefore, the guidance provided is based on the well-documented risks of this chemical class.
Understanding the Hazard: Why This Chemical Demands Respect
1,6-Diaminohexane is not a benign substance. It is a corrosive, combustible solid that is harmful upon ingestion or skin contact and can cause severe respiratory irritation.[1][2][3] The foundation of any safety protocol is a clear-eyed assessment of the risks. The GHS (Globally Harmonized System) classification for this compound dictates the level of protection required.
| Hazard Classification | Category | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Avoid ingestion; strict hygiene is required. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | Dermal contact must be prevented. |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Requires robust skin and eye protection to prevent irreversible damage.[3][4][5] |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | Mandates the use of full eye and face protection.[3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Handling must minimize dust generation and occur in well-ventilated areas.[2][5][7] |
This data is synthesized from multiple safety data sheets (SDS) for 1,6-Diaminohexane and its isotopologues.[1][2][6]
The Hierarchy of Controls: Your First Line of Defense
Before we even discuss Personal Protective Equipment (PPE), we must apply the hierarchy of controls. PPE is the last line of defense. As scientists, our most effective safety tool is proactive hazard mitigation.
-
Engineering Controls: Your primary barrier is a certified chemical fume hood. All weighing and solution preparation involving solid 1,6-Diaminohexane-d4 must be conducted within a fume hood to control dust and vapors.[7][8]
-
Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs). Ensure you are fully trained on the risks. Always wash your hands thoroughly after handling and before leaving the lab.[5][7] Never work alone when handling highly hazardous materials.
Mandatory PPE Protocol: Your Personal Armor
When engineering and administrative controls are in place, PPE provides the essential final barrier against exposure. The selection of PPE is not arbitrary; it is a direct response to the hazards outlined above.
Eye and Face Protection: A Non-Negotiable Dual Barrier
Due to the severe and irreversible eye damage this chemical can cause, standard safety glasses are insufficient.[3]
-
Primary Protection: Wear chemical splash goggles with side shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
-
Secondary Protection: A full-face shield must be worn over the goggles whenever handling the solid or concentrated solutions.[9][10] This protects your entire face from splashes and contact.
Skin and Body Protection: Preventing Corrosive Burns
1,6-Diaminohexane causes severe skin burns.[6] Your protection must be comprehensive.
-
Gloves: Use chemically resistant gloves.[9] Nitrile gloves are a common choice, but always check the manufacturer's compatibility data for breakthrough time. Inspect gloves for any signs of degradation or punctures before each use.[3] When work is complete, remove gloves using a technique that avoids skin contamination and dispose of them as hazardous waste.[3]
-
Lab Coat/Suit: A flame-resistant lab coat is mandatory. For tasks with a higher risk of spillage, such as handling larger quantities, a chemical-resistant apron or a full protective suit is required.[6][10] All protective clothing must be removed immediately if it becomes contaminated.[7]
Respiratory Protection: Shielding from Irritation
The solid form of this compound presents an inhalation risk from dust.[5][11]
-
Required Use: Respiratory protection is mandatory when handling the powder outside of a fume hood or when dust generation is possible.[10]
-
Respirator Type: A NIOSH-approved air-purifying respirator with a P100 (US) or P3 (EU) particulate filter is necessary to protect against dust inhalation.[2][6] Ensure you have been properly fit-tested for your selected respirator.
Operational Plan: A Step-by-Step Workflow for Weighing
This protocol details the process of weighing solid 1,6-Diaminohexane-d4, a common laboratory task.
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Designate a specific area within the hood for the procedure.
-
Assemble all necessary equipment: analytical balance, weigh paper/boat, spatula, and a sealable container for the weighed solid.
-
Prepare a labeled hazardous waste container for contaminated consumables.
PPE Donning Sequence:
-
Don lab coat and any additional required body protection.
-
Don your fit-tested respirator.
-
Don chemical splash goggles.
-
Don the face shield.
-
Don your inner pair of chemical-resistant gloves.
-
Don a second, outer pair of chemical-resistant gloves.
Procedure:
-
Carefully open the stock container inside the fume hood.
-
Using a clean spatula, transfer the desired amount of solid to the weigh boat on the balance. Avoid any actions that could generate dust.
-
Once the target weight is achieved, securely close the stock container.
-
Carefully transfer the weighed solid to its destination vessel.
-
All contaminated items (weigh boat, spatula, outer gloves) must be disposed of directly into the designated hazardous waste container within the fume hood.
Post-Procedure:
-
Wipe down the work area in the fume hood with an appropriate decontaminant.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves are removed first.
-
Wash hands and face thoroughly with soap and water.[7]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for 1,6-Diaminohexane-d4.
Emergency and Disposal Plans
Immediate Actions for Exposure and Spills
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3][12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. You must seek immediate medical attention from an ophthalmologist.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[3][6]
-
Minor Spill (in fume hood): Wearing full PPE, mechanically collect the solid using a scoop or brush. Avoid raising dust.[11] Place into a labeled, sealed container for hazardous waste. Decontaminate the area.
-
Major Spill: Evacuate the laboratory immediately. Alert your institution's environmental health and safety (EHS) team. Do not attempt to clean it up yourself.
Waste Disposal Protocol
All materials contaminated with 1,6-Diaminohexane-d4 are considered hazardous waste.
-
Chemical Waste: Unused or waste chemical must be collected in a clearly labeled, sealed container.
-
Contaminated PPE: All gloves, weigh boats, wipes, and disposable lab coats must be placed in a designated hazardous waste container.[7]
-
Disposal: Do not pour any waste down the drain.[3][5] All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.[3]
By integrating this expert-level understanding of the risks with meticulous operational planning, you can ensure your work with this compound is not only scientifically sound but also fundamentally safe.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Hexamethylene diamine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,6-diaminohexane. Retrieved from [Link]
-
ChemScience. (n.d.). Safety Data Sheet: 1,6-Diaminohexane. Retrieved from [Link]
-
AIM Scientific. (2016-05-16). SAFETY DATA SHEET - 1,6-Diaminohexane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Carolina Biological Supply Company. (n.d.). Safety Data Sheet 1,6-Hexanediamine. Retrieved from [Link]
-
Breckland Scientific. (2015-04-08). 1,6-Diaminohexane Safety Data Sheet. Retrieved from [Link]
-
West Liberty University. (2011-09-21). Material Safety Data Sheet - Hexamethylenediamine. Retrieved from [Link]
Sources
- 1. This compound | C6H16N2 | CID 10606727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,6-ジアミノヘキサン-1,1,6,6-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. aimscientific.com.au [aimscientific.com.au]
- 4. carlroth.com [carlroth.com]
- 5. chemscience.com [chemscience.com]
- 6. westliberty.edu [westliberty.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. archpdfs.lps.org [archpdfs.lps.org]
- 11. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 12. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
